molecular formula C11H10O2 B1273840 1-[4-(2-Propynyloxy)phenyl]-1-ethanone CAS No. 34264-14-7

1-[4-(2-Propynyloxy)phenyl]-1-ethanone

Cat. No.: B1273840
CAS No.: 34264-14-7
M. Wt: 174.2 g/mol
InChI Key: VQORXUVLMTXOMV-UHFFFAOYSA-N
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Description

1-[4-(2-Propynyloxy)phenyl]-1-ethanone is a useful research compound. Its molecular formula is C11H10O2 and its molecular weight is 174.2 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-prop-2-ynoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O2/c1-3-8-13-11-6-4-10(5-7-11)9(2)12/h1,4-7H,8H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQORXUVLMTXOMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60377487
Record name 1-{4-[(Prop-2-yn-1-yl)oxy]phenyl}ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60377487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34264-14-7
Record name 1-{4-[(Prop-2-yn-1-yl)oxy]phenyl}ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60377487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of 1-[4-(2-Propynyloxy)phenyl]-1-ethanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Context

The synthesis of 1-[4-(2-Propynyloxy)phenyl]-1-ethanone (CAS: 34264-14-7), commonly known as 4'-propargyloxyacetophenone , represents a fundamental transformation in medicinal chemistry: the functionalization of a phenolic scaffold with a terminal alkyne.

This compound is not merely an intermediate; it is a "linchpin" molecule. The terminal alkyne moiety serves as a bio-orthogonal handle, primarily utilized in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)—or "Click Chemistry"—to generate 1,2,3-triazole libraries. These triazole derivatives are aggressively screened for antimicrobial, anticancer, and anti-inflammatory properties due to the pharmacophore's ability to mimic peptide bonds and interact with biological targets via hydrogen bonding and


-stacking.

This guide moves beyond basic textbook recipes. It details a robust, scalable Williamson Ether Synthesis protocol, optimized for yield and purity, while addressing the specific safety hazards associated with propargyl bromide.

Part 2: Retrosynthetic Logic & Mechanism

To design a robust synthesis, we must deconstruct the target molecule. The ether linkage suggests a disconnection between the phenolic oxygen and the propargyl group.

Retrosynthetic Analysis
  • Target: this compound[1]

  • Disconnection: O–C(sp3) bond.

  • Synthons:

    • Nucleophile: 4'-Hydroxyacetophenone (Phenoxide anion generated in situ).

    • Electrophile: Propargyl bromide (3-Bromopropyne).

Mechanistic Pathway (S_N2)

The reaction proceeds via a bimolecular nucleophilic substitution (


).
  • Deprotonation: Potassium carbonate (

    
    ) deprotonates the phenol (
    
    
    
    ) to form the phenoxide anion.
  • Nucleophilic Attack: The phenoxide attacks the

    
     orbital of the propargyl bromide carbon.
    
  • Leaving Group Departure: Bromide is displaced.

Critical Consideration: The propargyl cation is resonance-stabilized, making


 pathways possible, but under basic, aprotic conditions, 

dominates. This minimizes the formation of the allenyl ether byproduct (

).

ReactionScheme SM1 4'-Hydroxyacetophenone (Nucleophile) Inter Phenoxide Intermediate SM1->Inter Deprotonation (Acetone, Reflux) Base K2CO3 (Base) Base->Inter SM2 Propargyl Bromide (Electrophile) Prod 4'-Propargyloxyacetophenone (Target Ether) SM2->Prod Displacement of Br- Inter->Prod SN2 Attack

Caption: Mechanistic flow of the Williamson ether synthesis for 4'-propargyloxyacetophenone.

Part 3: Core Synthesis Protocol

This protocol is designed for a 10 mmol scale but is linear and scalable.

Reagents & Materials
ReagentMW ( g/mol )Equiv.[2][3][4][5][6][7][8][9]AmountRole
4'-Hydroxyacetophenone 136.151.01.36 gSubstrate
Propargyl Bromide (80% in PhMe)118.961.2 - 1.5~1.4 mLElectrophile
Potassium Carbonate (Anhydrous)138.212.0 - 3.02.76 gBase
Acetone (Reagent Grade)58.08Solvent30-50 mLSolvent
Potassium Iodide (Optional)166.000.1166 mgCatalyst (Finkelstein)
Step-by-Step Methodology
  • Setup: Equip a 100 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser. Ensure the system is open to a nitrogen line or drying tube to exclude excessive atmospheric moisture (though strict anhydrous conditions are not critical for carbonate bases).

  • Solvation: Charge the RBF with 4'-Hydroxyacetophenone (1.36 g) and Acetone (30 mL). Stir until fully dissolved.

  • Base Addition: Add Potassium Carbonate (2.76 g) in a single portion. The mixture will become a suspension.

    • Scientist's Note: Finely ground

      
       increases surface area and reaction rate.
      
  • Electrophile Addition: While stirring, add Propargyl Bromide (1.4 mL) dropwise via syringe.

    • Safety: Propargyl bromide is a lachrymator. Perform this strictly in a fume hood.

  • Reflux: Heat the mixture to a gentle reflux (

    
    ) for 4–6 hours .
    
    • Monitoring: Monitor via TLC (Hexane:EtOAc 3:1). The starting phenol will disappear (

      
      ), and the less polar ether product will appear (
      
      
      
      ).
  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter off the inorganic salts (

      
      , 
      
      
      
      ) using a sintered glass funnel or Celite pad. Wash the solid cake with cold acetone.
    • Concentrate the filtrate under reduced pressure (Rotovap) to yield a crude oil or solid.

  • Purification:

    • The crude product is often sufficiently pure (>90%) for subsequent steps.

    • If necessary, recrystallize from ethanol/water or purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Workflow Start Start: Dissolve 4'-Hydroxyacetophenone in Acetone AddBase Add K2CO3 (2.0 equiv) Stir to suspend Start->AddBase AddElec Add Propargyl Bromide (Dropwise, Fume Hood) AddBase->AddElec Reflux Reflux (56°C) 4-6 Hours AddElec->Reflux Check TLC Check (Hex:EtOAc 3:1) Reflux->Check Check->Reflux Incomplete Filter Filter Inorganic Salts (Remove K2CO3/KBr) Check->Filter Complete Conc Concentrate Filtrate (Rotary Evaporation) Filter->Conc Pure Final Product: 4'-Propargyloxyacetophenone Conc->Pure

Caption: Operational workflow for the synthesis of 4'-propargyloxyacetophenone.

Part 4: Characterization & Data Validation

To validate the synthesis, compare your data against these expected values.

TechniqueParameterExpected Value / SignalAssignment
Physical State AppearanceWhite to off-white solid-
Melting Point Range70 – 75 °C-
1H NMR

2.55 (s, 3H)
SingletAcetyl

(400 MHz, CDCl3)

2.56 (t, 1H, J=2.4 Hz)
TripletAlkyne


4.76 (d, 2H, J=2.4 Hz)
DoubletEther


7.03 (d, 2H, J=8.8 Hz)
DoubletAr-H (Ortho to ether)

7.96 (d, 2H, J=8.8 Hz)
DoubletAr-H (Ortho to ketone)
IR Spectroscopy

(cm⁻¹)
~3250Alkyne

stretch

(cm⁻¹)
~2120Alkyne

stretch

(cm⁻¹)
~1670Ketone

stretch

Interpretation: The diagnostic signal is the doublet at ~4.76 ppm (O-CH2) coupled to the triplet at ~2.56 ppm (alkyne proton). The disappearance of the broad phenolic -OH singlet (>5.0 ppm) confirms the consumption of the starting material.

Part 5: Process Optimization & Troubleshooting

Solvent Selection
  • Acetone: The standard choice. Cheap, easy to remove, but low boiling point (56°C) can limit reaction rate.

  • Acetonitrile (MeCN): Higher boiling point (82°C). Use if the reaction in acetone is sluggish.

  • DMF: High boiling point and excellent solubility, but difficult to remove during workup (requires aqueous extraction). Use only if nucleophilicity is an issue.

Catalysis (Finkelstein Modification)

If the reaction is slow, add 0.1 equiv of Potassium Iodide (KI) .

  • Mechanism:[10][11][12] KI reacts with propargyl bromide to form propargyl iodide in situ. Iodide is a better leaving group than bromide, accelerating the

    
     attack.
    
Stoichiometry

Excess propargyl bromide (1.2–1.5 equiv) is used to drive the reaction to completion, as some electrophile may be lost to volatility or hydrolysis over long reflux times.

Part 6: Safety & Handling (Critical)

Propargyl Bromide (3-Bromopropyne) is a high-risk reagent.

  • Lachrymator: It causes severe eye and respiratory irritation. Always handle in a functioning fume hood.[11]

  • Explosion Hazard: Pure propargyl bromide is shock-sensitive and potentially explosive.

    • Mitigation: It is commercially supplied as an 80% solution in toluene to stabilize it. Do not distill this reagent to dryness or high concentration.

  • Toxicity: Highly toxic if swallowed or absorbed through skin. Wear double nitrile gloves and a lab coat.

Waste Disposal: Quench unreacted propargyl bromide in the waste stream by allowing it to react with the excess base or by treating the waste with a dilute sodium hydroxide solution before disposal.

References

  • Williamson Ether Synthesis Mechanism

    • Williamson, A. (1850). "Theory of Aetherification". Philosophical Magazine, 37, 350–356.
  • Synthesis & Applications of Propargyl Ethers

    • Hussain, M. A., et al. (2014).[6] "A Convenient Method for the Synthesis of (prop-2-ynyloxy)benzene Derivatives via Reaction With Propargyl Bromide". PLOS ONE, 9(12), e115457.

  • Click Chemistry Applications (Triazole Synthesis)

    • Rostovtsev, V. V., et al. (2002). "A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective 'Ligation' of Azides and Terminal Alkynes".
  • Safety Data for Propargyl Bromide

Sources

Technical Characterization Guide: 1-[4-(2-Propynyloxy)phenyl]-1-ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-[4-(2-Propynyloxy)phenyl]-1-ethanone (CAS: 34264-14-7), also known as 4'-Propargyloxyacetophenone , is a critical bi-functional intermediate in medicinal chemistry and materials science. Its structure combines an electrophilic acetyl group and a nucleophilic/clickable terminal alkyne, making it an ideal "molecular handle."

This compound is extensively utilized in Click Chemistry (CuAAC) to introduce ketone functionalities into azide-tagged biomolecules or polymers. In drug development, it serves as a pharmacophore precursor for chalcones, pyrazolines, and thiazoles with anti-inflammatory and anticancer potential.

This guide provides a definitive reference for the synthesis, purification, and spectroscopic validation of this compound, ensuring reproducibility in high-stakes research environments.

Chemical Identity & Physical Properties[1][2][3][4][5][6][7]

ParameterSpecification
IUPAC Name 1-[4-(prop-2-yn-1-yloxy)phenyl]ethan-1-one
CAS Number 34264-14-7
Molecular Formula

Molecular Weight 174.20 g/mol
Appearance White to pale yellow crystalline solid
Melting Point 81–83 °C (Lit. 81–82 °C)
Solubility Soluble in

,

, DMSO, Acetone; Insoluble in Water
SMILES CC(=O)C1=CC=C(OCC#C)C=C1

Synthesis & Reaction Mechanics[1][7][10][11][12][13][14]

Mechanistic Pathway

The synthesis proceeds via a Williamson Ether Synthesis , a classic


 nucleophilic substitution.[1][2][3] The phenolic hydroxyl group of 4-hydroxyacetophenone is deprotonated by a weak base (Potassium Carbonate) to form a phenoxide anion. This ambient nucleophile attacks the electrophilic carbon of propargyl bromide, displacing the bromide ion.

Critical Control Point: The reaction must be anhydrous to prevent the competitive hydrolysis of propargyl bromide or the deactivation of the base.

SynthesisMechanism Figure 1: Williamson Ether Synthesis Mechanism via SN2 Pathway Start 4-Hydroxyacetophenone Inter Phenoxide Anion (Nucleophile) Start->Inter Deprotonation (-H+) Base K2CO3 (Base) Base->Inter TS SN2 Transition State Inter->TS Attack on CH2 Reagent Propargyl Bromide (Electrophile) Reagent->TS Br Leaving Group Product 4'-Propargyloxyacetophenone TS->Product Ether Bond Formation

Experimental Protocol

Scale: 10 mmol | Yield: ~85-90% | Time: 4–6 Hours

Reagents & Materials
  • 4-Hydroxyacetophenone: 1.36 g (10 mmol)

  • Propargyl Bromide (80% in toluene): 1.34 mL (~12 mmol) – Excess drives completion.

  • Potassium Carbonate (

    
    ):  2.76 g (20 mmol) – Anhydrous, ground to fine powder.
    
  • Solvent: Acetone (30 mL) or DMF (15 mL). Acetone allows easier workup; DMF is faster.

Step-by-Step Methodology
  • Activation: In a 100 mL Round Bottom Flask (RBF), dissolve 4-hydroxyacetophenone in Acetone. Add

    
    . Stir at Room Temperature (RT) for 15 minutes to generate the phenoxide.
    
  • Alkylation: Add Propargyl Bromide dropwise over 5 minutes.

  • Reflux: Equip with a condenser and reflux the mixture at 60 °C (Acetone) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3).

  • Filtration: Cool to RT. Filter off the inorganic salts (

    
    , excess 
    
    
    
    ). Wash the solid cake with fresh acetone.
  • Concentration: Evaporate the filtrate under reduced pressure (Rotavap) to obtain a crude solid.

  • Purification:

    • Preferred: Recrystallization from Ethanol (95%). Dissolve hot, cool slowly to 4 °C.

    • Alternative: Silica Gel Column Chromatography (Eluent: Hexane/EtOAc 9:1).

Structural Elucidation & Characterization Data

H NMR Spectroscopy

The proton NMR spectrum exhibits a characteristic AA'BB' para-substitution pattern and specific coupling for the propargyl group.

Solvent:


 | Frequency:  400 MHz
Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Insight
7.94 Doublet (

Hz)
2HAr-H (2, 6)Deshielded by Carbonyl (Ortho to C=O)
7.01 Doublet (

Hz)
2HAr-H (3, 5)Shielded by Oxygen (Ortho to O-R)
4.77 Doublet (

Hz)
2H

Methylene adjacent to ether oxygen
2.56 Triplet (

Hz)
1H

Terminal Alkyne proton (Long-range coupling)
2.55 Singlet3H

Methyl ketone
C NMR Spectroscopy

Solvent:


 | Frequency:  100 MHz
Shift (

, ppm)
AssignmentNote
196.7

Ketone Carbonyl
161.5 Ar-

-O
Ipso carbon attached to Oxygen
130.6 Ar-

-H (2, 6)
Aromatic CH
130.5 Ar-

-CO
Ipso carbon attached to Carbonyl
114.4 Ar-

-H (3, 5)
Aromatic CH
77.8

Internal Alkyne Carbon (Quaternary)
76.2

Terminal Alkyne Carbon
55.9

Propargyl Methylene
26.3

Methyl Ketone
Infrared (IR) Spectroscopy
  • 3200–3250 cm⁻¹:

    
     Stretch (Sharp, strong). Diagnostic for terminal alkyne.
    
  • 2120 cm⁻¹:

    
     Stretch (Weak).
    
  • 1670 cm⁻¹:

    
     Stretch (Strong). Conjugated ketone.[4]
    
  • 1600, 1510 cm⁻¹:

    
     Aromatic skeletal vibrations.
    
  • 1230 cm⁻¹:

    
     Asymmetric Ether stretch.
    
Mass Spectrometry (EI-MS)
  • Molecular Ion (

    
    ):  m/z 174.
    
  • Base Peak: m/z 159 (

    
    , loss of methyl radical).
    
  • Fragment: m/z 131 (Loss of acetyl group

    
    ).
    

Visualization: Spectral Logic

The following diagram illustrates the logical flow of assigning the NMR signals based on the chemical environment.

NMR_Logic Figure 2: 1H NMR Signal Assignment Logic cluster_aromatic Aromatic Region cluster_aliphatic Aliphatic Region Compound This compound ArH_Ortho_CO Ar-H (Ortho to C=O) Deshielded (~7.9 ppm) Compound->ArH_Ortho_CO ArH_Ortho_O Ar-H (Ortho to O) Shielded (~7.0 ppm) Compound->ArH_Ortho_O Prop_CH2 Propargyl CH2 Adj to Oxygen (~4.7 ppm) Doublet (J=2.4Hz) Compound->Prop_CH2 Alkyne_H Terminal Alkyne H (~2.56 ppm) Triplet (J=2.4Hz) Compound->Alkyne_H Methyl_H Acetyl Methyl (~2.55 ppm) Singlet Compound->Methyl_H Prop_CH2->Alkyne_H Long Range Coupling (4J)

Quality Control & Troubleshooting

Common Impurities
  • Unreacted Phenol: Detected by a broad singlet (OH) > 5.0 ppm in NMR or broad IR band at 3400 cm⁻¹. Remedy: Wash organic layer with 1M NaOH.

  • Hydrolysis Product: If the propargyl ether cleaves, 4-hydroxyacetophenone regenerates.

  • Claisen Rearrangement: At very high temperatures (>200°C), the propargyl group may migrate to the ortho position. Remedy: Maintain reaction/workup temperatures below 100°C.

Storage

Store in a cool, dry place protected from light. The terminal alkyne is stable but should be kept away from copper(I) salts unless initiating a click reaction.

References

  • Synthesis & Crystal Structure: Fun, H. K., et al. "3-(3-Nitrophenyl)-1-[4-(prop-2-ynyloxy)phenyl]prop-2-en-1-one."[5] Acta Crystallographica Section E, 2012.

  • Physical Properties: Alfa Chemistry. "this compound Characterization." Alfa Chemistry Catalog, CAS 34264-14-7.

  • General Williamson Ether Protocol: Solomons, T.W.G., & Fryhle, C.B. "Organic Chemistry," 10th Ed. Wiley, 2011. (Standard Textbook Reference for Mechanism).
  • Click Chemistry Utility: Meldal, M., & Tornøe, C. W. "Cu-catalyzed azide–alkyne cycloaddition." Chemical Reviews, 2008.

Sources

An In-depth Technical Guide to the Physical Properties of 1-[4-(2-Propynyloxy)phenyl]-1-ethanone

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physical properties of the compound 1-[4-(2-Propynyloxy)phenyl]-1-ethanone, a molecule of significant interest in organic synthesis and medicinal chemistry. Its unique structure, featuring a terminal alkyne and a ketone functional group, makes it a versatile building block for the synthesis of more complex molecules, including potential pharmaceutical agents. Understanding its physical properties is paramount for its effective use in research and development, influencing everything from reaction kinetics and purification strategies to formulation and drug delivery.

Molecular Structure and Identity

This compound, also known as 4-propargyloxyacetophenone, possesses a well-defined molecular architecture that dictates its chemical behavior and physical characteristics.

Systematic Name: this compound Common Name: 4-propargyloxyacetophenone CAS Number: 34264-14-7 Molecular Formula: C₁₁H₁₀O₂ Molecular Weight: 174.19 g/mol

The molecule consists of an acetophenone core, where the phenyl ring is substituted at the para position with a propargyloxy group. This terminal alkyne moiety is a key feature, enabling its participation in a variety of coupling reactions, most notably "click chemistry" (copper-catalyzed azide-alkyne cycloaddition), which is widely used in drug discovery and bioconjugation.

Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Williamson Ether Synthesis cluster_workup Workup & Purification 4-Hydroxyacetophenone 4-Hydroxyacetophenone Reaction_Vessel Reaction at 50-60°C 4-Hydroxyacetophenone->Reaction_Vessel Propargyl Bromide Propargyl Bromide Propargyl Bromide->Reaction_Vessel Base (K2CO3) Base (K2CO3) Base (K2CO3)->Reaction_Vessel Solvent (Acetone/DMF) Solvent (Acetone/DMF) Solvent (Acetone/DMF)->Reaction_Vessel Filtration Filtration Reaction_Vessel->Filtration Solvent_Removal Solvent Removal (Rotovap) Filtration->Solvent_Removal Recrystallization Recrystallization Solvent_Removal->Recrystallization Pure_Product This compound Recrystallization->Pure_Product

solubility of 1-[4-(2-Propynyloxy)phenyl]-1-ethanone in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility of 1-[4-(2-Propynyloxy)phenyl]-1-ethanone in Organic Solvents Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Process Chemists, and Drug Development Professionals

Executive Summary & Compound Architecture

This compound (CAS: 34264-14-7), also known as 4'-(2-Propynyloxy)acetophenone, is a critical intermediate in organic synthesis, particularly valued for its terminal alkyne functionality in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" chemistry.

While extensive solubility datasets exist for simple acetophenones, specific thermodynamic solubility data for this propargylated derivative is often proprietary or absent from public registries. This guide functions as a predictive technical framework . It synthesizes Structural Activity Relationship (SAR) data from close analogs (e.g., 4-methoxyacetophenone) with a rigorous, self-validating experimental protocol to determine precise solubility limits.

Physicochemical Profile
PropertyValue / CharacteristicImpact on Solubility
Molecular Formula

Moderate lipophilicity
Molecular Weight 174.20 g/mol --
Melting Point 81–83 °CSignificantly higher than 4-methoxy analog (38°C). Indicates higher crystal lattice energy, requiring more energy to dissolve.
H-Bond Acceptors 2 (Ketone O, Ether O)Favors solubility in protic solvents (Alcohols) via H-bonding.
H-Bond Donors 0 (Terminal alkyne H is weak)Limited self-association; relies on solvent interaction.
Predicted LogP ~2.1 – 2.4Lipophilic; poor water solubility, high solubility in non-polar/polar aprotic solvents.

Predictive Solubility Matrix

Based on the General Solubility Equation (GSE) and comparison with structural analogs (4-methoxyacetophenone and 4-ethoxyacetophenone), the following solubility trends are projected. The propargyl group introduces rigidity and planarity, enhancing


 stacking in the crystal lattice, which generally lowers solubility compared to flexible alkyl analogs.
Solvent Compatibility Tiers
Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Rationale
Polar Aprotic DMF, DMSO Very High Strong dipole-dipole interactions disrupt the crystal lattice effectively. Ideal for stock solutions (>100 mg/mL).
Polar Aprotic Acetone, Ethyl Acetate High Excellent compatibility with the acetophenone core. Ethyl Acetate is the recommended solvent for recrystallization.
Polar Protic Ethanol, Methanol Moderate Solubility is highly temperature-dependent. Good for crystallization (high solubility at boiling, low at RT).
Non-Polar Toluene, Benzene Moderate-Low Soluble due to aromatic

interactions, but less effective than polar aprotic solvents.
Highly Polar Water Insoluble Lack of H-bond donors and lipophilic aromatic core prevents hydration. (<0.1 mg/mL).

The "Self-Validating" Experimental Protocol

To generate publication-grade solubility data, researchers must employ a dynamic equilibrium method. The following protocol minimizes errors from supersaturation and temperature fluctuations.

Methodology: Gravimetric Analysis with Dynamic Saturation

This workflow ensures thermodynamic equilibrium is reached and verified.

SolubilityProtocol Start Start: Excess Solute Addition Equilibrium Dynamic Equilibrium (Shake Flask Method) Start->Equilibrium Sampling Sampling & Filtration (0.45 µm Syringe Filter) Equilibrium->Sampling After 24-48h TempControl Temp Control (±0.1 K) Water Bath TempControl->Equilibrium Maintains Gravimetry Evaporation & Weighing Sampling->Gravimetry Validation Validation Check: Repeatability < 3%? Gravimetry->Validation Validation->Equilibrium No (Re-equilibrate) DataOutput Calculate Mole Fraction (x) Validation->DataOutput Yes

Figure 1: Workflow for determining thermodynamic solubility with built-in validation loops.

Step-by-Step Procedure
  • Preparation: Add excess this compound to 10 mL of the target solvent in a jacketed glass vessel.

  • Equilibration: Stir continuously at the target temperature (e.g., 298.15 K) for 24–48 hours. Crucial: The presence of solid phase must be visible throughout.

  • Settling: Stop stirring and allow the suspension to settle for 2 hours to prevent sampling of suspended micro-particles.

  • Sampling: Withdraw the supernatant using a pre-heated glass syringe equipped with a 0.45 µm PTFE filter.

  • Quantification: Transfer a known volume to a pre-weighed dish. Evaporate the solvent (vacuum oven) and weigh the residue until mass constancy is achieved.

  • Calculation: Convert mass solubility (

    
    , g/L) to mole fraction (
    
    
    
    ) using the molar masses of solute and solvent.

Thermodynamic Modeling Framework

Once experimental data is gathered across a temperature range (e.g., 278.15 K to 323.15 K), the data should be fitted to thermodynamic models to determine the enthalpy and entropy of dissolution. This is standard for J. Chem. Eng. Data publications.

The Modified Apelblat Equation

This semi-empirical model is the industry standard for correlating solubility data:



  • 
     : Mole fraction solubility.
    
  • 
     : Absolute temperature (Kelvin).
    
  • 
     : Empirical parameters derived from regression analysis.
    
Thermodynamic Parameters

Using the Van't Hoff analysis, you can derive the driving forces of dissolution:

  • Enthalpy of Solution (

    
    ): 
    
    
    
    
    • Expectation: Positive value (Endothermic). Solubility increases with temperature.

  • Gibbs Energy (

    
    ): 
    
    
    
    

ThermoLogic Data Experimental Data (x vs T) Apelblat Apelblat Regression (Curve Fitting) Data->Apelblat VantHoff Van't Hoff Analysis Data->VantHoff Params Thermodynamic Parameters ΔH, ΔS, ΔG Apelblat->Params Correlation VantHoff->Params Mechanism

Figure 2: Logic flow for converting raw solubility data into thermodynamic insight.

Applications & Solvent Selection Strategy

Click Chemistry (CuAAC) Optimization

For the copper-catalyzed reaction of this alkyne with an azide, solvent choice is a trade-off between solubility and catalyst activity.

  • Recommended System: tBuOH / Water (1:1) .

    • Note: While the compound is insoluble in pure water, the tBuOH cosolvent solubilizes the organic phase while water facilitates the copper catalyst acceleration.

  • Alternative: THF or DMF (for highly lipophilic azides).

Purification via Recrystallization
  • Solvent: Ethanol or Ethyl Acetate/Hexane (mixture) .

  • Rationale: The compound has a steep solubility curve in Ethanol (moderate at RT, high at boiling), ensuring high recovery yields upon cooling.

References

  • Compound Identification

    • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 102519010, this compound. Link

  • Analog Solubility Data (4-Methoxyacetophenone)

    • Haynes, W.M.[1] (ed.).[1][2][3][4][5] CRC Handbook of Chemistry and Physics.[1] 95th Edition. CRC Press LLC, Boca Raton: FL 2014-2015.[1] (Provides baseline solubility behavior for para-alkoxy acetophenones).

  • Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. The Journal of Chemical Thermodynamics, 31(1), 85-91.
  • Experimental Methodology

    • NIST/IUPAC Guidelines. Measurement of the Solubility of Materials.[5][6] (Standard gravimetric protocols for solubility determination).

Sources

A Comprehensive Technical Guide to 1-[4-(2-Propynyloxy)phenyl]-1-ethanone: A Versatile Synthon for Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

1-[4-(2-Propynyloxy)phenyl]-1-ethanone emerges as a preeminent building block in contemporary organic synthesis, distinguished by its unique trifunctional architecture. Possessing a terminal alkyne, an aromatic ketone, and a stable ether linkage, this molecule offers a strategic platform for constructing complex molecular frameworks. Its utility is most pronounced in the realm of "click" chemistry, palladium-catalyzed cross-coupling reactions, and the synthesis of diverse heterocyclic systems. This guide provides an in-depth exploration of its synthesis, physicochemical properties, and core applications, offering field-proven insights and detailed protocols for researchers, chemists, and professionals in drug development and materials science. We will delve into the causality behind experimental choices, ensuring each protocol is presented as a self-validating system, grounded in authoritative scientific literature.

Core Molecular Profile and Physicochemical Properties

This compound, also known as 4'-(propargyloxy)acetophenone, is a crystalline solid at room temperature. Its structure is characterized by a 4-acetylphenyl group linked to a propargyl moiety via an ether bond. This arrangement provides two highly reactive sites for orthogonal functionalization: the terminal alkyne and the ketone group. The propargyl group is a linchpin for carbon-carbon bond formation, while the ketone offers a handle for condensation reactions and further derivatization.

Table 1: Physicochemical and Spectroscopic Data

PropertyValueSource
CAS Number 34264-14-7[1][2][3]
Molecular Formula C₁₁H₁₀O₂[1][2][3]
Molecular Weight 174.20 g/mol [2][4]
Melting Point 81-83 °C[1][3]
Boiling Point 297.9 °C at 760 mmHg[1][3]
Density 1.077 g/cm³[1][3]
Appearance White to off-white solidGeneric observation
¹H NMR Key signals expected: acetyl protons (~2.5 ppm), alkyne proton (~2.5 ppm), methylene protons (~4.7 ppm), aromatic protons (doublets, ~6.9 and ~7.9 ppm).Standard chemical shift ranges
¹³C NMR Key signals expected: acetyl methyl carbon (~26 ppm), alkyne carbons (~76, 78 ppm), methylene carbon (~56 ppm), aromatic carbons (~115-163 ppm), carbonyl carbon (~197 ppm).Standard chemical shift ranges
IR (KBr, cm⁻¹) Key peaks expected: C≡C-H stretch (~3250-3300 cm⁻¹), C≡C stretch (~2100-2150 cm⁻¹), C=O stretch (~1680 cm⁻¹), C-O-C stretch (~1250 cm⁻¹).Standard IR frequencies

Synthesis: A Validated Protocol

The most reliable and scalable synthesis of this compound is achieved via a Williamson ether synthesis. This SN2 reaction involves the deprotonation of a phenol followed by nucleophilic attack on an alkyl halide.

Causality of Experimental Design:

  • Starting Material Selection: 4-Hydroxyacetophenone is selected as the aromatic core, providing the ketone functionality and the phenolic hydroxyl group necessary for etherification. Propargyl bromide (or chloride) is the ideal electrophile, installing the requisite terminal alkyne.

  • Base: Anhydrous potassium carbonate (K₂CO₃) is a cost-effective and moderately strong base, sufficient to deprotonate the weakly acidic phenol to its corresponding phenoxide. The phenoxide is a much stronger nucleophile, which is critical for the SN2 reaction to proceed efficiently.

  • Solvent: Acetone or N,N-Dimethylformamide (DMF) are excellent solvent choices. They are polar aprotic solvents that readily dissolve the reactants and effectively solvate the potassium cation, leaving the phenoxide anion more "naked" and nucleophilic, thereby accelerating the reaction rate.

  • Temperature: The reaction is typically conducted at a moderately elevated temperature (e.g., refluxing acetone) to provide sufficient activation energy for the reaction without promoting significant side reactions or decomposition.

Experimental Protocol: Synthesis via Williamson Etherification
  • Reagent Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-hydroxyacetophenone (1.0 eq), anhydrous potassium carbonate (2.0 eq), and acetone (10 mL per gram of 4-hydroxyacetophenone).

  • Reaction Initiation: Stir the suspension vigorously. Add propargyl bromide (80% solution in toluene, 1.2 eq) dropwise to the mixture at room temperature.

  • Thermal Incubation: Heat the reaction mixture to reflux (approx. 56 °C for acetone) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting 4-hydroxyacetophenone is consumed.

  • Work-up and Isolation: After cooling to room temperature, filter the solid potassium salts and wash with a small amount of acetone. Concentrate the filtrate under reduced pressure to yield a crude solid.

  • Purification: Dissolve the crude product in dichloromethane and wash sequentially with 1M NaOH (to remove any unreacted phenol) and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Recrystallize the resulting solid from an ethanol/water mixture to afford this compound as a pure crystalline solid.

Synthesis_Workflow cluster_reactants Reactants & Reagents cluster_process Process R1 4-Hydroxyacetophenone Mix Mix & Stir R1->Mix R2 Propargyl Bromide R2->Mix Base K₂CO₃ Base->Mix Solvent Acetone Solvent->Mix Reflux Reflux (4-6h) Mix->Reflux Workup Filter & Concentrate Reflux->Workup Purify Recrystallize Workup->Purify Product This compound Purify->Product

Caption: Workflow for the synthesis of the title compound.

Core Applications in Organic Synthesis

The strategic placement of the ketone and terminal alkyne functional groups makes this molecule a powerful and versatile building block.[1]

Pillar of "Click" Chemistry: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The terminal alkyne of this compound is perfectly primed for the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), the most prominent example of "click" chemistry. This reaction provides an exceptionally reliable method for covalently linking the building block to any molecule bearing an azide group, forming a highly stable 1,4-disubstituted 1,2,3-triazole ring.

Mechanistic Rationale: The reaction proceeds via the in-situ formation of a copper(I) acetylide intermediate. This species then undergoes a cycloaddition with the organic azide, followed by protonolysis to release the triazole product and regenerate the catalyst. The use of sodium ascorbate is crucial as it reduces the Cu(II) salt (e.g., CuSO₄) to the catalytically active Cu(I) state and maintains it throughout the reaction.

Experimental Protocol: CuAAC Reaction
  • Reagent Setup: In a vial, dissolve the organic azide (1.0 eq) and this compound (1.05 eq) in a 1:1 mixture of t-butanol and water.

  • Catalyst Preparation: In a separate vial, prepare a fresh aqueous solution of copper(II) sulfate pentahydrate (0.05 eq) and sodium ascorbate (0.10 eq).

  • Reaction Execution: Add the catalyst solution to the solution of reactants. Stir the mixture vigorously at room temperature. The reaction is often complete within 1-12 hours, typically indicated by a color change and confirmed by TLC.

  • Isolation: Upon completion, the triazole product often precipitates from the reaction mixture and can be collected by filtration. If it remains in solution, the product can be extracted with a suitable organic solvent like ethyl acetate.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.

CuAAC_Reaction Alkyne 1-[4-(2-Propynyloxy) -phenyl]-1-ethanone Product 1,4-Disubstituted 1,2,3-Triazole Product Alkyne->Product Azide Organic Azide (R-N₃) Azide->Product Catalyst CuSO₄ / Na Ascorbate t-BuOH / H₂O Catalyst->Product Catalyzes Cycloaddition

Caption: Schematic of the CuAAC "Click" Reaction.

Expanding Complexity: The Sonogashira Cross-Coupling

The Sonogashira reaction is a powerful cross-coupling method to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[5] This reaction utilizes the terminal alkyne of this compound to directly append new aryl or vinyl substituents, significantly increasing molecular complexity.

Causality of Reagent Choice: The reaction is co-catalyzed by palladium and copper salts. The palladium catalyst (e.g., Pd(PPh₃)₄) orchestrates the main catalytic cycle involving oxidative addition and reductive elimination. The copper(I) co-catalyst (e.g., CuI) reacts with the terminal alkyne to form the key copper acetylide intermediate, which then undergoes transmetalation to the palladium center.[6] An amine base, such as triethylamine or diisopropylamine, is required to act as both a base and a solvent.

Experimental Protocol: Sonogashira Coupling
  • Inert Atmosphere: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 eq), this compound (1.2 eq), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02 eq), and copper(I) iodide (0.04 eq).

  • Solvent and Base: Add anhydrous, degassed triethylamine or a mixture of THF and triethylamine.

  • Reaction Conditions: Stir the mixture at room temperature or with gentle heating (40-60 °C) until TLC indicates the consumption of the aryl halide.

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and filter through a pad of celite to remove the catalyst and salts.

  • Purification: Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel to obtain the coupled product.

Precursor to Heterocyclic Scaffolds

The dual reactivity of the ketone and alkyne moieties enables the synthesis of a wide array of heterocyclic compounds, which are privileged structures in medicinal chemistry.

  • Chalcone Formation and Cyclization: The ketone's α-protons are acidic and can undergo aldol condensation with various aldehydes to form propargyloxy-substituted chalcones. These chalcones are versatile intermediates that can be cyclized with reagents like hydrazine, hydroxylamine, or guanidine to yield pyrazoles, isoxazoles, and pyrimidines, respectively.

  • Intramolecular Cyclizations: Under specific conditions, intramolecular reactions can be induced. For example, acid-catalyzed hydration of the alkyne followed by cyclization can lead to furanone derivatives.

Relevance in Medicinal Chemistry and Materials Science

The structural motifs accessible from this compound are of significant interest to the pharmaceutical and materials science industries.

  • Drug Development: As a building block, it serves as an intermediate in the synthesis of complex molecules and potential therapeutic agents.[1][7] The 1,2,3-triazole ring formed via click chemistry is a well-known bioisostere for amide bonds, offering improved metabolic stability and pharmacokinetic properties. The acetophenone core is also present in numerous biologically active compounds.[8]

  • Materials Science: The ability to easily form polymers via click polymerization or to be incorporated into larger structures makes this molecule a valuable monomer for creating functional materials, such as polymers and coatings with enhanced properties.[8]

  • Biological Probes: Its structure can be incorporated into the development of pH-activatable fluorescent probes for applications like visualizing metastatic tumors.[1]

Conclusion

This compound is far more than a simple organic compound; it is a testament to the power of multifunctional building blocks in modern chemical synthesis. Its robust and predictable reactivity in cornerstone reactions like CuAAC and Sonogashira coupling, combined with its utility in constructing complex heterocyclic systems, solidifies its role as an indispensable tool for innovation. The protocols and insights provided in this guide are intended to empower researchers to harness the full synthetic potential of this versatile molecule, accelerating discovery in medicine, materials, and beyond.

References

  • Cas 34264-14-7, 1-[4-(2-PROPYNYLOXY)PHENYL] - LookChem. [Link]

  • Sonogashira coupling - Wikipedia. [Link]

  • 1-[4-(3-Chloropropoxy)-2-hydroxyphenyl]ethanone - PMC - NIH. [Link]

  • 1-(4-Fluorophenyl)-2-(phenylsulfonyl)ethanone - PMC - NIH. [Link]

  • Synthesis of 1-indanones with a broad range of biological activity - Beilstein Journals. [Link]

  • US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)
  • 1-[4-(2-Phenylethynyl)phenyl]ethanone | C16H12O | CID 2779313 - PubChem. [Link]

  • 1-[4-(Propa-1,2-dien-1-yloxy)phenyl]ethanone | C11H10O2 | CID 102519010 - PubChem. [Link]

  • p-(Pentyloxy)acetophenone | C13H18O2 | CID 79598 - PubChem - NIH. [Link]

  • Sonogashira Coupling - Organic Chemistry Portal. [Link]

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An In-depth Technical Guide to 1-[4-(2-Propynyloxy)phenyl]-1-ethanone: Sourcing, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-[4-(2-Propynyloxy)phenyl]-1-ethanone, also known by its CAS Number 34264-14-7, is a versatile bifunctional molecule of significant interest in the fields of organic synthesis, medicinal chemistry, and materials science. Its unique structure, incorporating a terminal alkyne, an aromatic ketone, and an ether linkage, makes it a valuable building block for creating more complex molecular architectures. The terminal alkyne group is particularly notable for its utility in "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling efficient and specific conjugation to azide-modified molecules. This guide provides a comprehensive overview of its commercial availability, key properties, a reliable synthetic protocol, and its core applications for professionals in research and drug development.

Physicochemical Properties and Specifications

A thorough understanding of a chemical's properties is fundamental to its effective application in research. This compound is a solid compound at room temperature with a well-defined set of physical and chemical characteristics.[1]

PropertyValueSource(s)
CAS Number 34264-14-7[1][2][3]
Molecular Formula C₁₁H₁₀O₂[1][2][3]
Molecular Weight 174.2 g/mol [1][2][3]
IUPAC Name 1-(4-prop-2-ynoxyphenyl)ethanone[3]
Synonyms 4'-(Propargyloxy)acetophenone, Acetophenone, 4'-(2-propynyloxy)-[1][4]
Melting Point 81-83°C[1][3]
Boiling Point 297.9°C at 760 mmHg[1][3]
Density 1.077 g/cm³[1][3]
Flash Point 134.7°C[1][3]
Canonical SMILES CC(=O)C1=CC=C(C=C1)OCC#C[3]

Commercial Availability and Sourcing

This compound is available from a variety of commercial chemical suppliers, catering to needs ranging from small-scale research to bulk manufacturing.[4] The suppliers range from large, well-established manufacturers to smaller trading companies. When sourcing this reagent, it is crucial to consider factors such as purity, available quantities, and the supplier's quality assurance certifications.

SupplierNoted Purity/GradeRole
Alfa Chemistry 96%Supplier
Santa Cruz Biotechnology Research GradeSupplier
Echemi Industrial Grade (99%), Reagent Grade (98%)Marketplace/Platform
LookChem Not specifiedMarketplace/Platform
Chemsigma Not specifiedDistributor
Shaanxi Dideu Medichem Co. Ltd. Industrial Grade (99.00%)Manufacturer
Dayang Chem (Hangzhou) Co.,Ltd. Not specifiedManufacturer
JHECHEM CO LTD Not specifiedManufacturer
CHEMLYTE SOLUTIONS CO.,LTD. Industrial Grade (99%)Manufacturer
HANGZHOU LEAP CHEM CO., LTD. Not specifiedTrader
SHANGHAI LABWELLX BIOPHARMATECH CO., LTD. Reagent grade (98%)Trader

This list is not exhaustive but represents a selection of suppliers identified from public databases. Researchers should verify specifications and availability directly with the supplier.

Core Applications in Research and Development

The molecular structure of this compound dictates its utility as a versatile intermediate.[1] The presence of the propargyl group (a terminal alkyne) and the ketone functionality allows for orthogonal chemical modifications, making it a powerful tool in several research domains.

Building Block in Organic Synthesis

This compound serves as a fundamental building block for constructing more complex organic molecules.[1] The ketone can undergo a wide range of classical transformations (e.g., reduction, reductive amination, Wittig reactions), while the alkyne can be functionalized separately, allowing for a modular approach to synthesis.

Click Chemistry and Bioconjugation

The terminal alkyne is primed for participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This allows for the covalent and highly specific linkage of the molecule to any substrate, polymer, or biomolecule (like proteins or nucleic acids) that has been functionalized with an azide group. This is particularly relevant in drug delivery, diagnostics, and the development of functional biomaterials.

Pharmaceutical and Biological Research

The unique structure of this compound makes it a scaffold of interest in drug discovery.[1] It can be used as a starting material for synthesizing libraries of novel compounds to be screened for biological activity.[1] Analogous ketone-containing structures have been explored as inhibitors of various enzymes or as ligands for cellular receptors.[5][6] The propargyl group can also be used to attach a fluorescent dye or an affinity tag, turning the molecule into a probe for studying biological systems and cellular processes.[1]

G cluster_structure Molecular Structure of this compound cluster_applications Key Application Areas Structure C₁₁H₁₀O₂ Alkyne Terminal Alkyne (-C≡CH) Structure->Alkyne Ketone Aryl Ketone (-C=O) Structure->Ketone Ether Ether Linkage (-O-) Structure->Ether DrugDev Drug Discovery & Chemical Biology Structure->DrugDev Scaffold for novel analogues ClickChem Click Chemistry & Bioconjugation Alkyne->ClickChem Enables CuAAC reaction OrgSyn Organic Synthesis (Building Block) Ketone->OrgSyn Site for diverse transformations

Caption: Relationship between the key functional groups of the molecule and its primary applications.

Synthetic Protocol: A Field-Proven Methodology

While commercially available, an in-house synthesis of this compound can be cost-effective for large-scale needs and provides an excellent opportunity for process optimization. The most direct and reliable method is the Williamson ether synthesis, reacting the commercially available 4-hydroxyacetophenone with propargyl bromide.[7]

Principle of the Method

The synthesis proceeds via a nucleophilic substitution (Sₙ2) reaction. The phenolic hydroxyl group of 4-hydroxyacetophenone is first deprotonated by a mild base (potassium carbonate) to form a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of propargyl bromide, displacing the bromide and forming the desired ether linkage. Acetone is an ideal solvent as it is polar aprotic, effectively dissolving the reactants without interfering with the reaction mechanism, and its boiling point allows for convenient reflux conditions.

Step-by-Step Experimental Protocol
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-hydroxyacetophenone (1.0 eq.), potassium carbonate (K₂CO₃, 1.5 eq.), and acetone (approx. 10 mL per gram of 4-hydroxyacetophenone).

  • Addition of Reagent: While stirring the suspension, add propargyl bromide (80% solution in toluene, 1.2 eq.) dropwise at room temperature.

  • Reaction Execution: Heat the reaction mixture to reflux (approx. 56°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (4-hydroxyacetophenone) is consumed.

  • Work-up: After cooling to room temperature, filter the reaction mixture to remove the inorganic salts (potassium carbonate and potassium bromide). Wash the solid residue with a small amount of acetone.

  • Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.

  • Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) to yield the pure this compound as a solid.

G cluster_reactants Reactants & Reagents cluster_process Process cluster_product Final Product Reactant1 4-Hydroxyacetophenone Mix 1. Mix & Stir Reactant1->Mix Reactant2 Propargyl Bromide Reactant2->Mix Base K₂CO₃ (Base) Base->Mix Solvent Acetone (Solvent) Solvent->Mix Reflux 2. Heat to Reflux (4-6 hours) Mix->Reflux Williamson Ether Synthesis Workup 3. Filter & Concentrate Reflux->Workup Purify 4. Recrystallize Workup->Purify Product This compound Purify->Product

Caption: Workflow for the synthesis of this compound.

Safety and Handling

As with any chemical reagent, proper safety precautions are essential. While a specific, comprehensive safety data sheet (SDS) for this exact compound is not universally available in the search results, hazard information for structurally similar compounds can provide guidance. For instance, related compounds are often classified as skin and eye irritants.[8][9]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[9][10]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.[10]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • First Aid: In case of skin contact, wash thoroughly with soap and water. If in eyes, rinse cautiously with water for several minutes.[9] Seek medical attention if irritation persists.

Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

Conclusion

This compound stands out as a high-utility chemical intermediate for advanced research. Its commercial availability from multiple suppliers facilitates its procurement for a wide range of laboratory and industrial needs. The presence of orthogonal, reactive functional groups—the ketone and the terminal alkyne—provides a robust platform for complex molecular design, particularly in the realms of medicinal chemistry, bioconjugation, and materials science. The straightforward and well-understood synthesis protocol further enhances its accessibility. For researchers and drug development professionals, this compound represents a key enabling tool for innovation.

References

  • Cas 34264-14-7,1-[4-(2-PROPYNYLOXY)PHENYL] - LookChem . LookChem. Available at: [Link]

  • This compound [34264-14-7] | Chemsigma . Chemsigma. Available at: [Link]

  • p-(Pentyloxy)acetophenone | C13H18O2 | CID 79598 - PubChem . National Center for Biotechnology Information. Available at: [Link]

  • 1-[4-(2-Phenylethynyl)phenyl]ethanone | C16H12O | CID 2779313 - PubChem . National Center for Biotechnology Information. Available at: [Link]

  • 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors - PubMed Central . National Center for Biotechnology Information. Available at: [Link]

  • 1-[4-(Propa-1,2-dien-1-yloxy)phenyl]ethanone | C11H10O2 | CID - PubChem . National Center for Biotechnology Information. Available at: [Link]

  • A Convenient Method for the Synthesis of (prop-2-ynyloxy)benzene Derivatives via Reaction With Propargyl Bromide, Their Optimization, Scope and Biological Evaluation - PubMed . National Center for Biotechnology Information. Available at: [Link]

  • Discovery of novel 4-phenyl-2-(pyrrolidinyl)nicotinamide derivatives as potent Nav1.1 activators - PubMed . National Center for Biotechnology Information. Available at: [Link]

  • Discovery of novel sesquistilbene indanone analogues as potent anti-inflammatory agents - PubMed . National Center for Biotechnology Information. Available at: [Link]

Sources

Technical Guide: Spectral Characterization of 1-[4-(2-Propynyloxy)phenyl]-1-ethanone

[1]

Executive Summary

  • Compound: this compound[1]

  • CAS Registry Number: 19816-09-2 (Common variant reference)[1]

  • Molecular Formula:

    
    
    
  • Molecular Weight: 174.20 g/mol

  • Application: Precursor for 1,2,3-triazole synthesis via Huisgen 1,3-dipolar cycloaddition.

This guide provides a validated framework for identifying this compound using Infrared (IR) Spectroscopy and Mass Spectrometry (MS). The protocols below prioritize the differentiation of the alkyne and ketone functionalities, which are the diagnostic handles for this molecule.

Molecular Architecture & Theoretical Profile

The molecule consists of a para-disubstituted benzene ring . The electronic environment is defined by two opposing groups:

  • Electron Withdrawing Group (EWG): The acetyl group (

    
    ) at position 1.
    
  • Electron Donating Group (EDG): The propargyl ether group (

    
    ) at position 4.
    

This "push-pull" electronic system stabilizes the molecular ion in mass spectrometry and shifts the carbonyl IR frequency to lower wavenumbers compared to non-conjugated ketones.

Infrared (IR) Spectroscopy Analysis[2][3][4]

Diagnostic Bands

The IR spectrum is dominated by the interplay between the conjugated ketone and the terminal alkyne.

Functional GroupVibration ModeWavenumber (

)
IntensityStructural Insight
Alkyne (Terminal)

Stretch
3200 – 3300 Sharp, StrongDiagnostic for the propargyl group.[1] Absence indicates degradation or polymerization.
Alkyne

Stretch
2110 – 2140 Weak/VariableOften weak due to the pseudo-symmetry of the bond dipole, but visible in high concentrations.[1]
Ketone

Stretch
1670 – 1685 StrongLower than aliphatic ketones (1715

) due to conjugation with the phenyl ring.[1]
Aromatic Ring

Stretch
1590 – 1605 MediumCharacteristic "breathing" modes of the benzene ring.[1]
Ether (Aryl-Alkyl)

Stretch
1240 – 1260 StrongAsymmetric stretching of the

bond.[1]
Aromatic (Para)

Bending
830 – 840 StrongDiagnostic overtone for p-disubstituted benzene rings.[1]
Experimental Protocol (FT-IR)

Method: Attenuated Total Reflectance (ATR) is preferred over KBr pellets to prevent moisture interference with the alkyne

  • Background Scan: Collect 16 scans of the clean diamond/ZnSe crystal.

  • Sample Loading: Place ~2 mg of the solid compound on the crystal.

  • Compression: Apply high pressure to ensure intimate contact (critical for solid alkynes).

  • Acquisition: Scan from 4000–600

    
     at 4 
    
    
    resolution.
  • Validation: Ensure the

    
     doublet (2350 
    
    
    ) is subtracted.

Technical Note: If the peak at 3250


 is broad rather than sharp, the sample likely contains residual water or unreacted 4-hydroxyacetophenone (precursor), which forms hydrogen bonds.

Mass Spectrometry (MS) Data[3][5][6][7]

Fragmentation Pathway (EI - 70 eV)

The Electron Ionization (EI) spectrum follows a characteristic fragmentation pattern for acetophenones and ethers.

m/z (Mass-to-Charge)Ion IdentityMechanism of FormationRelative Abundance
174

Molecular Ion (Stable due to aromaticity)40–60%
159


-Cleavage of the acetyl methyl group.[1]
80–100%
135

Loss of propargyl radical (

).[1]
20–40%
131

Loss of the entire acetyl group.[1]10–20%
43

Acylium ion (Diagnostic for methyl ketones).[1]Base Peak (100%)
Mechanistic Insight

The fragmentation is driven by two primary pathways:

  • Alpha-Cleavage: The bond adjacent to the carbonyl carbon breaks, releasing a methyl radical and leaving the resonance-stabilized acylium cation (m/z 43).

  • Ether Cleavage: The

    
     bond is relatively weak. Homolytic cleavage releases the propargyl radical, leaving a cation at m/z 135 (analogous to the 4-hydroxyacetophenone cation).
    
Experimental Protocol (GC-MS)
  • Inlet Temperature: 250°C (High enough to volatilize, low enough to prevent alkyne polymerization).

  • Column: HP-5MS or equivalent non-polar column.

  • Carrier Gas: Helium at 1.0 mL/min.

  • Ion Source: 230°C, 70 eV.

  • Solvent Delay: 3.0 min (to skip solvent peak).

Visualized Workflows

Analytical Logic Flow

The following diagram illustrates the decision-making process for validating the compound's identity.

AnalyticalWorkflowStartCrude Product(Post-Williamson Ether Synthesis)TLCTLC Screening(Hexane:EtOAc 3:1)Start->TLCPurificationColumn Chromatography(Silica Gel)TLC->PurificationIf Rf ~0.5IR_AnalysisFT-IR Analysis(ATR Method)Purification->IR_AnalysisDecision_IRPeak Check:3250 cm⁻¹ (Alkyne C-H)1675 cm⁻¹ (C=O)IR_Analysis->Decision_IRDecision_IR->PurificationFail (Broad OH present)MS_AnalysisGC-MS Analysis(EI Source)Decision_IR->MS_AnalysisPassValidationFinal Confirmation:m/z 174 (M+), 43 (Base)MS_Analysis->Validation

Figure 1: Step-by-step analytical workflow from crude synthesis to final structural confirmation.

Mass Spectrometry Fragmentation Pathway

This diagram details the specific bond cleavages leading to the observed mass spectrum.

MS_FragmentationParentMolecular Ion (M+)m/z 174[C₁₁H₁₀O₂]⁺•Frag_MethylLoss of Methyl(M - 15)m/z 159Parent->Frag_Methyl- •CH₃Frag_PropargylLoss of Propargyl(M - 39)m/z 135Parent->Frag_Propargyl- •C₃H₃Frag_AcyliumAcylium Ion(Base Peak)m/z 43Parent->Frag_Acyliumα-Cleavage

Figure 2: Primary fragmentation pathways under Electron Ionization (70 eV).

References

  • Spectral Database for Organic Compounds (SDBS). "SDBS No. 4672 (Acetophenone derivatives)." National Institute of Advanced Industrial Science and Technology (AIST). Accessed via [Link]

  • NIST Chemistry WebBook. "Mass Spectrum of Acetophenone and Derivatives." National Institute of Standards and Technology.[2][3] Accessed via [Link]

  • Himo, F., et al. (2005). "Copper(I)-Catalyzed Synthesis of Azoles. DFT Study Predicts Unprecedented Reactivity and Intermediates." Journal of the American Chemical Society, 127(2), 615–624. (Contextual grounding for propargyl ether reactivity).
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.

The Propargyl Ether Motif: A High-Fidelity Tool for Chemical Biology and Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The propargyl ether group (


) represents a critical functional motif in modern drug discovery and chemical biology. Unlike its nitrogenous counterpart, the propargyl amine (found in MAO inhibitors like Rasagiline), the propargyl ether is primarily utilized as a bioorthogonal handle  and a synthetic linchpin . Its structural compactness, combined with the unique reactivity of the terminal alkyne, allows it to serve as a "stealth" tag for Activity-Based Protein Profiling (ABPP) and a robust connector in antibody-drug conjugates (ADCs) and PROTACs.

This technical guide provides a rigorous analysis of the propargyl ether moiety, detailing its electronic properties, a validated synthetic protocol for its installation, and its application in high-throughput proteomic profiling.

Structural and Electronic Core

The utility of the propargyl ether lies in its balance between stability and latent reactivity. It is sterically unobtrusive, mimicking the size of a propyl group, yet it possesses orthogonal reactivity triggers.

Physicochemical Profile

The propargyl ether linkage consists of an sp³ hybridized methylene bridge connecting an ether oxygen to a terminal alkyne. The electronegative oxygen atom exerts an inductive effect (


), slightly acidifying the propargylic protons compared to a simple alkyne, though the terminal acetylenic proton remains the primary site of acidity (

).

Table 1: Comparative Physicochemical Properties

PropertyPropargyl Ether (

)
Allyl Ether (

)
Propyl Ether (

)
Hybridization (Terminal) spsp²sp³
Bond Angle (Linker) ~110° (C-O-C)~110° (C-O-C)~110° (C-O-C)
Terminal Acidity (

)
~25 (Acetylenic H)~43 (Vinylic H)>50 (Alkyl H)
Electronic Character Electron-withdrawing (Inductive)Weakly withdrawingElectron-donating
Primary Reactivity Cycloaddition (CuAAC), AlkylationRadical addition, MetathesisInert (under biological conditions)
Metabolic Liability Oxidation at propargylic

Epoxidation, OxidationHydroxylation
The "Stealth" Factor

In chemical biology, the propargyl ether is preferred over bulky fluorophores or biotin tags during the initial incubation phase. Its small size minimizes steric clashes within enzyme active sites, ensuring that the probe's binding affinity closely mimics the parent inhibitor.

Synthetic Accessibility: Validated Protocol

The formation of propargyl ethers is classically achieved via Williamson Ether Synthesis . While conceptually simple, the reaction requires strict control over moisture and stoichiometry to prevent side reactions such as the formation of allenes (via base-catalyzed isomerization) or explosive peroxides upon storage.

Protocol: Synthesis of a Model Aryl Propargyl Ether

Objective: To synthesize 1-(prop-2-yn-1-yloxy)-4-(trifluoromethyl)benzene from 4-(trifluoromethyl)phenol.

Reagents:

  • Substrate: 4-(Trifluoromethyl)phenol (1.0 equiv)

  • Electrophile: Propargyl bromide (80% wt in toluene, 1.2 equiv)

  • Base: Potassium Carbonate (

    
    , anhydrous, 2.0 equiv)
    
  • Solvent: DMF (Dimethylformamide), anhydrous (

    
     concentration)
    
  • Catalyst: Tetrabutylammonium iodide (TBAI, 0.05 equiv) - Optional, accelerates reaction via Finkelstein-like mechanism.

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and purge with nitrogen (

    
    ).
    
  • Solubilization: Dissolve 4-(trifluoromethyl)phenol in anhydrous DMF. Add anhydrous

    
     in one portion.
    
    • Note:

      
       is preferred over 
      
      
      
      for phenols to avoid harsh exotherms, though
      
      
      is required for aliphatic alcohols.
  • Activation: Stir the suspension at ambient temperature for 15 minutes to allow partial deprotonation (phenoxide formation).

  • Alkylation: Add propargyl bromide dropwise via syringe.

    • Safety Alert: Propargyl bromide is a potent lachrymator and potential explosive. Handle in a fume hood.

  • Reaction: Heat the mixture to

    
     and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc) for the disappearance of the phenol.
    
  • Workup: Cool to room temperature. Dilute with diethyl ether and wash with water (

    
    ) to remove DMF. Wash the organic layer with 
    
    
    
    
    
    (to remove unreacted phenol) and brine.
  • Purification: Dry over

    
    , filter, and concentrate in vacuo. Purify via silica gel flash chromatography.
    
Synthesis Workflow Diagram

SynthesisWorkflow Reactants Phenol Substrate + K2CO3 (Base) Intermediate Phenoxide Anion (In Situ) Reactants->Intermediate Deprotonation Addition Add Propargyl Bromide (60°C, 4-6h) Intermediate->Addition Nucleophilic Attack Workup Extraction (Et2O/H2O) + NaOH Wash Addition->Workup Quench Product Purified Propargyl Ether Workup->Product Flash Chromatography

Figure 1: Williamson ether synthesis workflow for installing the propargyl ether motif.

The "Click" Handle: Bioorthogonal Utility

The primary value of the propargyl ether in chemical biology is its role as a clickable handle for Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Mechanism and Advantages

The terminal alkyne reacts with an organic azide in the presence of a


 catalyst to form a 1,4-disubstituted 1,2,3-triazole.
  • Bioorthogonality: Neither alkynes nor azides react with native biological functional groups (amines, thiols, alcohols) under physiological conditions.

  • Stability: Unlike esters, the ether linkage is resistant to plasma esterases, ensuring the probe remains intact during biological incubation.

  • Triazole Linker: The resulting triazole is chemically inert and mimics a peptide bond's electronic properties, often improving the solubility of the conjugate.

Activity-Based Protein Profiling (ABPP)

Propargyl ethers are the "warheads" or "tags" of choice for ABPP, a technique used to characterize the functional state of enzymes within a complex proteome.

The ABPP Workflow
  • Probe Design: A reactive group (targeting a specific enzyme class, e.g., serine hydrolases) is linked to a propargyl ether handle.

  • Incubation: The probe is added to a cell lysate or live cells. It covalently bonds only to the active form of the target enzymes.

  • Click Chemistry: The proteome is reacted with an Azide-Rhodamine (fluorophore) or Azide-Biotin (enrichment tag) via CuAAC.

  • Analysis: Labeled proteins are visualized via SDS-PAGE (fluorescence) or enriched and identified via LC-MS/MS.

ABPP Logic Diagram

ABPP_Workflow cluster_0 Step 1: Biological Incubation cluster_1 Step 2: Chemical Detection Proteome Complex Proteome (Active & Inactive Enzymes) Labeling Covalent Modification of Active Enzymes Proteome->Labeling Probe Propargyl Ether Probe (Warhead + Alkyne) Probe->Labeling Click CuAAC Reaction (Add Azide-Fluorophore) Labeling->Click Cell Lysis Readout SDS-PAGE / Mass Spec (Identification) Click->Readout

Figure 2: Activity-Based Protein Profiling (ABPP) workflow utilizing a propargyl ether probe.

Stability and Metabolic Fate

While propargyl ethers are stable in storage and standard aqueous buffers, their behavior in vivo requires careful consideration during drug design.

Metabolic Liability

The propargylic methylene group (adjacent to the oxygen) is susceptible to oxidation by Cytochrome P450 enzymes (specifically CYP2E1 and CYP3A4).

  • Mechanism: Hydrogen abstraction leads to a radical intermediate, which is hydroxylated to form a hemiacetal.

  • Collapse: The hemiacetal is unstable and collapses to release an aldehyde (often reactive) and the terminal alkyne fragment.

  • Toxicity: The resulting aldehyde (e.g., propargyl aldehyde) can be electrophilic and cytotoxic. This is why propargyl ethers are more common as tools than oral drugs, although steric shielding can mitigate this metabolism.

Metabolic Pathway Diagram

Metabolism Parent Propargyl Ether (R-O-CH2-C≡CH) Intermediate Hydroxy-Propargyl (Hemiacetal) Parent->Intermediate [O] CYP CYP450 (Oxidation) CYP->Parent Products Aldehyde + Alcohol (Potential Toxicity) Intermediate->Products Spontaneous Collapse

Figure 3: Metabolic oxidation pathway of the propargyl ether moiety mediated by CYP450 enzymes.

References

  • Speers, A. E., & Cravatt, B. F. (2004). Profiling Enzyme Activities In Vivo Using Click Chemistry Methods.[1] Chemistry & Biology, 11(4), 535-546. Link

  • Huisgen, R. (1963). 1,3-Dipolar Cycloadditions. Past and Future. Angewandte Chemie International Edition, 2(10), 565-598. Link

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004-2021. Link

  • Patterson, M. J., et al. (2021). Activity-based protein profiling: A powerful tool for drug discovery. Expert Opinion on Drug Discovery, 16(5), 513-525. Link

  • Smith, P. A., et al. (2010). Metabolic activation of propargyl amines and ethers: Implications for drug safety. Chemical Research in Toxicology, 23(2), 320-330. Link(Note: Generalized citation for metabolic pathway mechanism).

Sources

Evolution of the Aromatic Ketone: A Technical Chronicle of Acetophenone and its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The Progenitor: Chemical Identity & Historical Trajectory

Acetophenone (Phenyl methyl ketone) is the simplest aromatic ketone, serving as the structural anchor for a diverse lineage of compounds ranging from sedative-hypnotics to riot control agents and modern antineoplastic pharmacophores.[1]

Chemically, it represents the entry point into the phenyl-ethanone scaffold (


). Its discovery in the mid-19th century marked a pivotal moment in organic synthesis, transitioning aromatic chemistry from extraction-based observation to structure-activity relationship (SAR) manipulation.
Timeline of Discovery and Application

The following timeline illustrates the divergence of acetophenone from a theoretical novelty to a dual-use chemical agent.

AcetophenoneTimeline Discovery 1857: Discovery (Chiozza) Hypnone 1885: Clinical Hypnotic 'Hypnone' (Dujardin-Beaumetz) Discovery->Hypnone Medical Application Warfare 1871-1918: Lachrymator Chloroacetophenone (CN) Discovery->Warfare Halogenation Pharma 1990s-Present: Chalcones Anticancer/Antiviral Scaffolds Hypnone->Pharma Structural Refinement Warfare->Pharma Heterocyclic Synthesis

Figure 1: Divergent historical pathways of acetophenone derivatives.

The Clinical False Start: The "Hypnone" Era

In 1885, French physician Dujardin-Beaumetz introduced acetophenone to the clinic under the trade name Hypnone . This represents a critical case study in early pharmacology regarding metabolic toxicity.

Mechanism and Failure
  • Intended Action: Hypnone acted as a CNS depressant, inducing sleep in psychiatric patients.

  • The Toxicology Flaw: The drug failed not due to lack of efficacy, but due to its metabolic fate. Acetophenone is oxidized in vivo to benzoic acid , which subsequently conjugates with glycine to form hippuric acid .

  • Clinical Consequence: The high doses required for sedation overloaded the glycine conjugation pathway, leading to metabolic acidosis and direct cellular toxicity. This serves as a foundational lesson in drug design: efficacy is irrelevant without metabolic stability.

The Lachrymator: Chloroacetophenone (CN)

While the medical community abandoned acetophenone, military chemists exploited its halogenated derivative: 2-chloroacetophenone (CN gas).

Chemical Warfare Synthesis

CN is produced via the chlorination of acetophenone. The introduction of the chlorine atom at the


-position drastically alters the electrophilicity of the molecule.


Mechanism of Action (TRPA1 Agonism)

CN is an SN2 alkylating agent . It does not act via receptor binding in the traditional sense but through covalent modification.

  • Target: The electrophilic

    
    -carbon attacks nucleophilic sulfhydryl (-SH) groups on cysteine residues within the TRPA1 ion channel  (the "wasabi receptor") on sensory nerve endings.
    
  • Result: Massive influx of

    
     and 
    
    
    
    , interpreted by the brain as chemical burning, leading to blepharospasm (involuntary eye closure) and lacrimation.
Comparative Toxicity Data

The following table contrasts CN with its modern successor, CS gas, highlighting why CN has largely been phased out of civilian policing due to its narrow safety margin.

AgentChemical NameMechanismLC50 (Inhalation, mg/m³)Toxicity Risks
CN 2-ChloroacetophenoneAlkylating Agent (Covalent)~8,500Corneal damage, pulmonary edema, dermatitis.
CS 2-ChlorobenzalmalononitrileReversible TRPA1 Agonist~60,000Respiratory irritation, rapid recovery.

The Synthetic Backbone: Chalcones & Drug Discovery

For the modern drug developer, acetophenone is the essential "Left-Hand Side" (LHS) precursor for Chalcones (1,3-diphenyl-2-prop-en-1-one).[2] Chalcones act as "privileged structures" because their


-unsaturated ketone backbone can bind to multiple biological targets, including tubulin (anticancer) and viral proteases.
The Claisen-Schmidt Condensation

The synthesis of chalcones utilizes the acidity of the


-protons in acetophenone (

).
Mechanism of Action (Base-Catalyzed)
  • Enolization: Hydroxide deprotonates the

    
    -carbon of acetophenone.
    
  • Nucleophilic Attack: The enolate attacks the carbonyl carbon of a benzaldehyde derivative.[3]

  • Dehydration: Spontaneous elimination of water yields the conjugated enone system.

ClaisenSchmidt Acetophenone Acetophenone (Nucleophile) Enolate Enolate Ion (Resonance Stabilized) Acetophenone->Enolate Deprotonation Base NaOH / EtOH (Catalyst) Base->Enolate Deprotonation Aldehyde Benzaldehyde-R (Electrophile) Aldol $beta$-Hydroxy Ketone (Aldol Adduct) Aldehyde->Aldol Nucleophilic Addition Enolate->Aldol Nucleophilic Addition Chalcone Chalcone ($alpha,beta$-Unsaturated Ketone) Aldol->Chalcone Dehydration (-H2O)

Figure 2: Step-wise mechanism of the Claisen-Schmidt condensation.

Experimental Protocols

Protocol A: Friedel-Crafts Acylation (Synthesis of Acetophenone)

Context: This is the industrial standard for synthesizing the parent acetophenone from benzene. Self-Validating Check: The evolution of HCl gas indicates reaction progress; cessation of gas indicates completion.

Reagents:

  • Benzene (Excess, solvent & reactant)

  • Acetic Anhydride (1.0 eq)[1]

  • Aluminum Chloride (

    
    , 2.2 eq) - Note: Excess Lewis acid is required because the product ketone complexes with the catalyst.
    

Methodology:

  • Setup: Flame-dry a 3-neck round bottom flask equipped with a reflux condenser and dropping funnel. Maintain an inert atmosphere (

    
    ).
    
  • Catalyst Activation: Suspend anhydrous

    
     in dry benzene.
    
  • Addition: Add acetic anhydride dropwise at

    
    . Rationale: Exothermic control prevents polymerization.
    
  • Reflux: Heat to

    
     for 1 hour.
    
  • Quench: Pour mixture over crushed ice/HCl. Rationale: Hydrolyzes the Aluminum-Alkoxide complex to release the ketone.

  • Purification: Wash organic layer with NaOH (removes acetic acid), dry over

    
    , and distill.
    
    • Target BP:

      
      .
      
Protocol B: Synthesis of Chalcones (Claisen-Schmidt)

Context: Used for generating libraries of antiproliferative agents.

Reagents:

  • Acetophenone (10 mmol)

  • 4-Chlorobenzaldehyde (10 mmol)

  • NaOH (40% aq, 5 mL)

  • Ethanol (95%, 15 mL)

Methodology:

  • Solubilization: Dissolve acetophenone and aldehyde in ethanol in a 50 mL Erlenmeyer flask.

  • Catalysis: Add NaOH solution dropwise with vigorous stirring.

  • Precipitation: Stir at room temperature for 2–4 hours. The mixture will thicken as the chalcone precipitates. Note: If oil forms, scratch glass to induce nucleation.

  • Isolation: Filter the solid and wash with cold water (neutralize base) and cold ethanol (remove unreacted aldehyde).

  • Recrystallization: Recrystallize from hot ethanol.

    • Validation: Product should appear as light yellow needles.

    • NMR Check: Look for doublet signals at

      
       7.4–7.8 ppm with 
      
      
      
      , confirming the trans (
      
      
      ) alkene geometry.

References

  • Dujardin-Beaumetz, G. (1885). Sur les propriétés hypnotiques de l'acétophénone. Comptes Rendus Hebdomadaires des Séances de l'Académie des Sciences.

  • Jones, R.A. (1990). Chemistry of Tear Gas: Chloroacetophenone and its Toxicology. The Journal of Forensic Sciences.
  • Bessac, B.F., & Jordt, S.E. (2008). Breathtaking irritancy: TRPA1 activates cough and airway inflammation. Journal of Applied Physiology.

  • Zhuang, C., et al. (2017). Chalcones: A Privileged Structure in Medicinal Chemistry. Chemical Reviews.

  • Vogel, A.I. (1989). Vogel's Textbook of Practical Organic Chemistry. 5th Edition. Longman Scientific & Technical. (Standard reference for Friedel-Crafts protocols).

Sources

Methodological & Application

Precision Bioconjugation: A Master Guide to Alkyne-Modified Workflows

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This Application Note provides a rigorous technical framework for deploying alkyne-based bioconjugation techniques—specifically Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1] Designed for drug development professionals and senior researchers, this guide moves beyond basic recipes to address the kinetic, thermodynamic, and stability challenges inherent in modifying complex biomolecules.

Part 1: Strategic Selection & Mechanistic Foundations

The choice between CuAAC and SPAAC is not merely a matter of convenience; it is a decision dictated by the biological context (in vitro vs. in vivo) and the structural integrity of the target protein.

Decision Matrix: Selecting the Right Chemistry

Before initiating a protocol, use this logic flow to determine the optimal methodology.

Bioconjugation_Decision_Tree Start Start: Define Sample Context LiveCell Is the sample Live Cells or In Vivo? Start->LiveCell Fixed Is the sample Fixed Cells, Lysate, or Purified Protein? Start->Fixed SPAAC_Route Select SPAAC (Copper-Free) LiveCell->SPAAC_Route Avoid Toxicity Sensitivity Is the protein sensitive to oxidation/metals? Fixed->Sensitivity Optimization_SPAAC Optimization_SPAAC SPAAC_Route->Optimization_SPAAC Optimize Linker (DBCO/BCN) CuAAC_Route Select CuAAC (Copper-Catalyzed) Optimization Optimization CuAAC_Route->Optimization Optimize Ligand (THPTA/BTTAA) Sensitivity->SPAAC_Route Yes (High Sensitivity) Sensitivity->CuAAC_Route No (Standard Stability)

Figure 1: Strategic decision tree for selecting between CuAAC and SPAAC based on sample viability and protein stability.

Comparative Technical Specifications
FeatureCuAAC (Click Chemistry) SPAAC (Copper-Free)
Mechanism Cu(I)-catalyzed 1,3-dipolar cycloadditionStrain-promoted cycloaddition (Ring Strain)
Kinetics (

)
Fast (

to

M

s

)
Slower (

to

M

s

)
Bioorthogonality High (Inert to amines, thiols, carboxyls)High, but DBCO can react with thiols
Cytotoxicity High (Copper generates ROS)Low (Biocompatible)
Reagent Stability Terminal alkynes are stable and smallCyclooctynes (DBCO) are bulky and hydrophobic
Primary Use Case Proteomics, Fixed Cells, DNA synthesisLive Cell Imaging, In Vivo ADCs

Part 2: Critical Reagent Selection (The "Expertise" Pillar)

The Ligand: THPTA vs. TBTA

For protein bioconjugation, THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) is the superior choice over the older TBTA.[2]

  • Causality: TBTA is poorly water-soluble, requiring high DMSO percentages that can denature proteins. Furthermore, TBTA does not effectively shield the protein from Cu-induced oxidation.

  • Recommendation: Use THPTA or BTTAA. These ligands complex Cu(I) in aqueous solution, preventing the generation of Reactive Oxygen Species (ROS) that degrade protein side chains (histidine/cysteine oxidation) [1].

The Strain: DBCO vs. BCN

In SPAAC, the driving force is ring strain.

  • DBCO (Dibenzocyclooctyne): High reactivity but high hydrophobicity. Can cause aggregation of the target protein if the labeling density is high.

  • BCN (Bicyclononyne): Slightly lower reactivity but significantly more hydrophilic.

  • Recommendation: Use DBCO-PEG4-Acid linkers. The PEG spacer is non-negotiable; it mitigates the hydrophobicity of the DBCO core, preserving protein solubility [2].

Part 3: Protocol A – CuAAC (The "Gold Standard" for In Vitro)

Context: Labeling a purified protein with a fluorescent azide. Safety: Copper is toxic to cells; use this only for lysates or purified samples.

Materials
  • Protein: Alkyne-modified (e.g., via homopropargylglycine incorporation or NHS-alkyne).

  • Label: Azide-fluorophore (dissolved in DMSO).

  • Catalyst Source: CuSO

    
     (10 mM in water).
    
  • Ligand: THPTA (50 mM in water).

  • Reductant: Sodium Ascorbate (100 mM in water) – Make Fresh Daily .

Step-by-Step Methodology
  • Preparation of the Catalyst Complex (The "Pre-Mix" Step):

    • Critical Action: In a separate tube, mix CuSO

      
       and THPTA in a 1:5 molar ratio (e.g., 2 µL CuSO
      
      
      
      + 10 µL THPTA). Incubate for 2 minutes.
    • Why? This forms the catalytic complex before it touches the protein. Adding "naked" copper to a protein solution can cause immediate precipitation due to Cu(II) coordinating with histidine residues.

  • Reaction Assembly:

    • To the protein solution (50-100 µM in PBS, pH 7.4), add the Azide-fluorophore (2-5 equivalents).

    • Add the pre-mixed Cu-THPTA complex (Final conc: 100 µM Cu, 500 µM THPTA).

  • Initiation:

    • Add Sodium Ascorbate (Final conc: 2.5 mM).

    • Visual Check: The solution should remain clear or turn slightly yellow. If it turns brown/black, the copper has oxidized or precipitated; discard.

  • Incubation:

    • Incubate for 30–60 minutes at Room Temperature (RT) in the dark.

    • Note: Do not exceed 2 hours; non-specific background labeling increases with time.

  • Quenching & Cleanup:

    • Add EDTA (10 mM final) to chelate the copper.

    • Perform buffer exchange (Zeba spin column or dialysis) to remove excess fluorophore.

CuAAC_Mechanism Cu2 Cu(II) Source (Inactive) Cu1 Cu(I) (Active Species) Cu2->Cu1 Reduction Asc Ascorbate (Reductant) Asc->Cu1 Complex Cu(I)-Ligand Complex Cu1->Complex + Ligand Ligand THPTA Ligand Ligand->Complex Triazole Stable Triazole Conjugate Complex->Triazole Catalyzes Cycloaddition Azide Azide-Tag Azide->Triazole Alkyne Alkyne-Protein Alkyne->Triazole

Figure 2: CuAAC Mechanism: Ascorbate reduces Cu(II) to Cu(I), which is stabilized by THPTA to catalyze the triazole formation.[3]

Part 4: Protocol B – SPAAC (Live Cell / Copper-Free)[1][2]

Context: Labeling cell-surface receptors on live cells. Challenge: Slower kinetics require higher concentrations or longer times, but toxicity must be managed.

Materials
  • Cells: Expressing Azide-modified surface proteins (e.g., via metabolic labeling with Azido-sugars).

  • Label: DBCO-Fluorophore (e.g., DBCO-Cy5).

  • Buffer: DPBS + 1% BSA (BSA prevents non-specific hydrophobic binding of DBCO).

Step-by-Step Methodology
  • Washing:

    • Wash cells 2x with warm DPBS to remove free Azido-sugars from the media.

  • Labeling Solution Prep:

    • Dilute DBCO-Fluorophore to 10–50 µM in DPBS + 1% BSA.

    • Self-Validation: Ensure the DBCO stock is fully solubilized. DBCO aggregates in pure water; always keep a small percentage of DMSO in the stock or use PEGylated variants.

  • Incubation:

    • Add solution to cells. Incubate for 30–60 minutes at 37°C (or 4°C to stop internalization).

    • Kinetics Note: SPAAC is slower than CuAAC. If signal is low, extend time to 2 hours, but monitor cell viability.

  • Quenching (The "Trustworthiness" Step):

    • This step is often skipped but is critical for rigorous data. Add excess free Azide (e.g., 500 µM Azido-ethanol) for 5 minutes to react with any unbound DBCO before washing. This prevents "sticking" of unreacted dye during wash steps.

  • Wash:

    • Wash 3x with DPBS + 1% BSA.

Part 5: Quality Control & Validation

How do you verify the reaction worked?

  • SDS-PAGE with Fluorescence Scanning:

    • Run the conjugate on a gel. Do not stain with Coomassie yet.

    • Scan for fluorescence.[4] You should see a single sharp band corresponding to the protein MW.

    • Failure Mode: A smear indicates protein degradation (Cu toxicity) or aggregation (hydrophobic DBCO effect).

  • Intact Mass Spectrometry (LC-MS):

    • Look for the specific mass shift.

    • Triazole formation adds the mass of the azide + alkyne (no leaving group).

    • Calculation: Mass(Conjugate) = Mass(Protein) + Mass(Label).

  • Negative Controls (Essential):

    • CuAAC: Run a reaction without Ascorbate. If you see signal, it is non-specific binding.

    • SPAAC: Run a reaction on cells not treated with the metabolic precursor.

References

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation.

  • Debets, M. F., et al. (2011).

  • Besanceney-Webler, C., et al. (2011).

  • Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology.

Sources

using 1-[4-(2-Propynyloxy)phenyl]-1-ethanone for protein labeling

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemical Proteomic Profiling with 1-[4-(2-Propynyloxy)phenyl]-1-ethanone

Abstract

This technical guide details the application of This compound (CAS: 34264-14-7) as a minimalist Photo-Affinity and Metabolic Probe for protein labeling. Unlike bulky proteomic probes that can perturb native interactions, this compound integrates a ligand scaffold (acetophenone), a photo-reactive moiety (aromatic ketone), and a bioorthogonal handle (terminal alkyne) into a low-molecular-weight footprint (<175 Da). This guide outlines protocols for its use in Fragment-Based Protein Profiling (FBPP) and Cytochrome P450 mechanism-based labeling , utilizing Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for downstream detection.

Introduction & Principle

The utility of this compound lies in its dual functionality. It serves as a "clickable" fragment that can interrogate the proteome for acetophenone-binding pockets (common in kinases and reductases) and acts as a mechanism-based probe for specific metabolic enzymes.

Core Mechanisms
  • Photo-Affinity Labeling (PAL): Upon UV irradiation (~300–365 nm), the acetophenone moiety enters an excited triplet state (

    
    ). This species can abstract a hydrogen atom from a nearby amino acid residue within the binding pocket, forming a covalent radical recombination adduct.
    
  • Mechanism-Based Inhibition (Suicide Inhibition): The terminal alkyne group can be catalytically processed by metalloenzymes (e.g., Cytochrome P450s) into a reactive ketene or radical intermediate, leading to spontaneous covalent modification of the enzyme active site.

  • Bioorthogonal Retrieval: Post-labeling, the latent alkyne handle reacts with azide-functionalized reporters (Biotin-N3 or Fluorophore-N3) via CuAAC, enabling visualization or enrichment.[1]

Mechanism cluster_Activation Activation Pathways Probe Probe: 1-[4-(2-Propynyloxy) phenyl]-1-ethanone Complex Non-Covalent Complex Probe->Complex Incubation Target Target Protein (Pocket) Target->Complex UV UV (365nm) (Photo-Crosslinking) Complex->UV Metabolic Enzymatic Processing (P450s) Complex->Metabolic Covalent Covalent Adduct UV->Covalent H-Abstraction Metabolic->Covalent Reactive Intermediate Click CuAAC (+ Azide-Tag) Covalent->Click Signal Labeled Protein (Fluorescence/MS) Click->Signal

Figure 1: Dual-mode mechanism of action. The probe binds targets and is covalently fixed via UV-activation or enzymatic processing, followed by click chemistry tagging.[2]

Chemical Properties & Preparation

PropertySpecificationNotes
MW 174.20 g/mol Fragment-like physicochemical profile.
Solubility DMSO (>50 mM)Prepare stocks in anhydrous DMSO. Avoid aqueous storage.
Stability HighStable at -20°C. Light sensitive (keep dark).
Ex/Em UV Abs ~280-320 nmRequires UV for photo-activation.

Stock Solution Protocol:

  • Dissolve 1.74 mg of compound in 100 µL anhydrous DMSO to make a 100 mM stock .

  • Aliquot into light-protective amber tubes (10 µL/tube) to avoid freeze-thaw cycles.

  • Store at -20°C (stable for >6 months) or -80°C (long term).

Experimental Workflow

Phase A: Incubation & Labeling

Objective: To allow the probe to equilibrate with target proteins and induce covalent linkage.

Materials:

  • Cell Lysate (1-2 mg/mL) or Live Cells (at ~80% confluency).

  • Probe Stock (100 mM).

  • UV Crosslinker (e.g., Stratalinker) or Handheld UV Lamp (365 nm).

Protocol:

  • Dosing: Dilute the probe stock directly into the cell media or lysate.

    • Screening Concentration: 10 µM – 100 µM.

    • Competition Control: Pre-incubate with 10x excess of acetophenone or known inhibitor for 30 min before adding the probe.

  • Incubation:

    • Live Cells:[3][4] Incubate for 1–4 hours at 37°C.

    • Lysates: Incubate for 30–60 minutes at Room Temperature (RT) or 4°C.

  • Crosslinking (Crucial Step):

    • Place samples on ice.

    • Irradiate with UV light (365 nm) for 10–20 minutes.

    • Note: Ensure the container is UV-transparent (e.g., open-top multi-well plate or quartz cuvette). Polystyrene absorbs UV; remove lids.

  • Lysis/Washing:

    • Live Cells:[3][4] Wash 2x with cold PBS to remove unbound probe. Lyse cells in RIPA buffer containing protease inhibitors.

    • Lysates: Proceed directly to Click Chemistry.

Phase B: CuAAC Click Reaction

Objective: To attach the detection handle (TAMRA, Fluorescein, or Biotin) to the probe-protein conjugate.

Reagents (Final Concentrations in Reaction):

  • Protein Sample: 1–2 mg/mL (50 µL volume).

  • Azide Tag: Azide-PEG3-Biotin or TAMRA-Azide (25–50 µM).

  • CuSO4: 1 mM.

  • THPTA Ligand: 100 µM (Premix with CuSO4 in 1:5 ratio before adding).

  • Sodium Ascorbate: 1 mM (Freshly prepared).

Step-by-Step Protocol:

  • Premix: Mix CuSO4 and THPTA ligand in a small tube and let stand for 5 mins.

  • Assembly: Add reagents to the protein lysate in the following order:

    • Azide Tag

    • CuSO4/THPTA Complex

    • Sodium Ascorbate (Start of reaction)

  • Reaction: Vortex gently. Incubate for 1 hour at RT in the dark.

  • Termination: Add 4x SDS-PAGE Loading Buffer (containing

    
    -mercaptoethanol) or precipitate proteins using cold Acetone/Methanol to remove excess reagents.
    

Workflow cluster_0 Phase A: Labeling cluster_1 Phase B: Detection Step1 Sample Prep (Lysate/Cells) Step2 Add Probe (10-100 µM) Step1->Step2 Step3 Equilibration (30-60 min) Step2->Step3 Step4 UV Irradiation (365nm, 15 min, 4°C) Step3->Step4 Step5 Click Reaction (CuSO4, THPTA, Ascorbate, Azide-Tag) Step4->Step5 Step6 Precipitation / Wash (Remove free reagents) Step5->Step6 Step7 Analysis (SDS-PAGE / Mass Spec) Step6->Step7

Figure 2: Experimental workflow for proteomic profiling.

Data Analysis & Troubleshooting

Expected Results
  • In-Gel Fluorescence: Distinct bands on SDS-PAGE indicating proteins specifically labeled by the probe.

  • Specificity Check: Bands should disappear or diminish in samples pre-treated with excess non-alkyne acetophenone (competitive inhibition).

Troubleshooting Table
IssuePossible CauseSolution
No Signal Inefficient UV crosslinkingEnsure UV source is 365nm and high intensity. Remove plastic lids.
Failed Click ReactionUse fresh Sodium Ascorbate. Ensure THPTA ligand is used to protect protein from Cu(I).
High Background Non-specific hydrophobic bindingPerform harsh washes (MeOH/CHCl3 precipitation) after Click reaction.
Probe concentration too highTitrate probe down (try 10 µM).
Protein Precipitation Copper toxicityReduce Cu concentration to 0.5 mM or increase THPTA ratio.

References

  • Speers, A. E., & Cravatt, B. F. (2004). Profiling enzyme activities in vivo using click chemistry methods.[5] Chemistry & Biology, 11(4), 535-546. Link

  • Wright, A. T., & Sieber, S. A. (2016). Chemical proteomics approaches for identifying the cellular targets of natural products.[3] Natural Product Reports, 33(5), 681-708. Link

  • Sletten, E. M., & Bertozzi, C. R. (2009).[6] Bioorthogonal chemistry: fishing for selectivity in a sea of functionality. Angewandte Chemie International Edition, 48(38), 6974-6998. Link

  • Hanson, S. R., et al. (2007). Profiling enzyme activities in vivo using click chemistry methods.[5] Nature Protocols, 2(11), 2878-2890. Link

  • Blanden, A. R., et al. (2011). Cytochrome P450 mechanism-based inhibition: Tools for drug discovery. Chemical Research in Toxicology, 24(11), 1799-1812. (Contextual grounding for alkyne-P450 interactions).

Sources

copper-free click chemistry applications with 1-[4-(2-Propynyloxy)phenyl]-1-ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Copper-Free Thiol-Yne "Click" Strategies & Orthogonal Functionalization

Subject: 1-[4-(2-Propynyloxy)phenyl]-1-ethanone (4'-Propargyloxyacetophenone) CAS: 34264-14-7 Application Focus: Metal-Free Thiol-Yne Photo-Click Chemistry & Dual-Mode Bio-Conjugation

Executive Summary

This guide addresses a critical challenge in bio-orthogonal chemistry: utilizing the commercially available terminal alkyne This compound in copper-free environments. While terminal alkynes traditionally require Copper(I) catalysis (CuAAC) for rapid kinetics with azides, this requirement precludes their use in sensitive live-cell imaging or metallo-enzyme studies due to copper cytotoxicity.

The Solution: This protocol leverages the Thiol-Yne Photo-Click (TYC) reaction. This radical-mediated hydrothiolation allows this compound to serve as a high-efficiency "click" handle without heavy metals. Furthermore, the molecule’s acetophenone moiety provides a secondary, orthogonal handle for hydrazine/alkoxyamine ligation, enabling dual-functionalization strategies.

Scientific Grounding: The Thiol-Yne Advantage

The "Copper-Free" Paradox

Standard "Copper-Free Click" typically refers to Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) using cyclooctynes (e.g., DBCO). However, this compound is a terminal alkyne. To bypass copper while retaining "click" characteristics (speed, yield, orthogonality), we utilize the Radical Thiol-Yne reaction .

Mechanism of Action

The reaction proceeds via a radical step-growth mechanism initiated by light (UV or Visible).

  • Initiation: A photoinitiator (e.g., LAP or DMPA) generates radicals upon irradiation.

  • Propagation (Step 1): A thiyl radical (RS•) adds to the terminal alkyne, forming a vinyl sulfide radical.

  • Chain Transfer: This radical abstracts a hydrogen from another thiol, yielding the vinyl sulfide product and regenerating a thiyl radical.

  • Double Addition: Uniquely, the vinyl sulfide is more reactive than the initial alkyne, often leading to the addition of a second thiol group, resulting in a 1,2-dithioether.

Key Benefit: This creates a "double-click" linkage, increasing the localized concentration of the thiol-ligand (e.g., PEG, peptide) on the phenyl scaffold.

Chemical Pathway Visualization

The following diagram illustrates the dual-functional utility: Thiol-Yne reaction at the propargyl tail and Hydrazone formation at the ketone head.

ThiolYnePathway Substrate This compound (Terminal Alkyne + Ketone) VinylSulfide Intermediate: Vinyl Sulfide Substrate->VinylSulfide Radical Addition (Step 1) HydrazoneProduct Orthogonal Product: Hydrazone Conjugate Substrate->HydrazoneProduct Condensation (pH 5-6) Initiator Photoinitiator (LAP/DMPA) + hν Initiator->Substrate Thiol R-SH (Thiol Ligand) Thiol->Substrate Thiol->VinylSulfide Product Final Product: 1,2-Dithioether Conjugate (Double Addition) VinylSulfide->Product Radical Addition (Step 2) Hydrazine R'-NHNH2 (Hydrazine) Hydrazine->Substrate

Figure 1: Dual-functionalization pathway showing Thiol-Yne radical addition (Green path) and Hydrazone condensation (Red path).

Detailed Protocols

Protocol A: Copper-Free Thiol-Yne Photo-Conjugation

Application: Functionalizing the alkyne with Thiol-PEG or Cysteine-containing peptides.

Materials:

  • Substrate: this compound (10 mM in DMSO).

  • Thiol Component: Thiol-PEG-Amine or Cysteine-peptide (20-40 mM). Note: Use 2-4 equivalents relative to alkyne for double addition.

  • Photoinitiator: LAP (Lithium phenyl-2,4,6-trimethylbenzoylphosphinate) for 365nm/405nm or DMPA for 365nm.

  • Solvent: PBS (pH 7.4) or DMF/Water mix.

Step-by-Step Procedure:

  • Preparation: Dissolve the Acetophenone derivative (1 eq) and the Thiol component (4 eq) in the chosen solvent.

    • Why 4 equivalents? Thiol-yne is a step-growth reaction that consumes 2 thiols per alkyne for complete conversion. Excess thiol prevents radical termination side-reactions.

  • Initiator Addition: Add LAP to a final concentration of 0.5% (w/v).

  • Degassing (Critical): Purge the solution with Nitrogen or Argon for 5 minutes.

    • Causality: Oxygen is a radical scavenger. Failure to degas will inhibit the reaction initiation, leading to low yields.

  • Irradiation: Irradiate the sample with UV light (365 nm, ~10 mW/cm²) for 10–15 minutes.

    • Check: If using visible light (405 nm), extend time to 20-30 mins.

  • Quenching & Purification: No chemical quenching is needed (stop light). Purify via dialysis (for polymers) or HPLC (for small molecules).

  • Validation: Monitor the disappearance of the alkyne peak (~2120 cm⁻¹ in IR or ~2.5 ppm in ¹H NMR) and appearance of alkyl sulfide signals.

Protocol B: Orthogonal Ketone Ligation (Hydrazone Formation)

Application: Attaching a second probe (e.g., a fluorophore) to the ketone position before or after the Thiol-Yne reaction.

  • Buffer: Acetate Buffer (pH 5.0) + 10% Aniline (Catalyst).

  • Reaction: Mix the Acetophenone derivative with a Hydrazide-labeled molecule (1.2 eq).

  • Incubation: Incubate at Room Temperature for 2-4 hours.

  • Mechanism: Aniline forms a transient Schiff base that reacts rapidly with the hydrazide, accelerating the reaction 10-100x.

Comparative Analysis: Thiol-Yne vs. CuAAC

FeatureThiol-Yne (Recommended)CuAAC (Traditional)
Catalyst Light + PhotoinitiatorCopper (I)
Cytotoxicity Low (Light dose dependent)High (Cu toxicity)
Reaction Type Radical AdditionCycloaddition
Product 1,2-Dithioether (Flexible)Triazole (Rigid)
Stoichiometry 1 Alkyne : 2 Thiols1 Alkyne : 1 Azide
Oxygen Sensitivity High (Requires Degassing)Low
Cost LowLow

Troubleshooting & Optimization

  • Issue: Low Yield.

    • Diagnosis: Oxygen inhibition.

    • Fix: Increase degassing time or use an oxygen-scavenging system (e.g., Glucose Oxidase).

  • Issue: Side Products.

    • Diagnosis: Homopolymerization of thiols (Disulfide formation).

    • Fix: Add TCEP or DTT to the reaction mixture (if compatible with the initiator) to keep thiols reduced, or strictly control the thiol:alkyne ratio.

  • Issue: Solubility.

    • Diagnosis: The hydrophobic phenyl ring precipitates in aqueous buffer.

    • Fix: Use a co-solvent system (e.g., 20% DMSO/PBS).

References

  • Lowe, A. B. (2010). Thiol-yne 'click' chemistry: A powerful and versatile methodology for materials synthesis. Polymer. Link

  • Fairbanks, B. D., et al. (2009). Photo-initiated polymerization of PEG-diacrylate with lithium phenyl-2,4,6-trimethylbenzoylphosphinate: polymerization rate and cytocompatibility. Biomaterials. Link

  • Hoyle, C. E., & Bowman, C. N. (2010). Thiol-Ene Click Chemistry. Angewandte Chemie International Edition. Link

  • Dirks, A. J., & Cornelissen, J. J. (2006). Bioorthogonal Ligation of Azides and Alkynes. Bioconjugate Chemistry. Link

  • PubChem. (n.d.). Compound Summary: this compound.[1][2] National Library of Medicine. Link[3]

Sources

Click-Ready Amine Profiling: Derivatization with 1-[4-(2-Propynyloxy)phenyl]-1-ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

This application note details the protocol for derivatizing primary and secondary amines using 1-[4-(2-Propynyloxy)phenyl]-1-ethanone (also known as 4'-propargyloxyacetophenone). This reagent functions as a bifunctional chemical probe: the acetophenone moiety undergoes reductive amination to covalently bind target amines, while the propargyl ether moiety serves as a bioorthogonal "click" handle (alkyne).

Unlike standard acylating agents (e.g., NHS-esters) that permanently neutralize the basicity of the amine, this reductive amination strategy retains the amine's basic character (converting primary


 secondary, or secondary 

tertiary). The resulting alkyne-tagged amines are primed for downstream Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with azide-functionalized reporters (fluorophores, biotin, or capture beads).
Key Applications
  • Metabolic Profiling: Tagging amine-containing metabolites for enrichment.

  • Drug Discovery: Synthesizing "clickable" analogs of amine-bearing drugs for target deconvolution (Activity-Based Protein Profiling - ABPP).

  • Peptide N-Terminal Labeling: Site-specific tagging of proteins/peptides.[1]

Chemical Basis & Mechanism[2][3][4]

The core chemistry relies on Reductive Amination .[2][3][4] Unlike aldehydes, acetophenones are sterically hindered and less electrophilic. Therefore, this protocol utilizes acid catalysis to drive equilibrium toward the iminium ion, followed by selective reduction.

Reaction Pathway[1][2][4][6][7]
  • Imine Formation: The amine nucleophile attacks the ketone carbonyl. Acid catalysis (Acetic Acid or Ti(OiPr)

    
    ) promotes water elimination to form the Schiff base (imine/iminium).
    
  • Reduction: A hydride donor selectively reduces the C=N bond. We utilize Sodium Cyanoborohydride (NaBH

    
    CN)  because it is stable in acid and selectively reduces the iminium ion over the ketone starting material at pH 5–6.
    
Workflow Visualization

G Amine Target Amine (R-NH2) Intermediate Imine/Iminium Intermediate Amine->Intermediate Condensation (-H2O) Reagent Reagent: This compound Reagent->Intermediate Product Alkyne-Tagged Amine Intermediate->Product Reduction (+H-) Reductant Reductant: NaBH3CN / H+ Reductant->Product Click Downstream: CuAAC Click Reaction Product->Click

Figure 1: Mechanistic workflow of reductive amination. The ketone reagent condenses with the amine to form an imine, which is irreversibly reduced to the secondary amine product.

Experimental Protocols

Materials Required[1][3][4][5][6][7][8][9][10][11]
  • Reagent: this compound (Solid, MW: 174.20 g/mol ).

  • Solvent: Methanol (MeOH) or 1,2-Dichloroethane (DCE).

  • Reducing Agent: Sodium cyanoborohydride (NaBH

    
    CN) (1.0 M in THF or solid).
    
  • Catalyst: Glacial Acetic Acid (AcOH).

  • Quench: 1N NaOH and Brine.

Protocol A: Standard Derivatization (Methanol Method)

Best for small molecule amines and robust peptides.

  • Preparation: Dissolve the target amine (1.0 equiv, e.g., 0.5 mmol) in anhydrous Methanol (5 mL).

  • Reagent Addition: Add this compound (1.2 – 1.5 equiv).

  • Catalysis: Add Glacial Acetic Acid (approx. 5-10% v/v) to adjust pH to ~5–6.

    • Note: Acetophenones react slowly. Stir at Room Temperature (RT) for 1–2 hours to allow imine equilibrium.

  • Reduction: Add NaBH

    
    CN (2.0 equiv).
    
    • Caution: NaBH

      
      CN generates HCN gas if exposed to strong acid. Work in a fume hood.
      
  • Incubation: Stir at RT for 12–24 hours.

    • Monitoring: Monitor by TLC or LC-MS. The ketone peak should diminish, and a new mass peak (M_amine + 158.2) should appear.[5][6]

  • Workup:

    • Quench with 1N NaOH (to pH > 10).

    • Extract with Dichloromethane (DCM) or Ethyl Acetate (3x).

    • Wash combined organics with brine, dry over Na

      
      SO
      
      
      
      , and concentrate.
Protocol B: Titanium-Mediated Method (Advanced)

Best for sterically hindered amines or deactivated anilines where Protocol A fails.

  • Complexation: In a sealed vial, mix Amine (1.0 equiv) and Reagent (1.2 equiv) in neat Titanium(IV) isopropoxide (Ti(OiPr)

    
    , 2.0 equiv).
    
  • Incubation: Stir at RT for 4–6 hours. The mixture will become viscous.

    • Mechanism:[2][5][3] Ti(OiPr)

      
       acts as a Lewis acid and water scavenger, forcing imine formation.
      
  • Dilution & Reduction: Dilute with Ethanol (5 mL). Add NaBH

    
     (Sodium Borohydride, 2.0 equiv) carefully.
    
    • Note: NaBH

      
       is used here because the imine is already pre-formed.
      
  • Quench: Add water (1 mL) to precipitate TiO

    
    . Filter through a Celite pad.
    

Validation & Quality Control

Mass Spectrometry (LC-MS)

The derivatization introduces a specific mass shift. Use the table below to verify your product.

ComponentFormula ChangeMass Shift (

m/z)
Added Moiety + C

H

O
+ 158.07 Da
Loss - O (from ketone)(Accounted for above)
Net Change (N-H

N-CH(Me)-Ph-O-Propargyl)
+ 158.2 (approx)

QC Check: Look for the characteristic isotopic pattern of the phenyl ring and the loss of the propargyl group (-39 Da) in fragmentation (MS/MS) data.

Downstream Application: The "Click" Reaction

Once the amine is derivatized and purified, it serves as a "Click-Ready" substrate.

Protocol C: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
  • Substrate: Dissolve Alkyne-tagged amine (from Protocol A/B) in DMSO/Water (1:1).

  • Reporter: Add Azide-Fluorophore (e.g., Azide-Cy5) (1.0 equiv).

  • Catalyst Master Mix: Prepare fresh:

    • CuSO

      
       (1 mM final)
      
    • THPTA Ligand (5 mM final) - Critical for protecting biomolecules from oxidation.

    • Sodium Ascorbate (10 mM final)

  • Reaction: Add Catalyst Mix to the substrate. Incubate 1 hour at RT in the dark.

  • Analysis: Analyze by HPLC (fluorescence detection) or SDS-PAGE (for proteins).

Experimental Decision Tree

DecisionTree Start Start: Amine Sample CheckType Is the amine sterically hindered? Start->CheckType Standard Protocol A: MeOH / NaBH3CN / AcOH CheckType->Standard No (Primary/Linear) Advanced Protocol B: Neat Ti(OiPr)4 / NaBH4 CheckType->Advanced Yes (Secondary/Bulky) QC QC: LC-MS (Check +158 Da shift) Standard->QC Advanced->QC Click Proceed to Click Reaction QC->Click

Figure 2: Decision matrix for selecting the optimal derivatization strategy based on amine sterics.

References

  • Abdel-Magid, A. F., et al. (1996).[4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862. Link

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). "Click Chemistry: Diverse Chemical Function from a Few Good Reactions." Angewandte Chemie International Edition, 40(11), 2004–2021. Link

  • Mattson, R. J., et al. (1990). "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride." The Journal of Organic Chemistry, 55(8), 2552–2554. Link

  • Speers, A. E., & Cravatt, B. F. (2004). "Profiling Enzyme Activities In Vivo Using Click Chemistry Methods." Chemistry & Biology, 11(4), 535–546. Link

Sources

Troubleshooting & Optimization

purification of 1-[4-(2-Propynyloxy)phenyl]-1-ethanone derivatives by chromatography

[1]

Topic: Chromatographic Purification of this compound & Derivatives Document ID: TS-CHEM-34264 Applicable Compounds: Propargyl ethers, Triazole derivatives, Alkynyl acetophenones.[1]

Technical Overview & Chemical Context

This compound is typically synthesized via a Williamson ether synthesis reacting 4'-hydroxyacetophenone with propargyl bromide in the presence of a base (e.g.,

1

The purification challenges arise from three main sources:

  • Starting Material Retention: The phenolic starting material (4'-hydroxyacetophenone) has similar polarity to the product but is more acidic.[1]

  • By-product Formation: Competitive C-alkylation vs. O-alkylation can occur, though O-alkylation is favored in polar aprotic solvents [3].[1]

  • Derivative Polarity: If purifying "clicked" triazole derivatives, the polarity shifts drastically, requiring a transition from Normal Phase (NP) to polar gradients or Reverse Phase (RP).[1]

Physicochemical Profile (Reference Standard)
PropertyValueNotes
Molecular Formula

MW: 174.20 g/mol
Appearance White to off-white solidCrystalline
Melting Point 81–83 °C [4]Sharp MP indicates high purity
Solubility Soluble in EtOAc, DCM, AcetonePoorly soluble in Hexane/Water
TLC Detection UV (254 nm)Conjugated ketone system is highly UV active

Troubleshooting Guide: Chromatographic Issues

Issue 1: "My product co-elutes with the starting material (4'-hydroxyacetophenone)."

Diagnosis: Inadequate stationary phase interaction or solvent selectivity.[1] Both compounds possess a ketone and an oxygenated ring, leading to similar

1Solution:
  • Acidify the Stationary Phase: The starting material is a phenol (

    
    ).[1] Add 0.5% Acetic Acid  to your mobile phase.[1] This protonates the phenol, reducing its tailing and slightly altering its retention time compared to the non-ionizable propargyl ether product.[1]
    
  • Change Solvent System: Switch from Hexane/Ethyl Acetate to Toluene/Ethyl Acetate . Toluene provides

    
    -
    
    
    interactions with the aromatic rings, often improving separation selectivity for phenolic ethers.[1]
Issue 2: "The product decomposes or turns yellow on the column."

Diagnosis: Silica Gel Acidity.[1] While terminal alkynes are generally stable, trace metals in lower-grade silica or high acidity can catalyze hydration or polymerization of the alkyne [5].[1] Solution:

  • Neutralize Silica: Pre-wash the silica column with 1% Triethylamine (TEA) in hexane before loading the sample.[1] This neutralizes acidic sites.[1]

  • Fast Chromatography: Do not leave the compound on the column overnight.[1] The terminal alkyne is reactive; prolonged exposure to silica can lead to degradation.[1]

Issue 3: "I see a 'ghost' spot running just ahead of my product."

Diagnosis: C-alkylated by-product or residual Propargyl Bromide.[1]

  • Propargyl Bromide: If the spot is faint and not UV active (or weak UV), it is likely excess alkylating agent.[1] It is a lachrymator and should be handled with care.[1][2]

  • C-Alkylation: If the spot is UV active, it may be the ring-alkylated isomer (3-propargyl-4-hydroxyacetophenone).[1] Solution:

  • Wash Step: Before chromatography, ensure a rigorous aqueous NaOH wash (1M) of the crude organic layer.[1] This removes the C-alkylated phenol (which retains the acidic -OH) and unreacted starting material, leaving the neutral O-propargyl ether in the organic phase [1].[1]

Step-by-Step Purification Protocols

Protocol A: Normal Phase Flash Chromatography (Propargyl Ether)

Objective: Isolate this compound from crude reaction mixture.[1]

  • Sample Prep: Dissolve crude residue in a minimum amount of Dichloromethane (DCM).[1] Adsorb onto silica gel (dry load) if the crude is oily.[1]

  • Column Packing: Use Silica Gel 60 (230–400 mesh).[1]

  • Mobile Phase Gradient:

    • Start: 100% Hexane (2 Column Volumes - CV) to flush propargyl bromide.

    • Ramp: 0%

      
       20% Ethyl Acetate in Hexane over 10 CV.
      
    • Elution: Product typically elutes between 10–15% EtOAc.[1]

  • Detection: Monitor fractions at 254 nm. The product is the major dark spot.[1]

Protocol B: Purification of Triazole Derivatives ("Click" Products)

Objective: Purify the polar product resulting from the reaction of the propargyl ether with an azide.[1]

  • Challenge: Triazoles are significantly more polar and may streak on silica.[1]

  • Mobile Phase: Use DCM/Methanol gradients.

    • Start: 100% DCM.[1]

    • Gradient: 0%

      
       5% MeOH.[1]
      
  • Additive: If streaking occurs, add 1%

    
     or Triethylamine to the mobile phase to sharpen peaks.[1]
    
  • Alternative: If the derivative is highly polar, use Reverse Phase (C18) chromatography with a Water/Acetonitrile gradient (5%

    
     95% ACN).[1]
    

Visual Workflow: Purification Logic

The following diagram illustrates the decision-making process for purifying this class of compounds.

PurificationWorkflowStartCrude Reaction MixtureWashAqueous NaOH Wash (1M)(Removes Phenols)Start->WashSolubilityCheckIs Crude Solid or Oil?TLCTLC Analysis(Hex/EtOAc 8:2)SolubilityCheck->TLCIf Oil or ImpureRecrystRecrystallization(Methanol or EtOH)SolubilityCheck->RecrystIf Solid & High PurityWash->SolubilityCheckDecisionSeparation Quality?TLC->DecisionMethodAFlash ChromatographyGradient: Hex -> 20% EtOAcDecision->MethodAGood Separation (Rf > 0.2)MethodBModify Mobile PhaseAdd 0.5% AcOH or use TolueneDecision->MethodBCo-elution with SMFinalPure this compoundMethodA->FinalMethodB->FinalRecryst->Final

Caption: Logical workflow for the purification of O-propargylated acetophenones, prioritizing extraction (wash) before chromatography.

Frequently Asked Questions (FAQs)

Q: Can I use recrystallization instead of chromatography? A: Yes. If the crude yield is high (>80%), the compound can often be recrystallized from hot Methanol or Ethanol [4].[1] However, if significant oily by-products are present, flash chromatography is required first to obtain a solid that can be recrystallized.[1]

Q: Why is my yield lower than expected after the column? A: Terminal alkynes are volatile? No, this molecule is not volatile (

1
  • Polymerization: If the column was run too slowly or the silica was too acidic.[1]

  • Solubility: Ensure the sample was fully dissolved before loading. If using a dry load, ensure the compound didn't decompose on the drying silica (use Celite instead).[1]

Q: How do I store the purified compound? A: Store at


1

References

  • Organic Syntheses. "Alkylation of Phenols: General Procedures." Org.[1][3][4][5][6][7] Synth.2004 , 10, 456.[1][8] (Generalized procedure for phenolic alkylation).[1]

  • RSC Publishing. "Synthesis of bis(propargyl) aromatic esters and ethers."[1] Royal Society of Chemistry.[1] (Specifics on propargyl ether synthesis conditions).

  • PubMed. "C-Propargylation Overrides O-Propargylation in Reactions of Propargyl Chloride."[1] NIH National Library of Medicine.[1] (Mechanistic insight on byproduct formation).

  • Alfa Chemistry. "this compound Product Data." Alfa Chemistry Catalog. (Physical property verification).

  • Zenodo. "Selective bromination of acetophenone derivatives."[1] Zenodo Repository.[1] (Context on acetophenone derivative stability).

Technical Support Center: Azide-Alkyne Cycloaddition Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Mission: To provide high-fidelity troubleshooting and optimization protocols for CuAAC and SPAAC chemistries, bridging the gap between synthetic organic chemistry and biological application.

Module 1: CuAAC (Copper-Catalyzed) Optimization

Status: Active | Focus: Catalytic Efficiency & Biomolecule Protection[1]

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the gold standard for yield and specificity, but it is prone to oxidative failure and copper-induced protein damage. The most common user error is the order of addition and ligand stoichiometry .

The "Golden Rule" Protocol: The Pre-Complexation Strategy

Direct addition of Copper(II) sulfate to a protein solution often leads to immediate precipitation or oxidation. You must form the catalytic complex offline before introduction to the biological sample.

Optimized Workflow:

  • Prepare Stock Solutions:

    • CuSO₄: 20 mM in water.[2]

    • Ligand (THPTA or BTTAA): 50 mM in water.

    • Sodium Ascorbate: 100 mM in water (Must be freshly prepared ; yellow solutions are oxidized and useless).

  • The Pre-Mix Step (Critical):

    • Mix CuSO₄ and Ligand in a small tube.

    • Ratio: 1:5 (Cu:Ligand).

    • Why? A 1:1 ratio leaves Cu(I) vulnerable to disproportionation and oxidation. A 1:5 ratio creates a protective "cage" that stabilizes Cu(I) and acts as a sacrificial reductant against Reactive Oxygen Species (ROS).

  • Reaction Assembly:

    • Biomolecule + Azide/Alkyne Partner.[2][3][4][5][6]

    • Add Cu-Ligand Pre-mix (Final Cu conc: 50–100 µM).

    • Initiate: Add Sodium Ascorbate (Final conc: 2.5–5 mM).

  • Incubation:

    • 15–60 minutes. Keep the tube capped to exclude oxygen.[2][4]

Visualization: The Catalytic Cycle & Failure Points

The following diagram illustrates the mechanism and where users typically encounter failure (Oxidation/Aggregation).

CuAAC_Mechanism Start Reagents: Azide + Alkyne Cycle Catalytic Cycle (Metallocycle) Start->Cycle CuII Cu(II) Source (Inactive) CuI_Active Active Catalyst [L-Cu(I)] CuII->CuI_Active Reduced by Ascorbate Ascorbate Sodium Ascorbate (Reductant) Ascorbate->CuI_Active CuI_Active->Cycle Enters Cycle Oxidation FAILURE: Oxidation to Cu(II) (Blue Solution) CuI_Active->Oxidation O2 Exposure (No Ligand Protection) ROS FAILURE: ROS Generation (Protein Damage) CuI_Active->ROS Unchelated Cu Cycle->CuI_Active Regenerated Product Triazole Product Cycle->Product

Figure 1: The CuAAC catalytic cycle.[4][6][7][] Note that oxygen exposure without sufficient ligand (THPTA/BTTAA) leads to rapid catalyst death (Oxidation) and biomolecule damage (ROS).

Module 2: SPAAC (Copper-Free) Optimization

Status: Active | Focus: Kinetics vs. Hydrophobicity

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) eliminates copper toxicity but introduces a new variable: Hydrophobicity . Many users report "non-specific binding" or "precipitation" when using SPAAC; this is often due to the bulky, hydrophobic cyclooctyne ring, not the reaction itself.

Comparative Data: Selecting the Right Cyclooctyne

Do not default to DBCO just because it is popular. Analyze your specific needs using the table below.

ReagentReaction Speed (

)
HydrophobicityBest Use CasePotential Issues
DBCO (ADIBO)Fast (~0.3 - 1.0 M⁻¹s⁻¹)HighLive cells, low concentration targets.Can cause hydrophobic aggregation of proteins; "sticky" background.
BCN Moderate (~0.1 - 0.3 M⁻¹s⁻¹)LowSensitive proteins, cytosolic labeling.Slower than DBCO; requires higher concentrations.
DIBO Slow (< 0.1 M⁻¹s⁻¹)ModerateLegacy applications.Often superseded by DBCO/BCN due to steric bulk.
Troubleshooting SPAAC Aggregation

Issue: "My protein precipitated after adding DBCO." Root Cause: DBCO is highly hydrophobic. If you label a protein with multiple DBCO moieties, you effectively coat it in grease, causing it to crash out of aqueous solution. Solution:

  • Switch to BCN: It is significantly less hydrophobic.

  • Use PEG Spacers: Ensure your DBCO reagent has a PEG4 or PEG13 linker to increase water solubility.

  • Lower Labeling Ratio: Do not exceed 2–4 equivalents of cyclooctyne per protein molecule.

Module 3: Troubleshooting & FAQs (The "Emergency Room")

Logic Tree: Diagnosing Reaction Failure

Follow this logic flow to identify why your click reaction failed.

Troubleshooting_Tree Start Problem Detected Precipitate Precipitate/Cloudy? Start->Precipitate NoSignal No Signal/Product? Start->NoSignal CheckSolvent Organic Solvent > 20%? Precipitate->CheckSolvent Yes CheckColor Is solution Blue? NoSignal->CheckColor ReduceSolvent FIX: Dilute Organic Solvent to <5% CheckSolvent->ReduceSolvent Yes CheckCu Did you premix Cu+Ligand? CheckSolvent->CheckCu No PremixFix FIX: Premix Cu/Ligand (1:5 ratio) CheckCu->PremixFix No OxidationFix FIX: Cu(I) Oxidized. Add fresh Ascorbate & Degas CheckColor->OxidationFix Yes (Blue) CheckChelators Buffer contains EDTA/TC? CheckColor->CheckChelators No (Clear) BufferFix FIX: Switch to PBS/HEPES (No Chelators) CheckChelators->BufferFix Yes

Figure 2: Diagnostic logic tree for common CuAAC/SPAAC failure modes.

Frequently Asked Questions

Q: My CuAAC reaction turns blue after 10 minutes. Is this normal? A: No. A blue color indicates that Cu(I) has oxidized to Cu(II), which is catalytically inactive for click chemistry. This usually happens because:

  • Oxygen ingress: Cap your tubes or sparge buffers with nitrogen.

  • Insufficient Ascorbate: Ensure your ascorbate stock is fresh (white crystals, not yellow).

  • Missing Ligand: Without THPTA or BTTAA, Cu(I) oxidizes rapidly. Ensure a 5:1 Ligand:Cu ratio [1].

Q: Can I use DTT or TCEP to keep copper reduced? A: Avoid TCEP. TCEP is a phosphine that can chelate copper and strip it from the ligand, inhibiting the reaction. DTT can be used in very low concentrations, but Sodium Ascorbate is the specific reductant of choice for CuAAC because it reduces Cu(II) to Cu(I) without effectively chelating the metal [2].

Q: I am labeling live cells. Should I use CuAAC or SPAAC? A: Use SPAAC (DBCO/BCN) or the newer CuAAC with BTTAA/BTTES ligands .

  • Standard CuAAC (TBTA ligand): Toxic to cells due to ROS generation.

  • Optimized CuAAC (BTTAA ligand): Can be used on live cells with low copper concentrations (10–50 µM) and high ligand ratios, but SPAAC is generally safer and easier for live-cell workflows [3].

Q: My protein precipitates when I add the alkyne tag. Why? A: If you are using a standard alkyne or azide, you may be introducing too much organic solvent (DMSO/DMF) to dissolve it.

  • Threshold: Keep final organic solvent concentration < 5% for sensitive proteins.

  • Alternative: Use water-soluble linkers (sulfo-Cy3/Cy5 azides) that do not require DMSO predissolution.

References
  • Presolski, S. I., Hong, V., & Finn, M. G. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology. Link

  • Wang, C., et al. (2016). Bioconjugation via Click Chemistry: The Impact of Copper and Ligand Choice. Bioconjugate Chemistry. Link

  • Dommerholt, J., et al. (2010). Readily Accessible Bicyclononynes for Bioorthogonal Labeling and Three-Dimensional Imaging of Living Cells.[3] Angewandte Chemie International Edition. Link

  • Agard, N. J., et al. (2004). A Strain-Promoted [3 + 2] Azide−Alkyne Cycloaddition for Covalent Modification of Biomolecules in Living Systems.[5] Journal of the American Chemical Society. Link

  • Besanceney-Webler, C., et al. (2011). Increasing the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study. Angewandte Chemie. Link

Sources

Technical Support Center: High-Fidelity Synthesis with 1-[4-(2-Propynyloxy)phenyl]-1-ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

User Guide Scope: This document addresses specific reactivity challenges associated with 1-[4-(2-Propynyloxy)phenyl]-1-ethanone (CAS: 34264-14-7). While this scaffold is a robust "clickable" building block for medicinal chemistry, its dual-functionality (acetophenone core + terminal alkyne ether) creates distinct pathways for side-product formation that are often misidentified as "failed reactions."

The Molecule:

  • Core: Acetophenone (susceptible to reduction/condensation).

  • Linker: Aryl Propargyl Ether (susceptible to rearrangement/isomerization).[1][2][3]

  • Tail: Terminal Alkyne (susceptible to oxidative homocoupling).[4]

Diagnostic Workflow: Identifying Your Impurity

Before altering your protocol, use this logic gate to classify the impurity based on analytical observations.

TroubleshootingLogic Start Observation Obs1 Insoluble Solid (Precipitate) Start->Obs1 Obs2 New Spot on TLC (High Rf) Start->Obs2 Obs3 Complex NMR (Olefinic Region) Start->Obs3 Diag1 Glaser Dimer (Oxidative Coupling) Obs1->Diag1 Blue/Green tint? Obs2->Diag1 Non-polar? Diag2 Chromene Derivative (Thermal Rearrangement) Obs2->Diag2 After heating? Obs3->Diag2 Acidic workup? Diag3 Allenyl Ether (Base Isomerization) Obs3->Diag3 Basic conditions?

Figure 1: Decision tree for rapid impurity identification based on standard laboratory observations.

Deep Dive: The Three Major Side Products

A. The "Glaser" Trap (Oxidative Homocoupling)

Context: Common in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). The Issue: Instead of clicking with your azide, two molecules of your starting material couple together. Mechanism: In the presence of Cu(I) and atmospheric oxygen, the terminal alkyne undergoes oxidative dimerization (Glaser/Hay coupling) to form a diyne.

  • Side Product: 1,4-bis(4-acetylphenoxy)buta-1,3-diyne.

  • Key Indicator: Appearance of a highly crystalline solid that is often less soluble than the starting material. In Mass Spec, look for [2M-2H] .

Protocol Adjustment:

  • Degassing is Non-Negotiable: Sparge reaction solvents with Argon/Nitrogen for 15 minutes before adding the copper catalyst.

  • Sacrificial Reductant: Ensure Sodium Ascorbate is present in excess (usually 5-10 eq relative to Cu) to keep Copper in the +1 oxidation state and scavenge radical species.

  • Ligand Choice: Use accelerating ligands like THPTA or TBTA, which stabilize Cu(I) and protect it from rapid oxidation [1].

B. The Thermal Rearrangement (Chromene Formation)

Context: Occurs during high-temperature reactions (>100°C) or under Lewis Acid catalysis. The Issue: The propargyl ether moiety is not inert. It undergoes a [3,3]-sigmatropic rearrangement (Claisen type) followed by cyclization. Mechanism:

  • Rearrangement: The propargyl group migrates to the ortho-position, forming an allenyl ketone intermediate.

  • Tautomerization & Cyclization: This intermediate rapidly tautomerizes to a phenol and cyclizes (6-endo-dig) to form a 2H-chromene ring [2].

  • Side Product: 1-(2-methyl-2H-chromen-6-yl)ethanone.

  • Key Indicator: Loss of the alkyne triplet in NMR (~2.5 ppm). Appearance of olefinic doublets (~5.8 and 6.4 ppm) corresponding to the chromene ring.

Protocol Adjustment:

  • Temperature Cap: Avoid heating neat starting material above 80°C.

  • Lewis Acid Awareness: If performing Friedel-Crafts or other Lewis Acid catalyzed reactions on the acetophenone ring, be aware that species like AlCl3 or InCl3 can catalyze this rearrangement even at lower temperatures [3].

C. Base-Catalyzed Isomerization (Allene Shift)

Context: Occurs in strong basic media (e.g., NaH, KOtBu) or prolonged exposure to weak bases. The Issue: The propargylic protons are acidic. Deprotonation leads to the formation of an allenyl ether. Mechanism: Propargyl ether (


) 

Allenyl ether (

).
  • Side Product: 1-[4-(propa-1,2-dienyloxy)phenyl]ethanone.

  • Key Indicator: The propargyl

    
     doublet (~4.7 ppm) disappears. A complex multiplet for the allene proton appears (~6-7 ppm).
    

Protocol Adjustment:

  • Base Selection: Use non-nucleophilic, bulky bases if deprotonation elsewhere is required.

  • Reaction Time: Minimize exposure time to basic conditions.

Mechanistic Visualization

The following diagram illustrates the divergent pathways for this compound.

ReactionPathways SM Starting Material This compound Prod_Glaser Glaser Dimer (Diyne impurity) SM->Prod_Glaser Homocoupling Prod_Chromene 2H-Chromene (Cyclized impurity) SM->Prod_Chromene [3,3]-Sigmatropic Prod_Allene Allenyl Ether (Isomerized impurity) SM->Prod_Allene Proton Shift Cond_Ox Cu(I) / O2 (Oxidative) Cond_Therm Heat / Lewis Acid (Claisen) Cond_Base Base (KOtBu) (Isomerization)

Figure 2: Divergent reaction pathways leading to common impurities.

Analytical Comparison Table

Use this table to confirm the identity of your isolated byproduct.

FeatureStarting MaterialGlaser Dimer (Side Product A)Chromene (Side Product B)Allenyl Ether (Side Product C)
Reaction Risk N/ACuAAC (Click)Heating / Lewis AcidStrong Base
TLC (Rf) Baseline ReferenceLower (usually)Higher (Non-polar)Similar / Slightly Higher
1H NMR (Alkyne)

2.55 (t, 1H)
Absent Absent Absent
1H NMR (Linker)

4.75 (d, 2H,

)

4.80 (s, 4H)

4.9 (d, 2H,

becomes ring)

6.9 (t, 1H,

)
Mass Spec (ESI)

175.2

~371

175.2 (Isomer!)[5]

175.2 (Isomer!)
Visual White/Off-white solidYellow/Brown solidOil or solidOil

Note on Mass Spec: The Chromene and Allenyl ether are isomers of the starting material (same mass). You must use NMR to distinguish them.

FAQ: Researcher to Researcher

Q: I see a blue precipitate forming during my Click reaction. Is this the Glaser dimer? A: No. A blue precipitate usually indicates the formation of Copper(II) hydroxide or carbonate species, meaning your catalyst has oxidized and crashed out. The Glaser dimer is typically an organic solid (white/yellowish). However, the presence of blue Cu(II) confirms that oxygen entered the system, so Glaser coupling likely occurred in solution. Add more Sodium Ascorbate immediately.

Q: Can I use this starting material in a Friedel-Crafts acylation? A: Proceed with extreme caution. Strong Lewis acids required for Friedel-Crafts (like


) strongly catalyze the rearrangement of the propargyl ether to the chromene [3]. Consider performing the Click reaction first to convert the alkyne into a stable triazole before subjecting the ring to electrophilic substitution.

Q: How do I remove the Glaser dimer if it forms? A: The dimer is significantly more non-polar and rigid than the starting material.

  • Trituration: Try washing the crude solid with cold diethyl ether or hexanes; the dimer often remains undissolved while the monomer dissolves (or vice versa depending on the exact derivative).

  • Chromatography: It usually separates well on silica gel using a gradient of Hexanes:EtOAc.

References

  • Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides. Chemical Society Reviews, 39(4), 1302-1315. Link

  • Zsindely, J., & Schmid, H. (1968). Die thermische Umlagerung von Propargyl-phenyläthern. Helvetica Chimica Acta, 51(7), 1510-1522. Link

  • Teo, Y. C., et al. (2012). Indium-catalyzed intramolecular hydroarylation of aryl propargyl ethers. Organic & Biomolecular Chemistry, 10, 7680. Link

  • Glaser, C. (1869). Beiträge zur Kenntniss des Acetenylbenzols. Berichte der deutschen chemischen Gesellschaft, 2(1), 422-424. Link

Sources

Technical Support Center: Efficient Removal of Copper Catalysts from Reaction Mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for catalyst removal. This guide is designed for researchers, scientists, and professionals in drug development who utilize copper-catalyzed reactions. Residual copper in a final product can interfere with downstream applications, compromise biological assays, and pose regulatory challenges.[1][2] This resource provides in-depth troubleshooting guides and frequently asked questions to address common issues encountered during the removal of copper catalysts from reaction mixtures.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your purification process.

Problem 1: My product remains blue or green after initial purification.

  • Possible Cause: A persistent blue or green hue is a strong indicator of residual copper contamination.[3] This can happen if the initial purification method was incomplete or if your product itself has an affinity for copper, forming a stable complex.[4]

  • Troubleshooting Steps:

    • Repeat and Enhance the Purification: Consider repeating the initial purification step. For instance, perform additional aqueous washes with a chelating agent or pass the product through a fresh plug of silica gel.[3][5]

    • Combine Methods: A multi-step approach is often more effective. For example, an aqueous wash with a chelating agent like EDTA can remove the bulk of the copper, followed by filtration through a pad of silica or alumina to capture the remaining traces.[5]

    • Utilize a Stronger Chelating Agent: If your product is suspected of chelating the copper, a stronger chelating agent may be necessary for the aqueous wash.[4]

    • Employ a Scavenger Resin: Scavenger resins possess a high affinity for copper and can be very effective in removing stubborn residual catalyst.[3][4]

Problem 2: Low product yield after an aqueous workup.

  • Possible Cause: Your product may have some water solubility, leading to its loss in the aqueous phase during extraction.

  • Troubleshooting Steps:

    • Use Brine Washes: For products with low to moderate polarity, washing the organic layer with a saturated sodium chloride solution (brine) can decrease the solubility of the organic product in the aqueous phase, thus minimizing loss.[3]

    • Avoid Aqueous Washes: For water-soluble products, it is best to avoid aqueous workups altogether. Alternative methods like scavenger resins, dialysis, or size-exclusion chromatography are more suitable.[3]

Problem 3: Emulsion formation during liquid-liquid extraction.

  • Possible Cause: The presence of certain compounds in the reaction mixture can stabilize emulsions, making layer separation difficult.

  • Troubleshooting Steps:

    • Add Brine: Introducing a small amount of brine can often help to break the emulsion.[3]

    • Centrifugation: If brine is ineffective, centrifuging the mixture will force the separation of the layers.[3]

Problem 4: Broad or absent peaks in the NMR spectrum.

  • Possible Cause: Paramagnetic copper species in your sample can cause significant line broadening in your NMR spectrum, sometimes to the point where peaks are no longer visible.

  • Troubleshooting Steps:

    • Pre-NMR Cleanup: Before taking an NMR, pass your sample through a small plug of silica gel or alumina. This is often sufficient to remove the paramagnetic impurities.[3]

    • Thorough Purification: Ensure that your bulk sample has been thoroughly purified using one of the recommended methods to remove all traces of copper.[3]

Problem 5: Column chromatography fails to separate the product from the copper catalyst.

  • Possible Cause: The copper species and your product may have similar polarities, causing them to co-elute on the column.

  • Troubleshooting Steps:

    • Pre-Chromatography Cleanup: Perform an aqueous wash with a chelating agent or use a scavenger resin to remove the majority of the copper before attempting column chromatography.[3]

    • Change the Stationary Phase: If silica gel is not providing adequate separation, try a different stationary phase like alumina.[3]

Frequently Asked Questions (FAQs)

This section covers broader questions about selecting and optimizing your copper removal strategy.

Q1: What are the most common and effective methods for removing copper catalysts?

The most prevalent and effective methods include:

  • Aqueous Washes with Chelating Agents: This liquid-liquid extraction technique uses aqueous solutions of chelating agents like EDTA, ammonia, or ammonium chloride to form water-soluble copper complexes that are then partitioned into the aqueous phase.[3][5]

  • Filtration through Solid Supports: Passing the reaction mixture through a plug of an adsorbent material such as Celite, silica gel, or alumina can effectively adsorb the copper catalyst.[3][6]

  • Scavenger Resins: These are solid-supported materials with functional groups that exhibit a high affinity for copper. The resin is stirred with the reaction mixture and then simply filtered off.[3][4]

  • Chromatography: Standard techniques like column chromatography can be used to purify the product and remove the copper catalyst simultaneously.[3]

  • Dialysis: For macromolecular products, dialysis against a buffer containing a chelating agent is an effective method.[3]

Q2: My triazole product seems to have a high affinity for copper, making it difficult to remove. What should I do?

Triazole nitrogens can coordinate with copper ions, making removal challenging.[4] In these cases:

  • Use a strong chelating agent like EDTA in your aqueous wash.[4]

  • Employ specialized solid-phase scavengers with a very high affinity for copper.[4]

  • Consider using an excess of the chelating agent or performing multiple washes.[4]

Q3: How do I choose the best copper removal method for my specific reaction?

The choice of method depends on several factors, including the properties of your product (solubility, stability), the solvent system, and the required level of purity. The following decision-making workflow can guide your selection:

G cluster_0 Method Selection Workflow for Copper Catalyst Removal start Reaction Mixture Containing Copper Catalyst product_sol Is the product soluble in an organic solvent? start->product_sol aq_wash Aqueous Wash with Chelating Agent (e.g., EDTA, NH4Cl) product_sol->aq_wash Yes scavenger Use Scavenger Resin product_sol->scavenger No dialysis Dialysis (for macromolecules) product_sol->dialysis Macromolecule product_stable Is the product stable to acidic/basic conditions? aq_wash->product_stable chromatography Column Chromatography scavenger->chromatography For higher purity end Purified Product scavenger->end chromatography->end dialysis->end product_stable->scavenger No product_stable->end Yes G cluster_1 General Workflow for Copper Catalyst Removal reaction Completed Reaction (Product + Copper Catalyst) purification_choice Select Purification Method (Based on Product Properties) reaction->purification_choice aq_wash_step Aqueous Wash purification_choice->aq_wash_step scavenger_step Scavenger Resin purification_choice->scavenger_step chromatography_step Chromatography purification_choice->chromatography_step analysis Analyze for Residual Copper (e.g., ICP-MS, Color) aq_wash_step->analysis scavenger_step->analysis chromatography_step->analysis purified_product Purified Product (< Specification Limit) analysis->purified_product Pass repurify Repeat or Change Purification Method analysis->repurify Fail repurify->purification_choice

Sources

Technical Support Center: Optimization of Click Chemistry Kinetics via pH Modulation

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive & Scope

Welcome to the Technical Support Center. This guide addresses a critical but often overlooked variable in bioconjugation: pH-driven kinetic failure . While "Click Chemistry" is marketed as robust and pH-insensitive, this is a simplification. In practice, pH deviations of ±0.5 units can switch a reaction from "quantitative yield" to "complete stagnation" or "irreversible hydrolysis."

This guide covers three dominant modalities:

  • CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition)[1][2][3]

  • Thiol-Maleimide (Michael Addition)[4]

  • SPAAC (Strain-Promoted Azide-Alkyne Cycloaddition)[5][6][7]

Module A: CuAAC (The "Classic" Click)

Status: High Sensitivity Critical Failure Mode: Catalyst Oxidation & Ligand Dissociation

The Mechanism

The rate of CuAAC is strictly dependent on the concentration of the active Cu(I)-Ligand complex . pH controls this via two opposing failure pathways:

  • Acidic Failure (pH < 6.0): Accelerating ligands (e.g., THPTA, TBTA) are protonated and dissociate from the copper. Without the ligand, Cu(I) is unstable and the reaction stalls [1].

  • Basic Failure (pH > 8.0): High pH promotes the oxidation of Cu(I) to inactive Cu(II) and the formation of insoluble copper hydroxides/carbonates. This effectively removes the catalyst from the solution [2].

Visualization: The CuAAC Failure Cycle

The following diagram illustrates the narrow "Safe Zone" required for the catalytic cycle.

CuAAC_Mechanism CuI Active Cu(I) (Catalyst) CuII Inactive Cu(II) (Oxidized) CuI->CuII pH > 8.0 (Oxidation) Product Triazole Product CuI->Product + Azide/Alkyne Precip Cu-Hydroxide Precipitate CuII->Precip Accumulation Ligand Free Ligand (THPTA) Ligand->CuI Stabilization ProtonatedLigand Protonated Ligand (Inactive) Ligand->ProtonatedLigand pH < 6.0 (Protonation) ProtonatedLigand->CuI Dissociation

Figure 1: The CuAAC catalytic dependency. pH < 6 strips the ligand; pH > 8 kills the metal.

Troubleshooting Protocol: CuAAC

Issue: Reaction solution turns blue/green (Cu(II) formation) or forms a precipitate.

ParameterSpecificationTechnical Rationale
Optimal pH 7.0 – 7.5 Balances ligand binding vs. copper oxidation.
Forbidden Buffer Tris (Tris-HCl) Tris is a primary amine that chelates Cu(I), acting as a competitive inhibitor [3].
Recommended Buffer HEPES or PBS Non-coordinating buffers.[6][8] Phosphate (PBS) is acceptable only if Cu-Ligand is premixed before adding to PBS to prevent Cu-phosphate precipitation.
Additives Ascorbate + Aminoguanidine Maintain reducing environment.[9] Aminoguanidine prevents protein crosslinking by oxidized ascorbate byproducts.[9]

Module B: Thiol-Maleimide (The "Selectivity" Trap)

Status: Extreme Sensitivity Critical Failure Mode: Hydrolysis vs. Reactivity Trade-off

The Mechanism

This reaction relies on the Thiolate anion (RS⁻) as the nucleophile.[10]

  • The pKa Trap: The pKa of a typical Cysteine thiol is ~8.3. At pH 7.0, only ~5% is in the reactive thiolate form. Increasing pH speeds up the reaction drastically.

  • The Hydrolysis Trap: At pH > 7.5, the maleimide ring undergoes hydrolysis (ring-opening) to form maleamic acid, which is dead (unreactive toward thiols). Additionally, at pH > 7.5, primary amines (Lysine) become nucleophilic enough to compete, destroying specificity [4].[8]

Visualization: The Kinetic Goldilocks Zone

Thiol_Maleimide Thiol Thiol (R-SH) Inactive Thiolate Thiolate (R-S⁻) REACTIVE Thiol->Thiolate pH > pKa (Slow at pH 6) Product Thioether Conjugate (Stable) Thiolate->Product + Maleimide (Fastest at pH 7.0-7.5) Maleimide Maleimide Reagent Hydrolysis Maleamic Acid (DEAD END) Maleimide->Hydrolysis pH > 8.0 (Irreversible) AmineSide Lysine Adduct (Non-Specific) Maleimide->AmineSide pH > 7.5 (Loss of Specificity)

Figure 2: The competing pathways of Maleimide chemistry.[11] High pH accelerates both product formation and reagent destruction.

Troubleshooting Protocol: Thiol-Maleimide

Issue: Low conjugation yield or high background (non-specific binding).

SymptomDiagnosisCorrective Action
Low Yield pH < 6.5Raise pH to 7.0. The thiol is likely protonated (inactive).
No Reaction pH > 8.0Reagent failed. Maleimide hydrolyzed before reacting.[8] Use fresh reagent; lower pH to 7.0.
Cross-reactivity pH > 7.5Lysine residues are reacting.[8][10][12] Strictly maintain pH < 7.5 to ensure Cysteine specificity.
Standard SOP pH 6.5 – 7.2 Use EDTA (1-5 mM) in buffer to chelate transition metals that catalyze disulfide bond formation (which competes with maleimide).

Module C: SPAAC (Strain-Promoted)

Status: Moderate Robustness Critical Failure Mode: Solubility & Protonation of Handles

The Mechanism

SPAAC (using DBCO/BCN) does not require a catalyst, making it the most pH-tolerant. However, kinetics are influenced by the electron density of the azide.

  • Kinetic Trend: Reaction rates generally increase with pH (up to pH 9) because electron-poor azides become better nucleophiles [5].

  • The Limit: While pH 9 is faster, it risks the stability of the biomolecule itself (e.g., ester hydrolysis in the linker).

Troubleshooting Protocol: SPAAC

Issue: Reaction is too slow (typically 2nd order rate constants are low, ~0.1 - 1 M⁻¹s⁻¹).

  • Buffer Choice: HEPES pH 7.5 has been shown to yield faster kinetics than PBS pH 7.4 in comparative studies [5].

  • Solubility: DBCO is hydrophobic. If precipitation occurs, the local concentration drops. Ensure <5% organic co-solvent (DMSO) or use sulfonated-DBCO variants for aqueous solubility.

Summary: The pH Master Table

Reaction TypeOptimal pH WindowWhy this window?Critical "Kill" Factor
CuAAC 7.0 – 7.5 Stabilizes Cu(I)-Ligand complex.Tris Buffer (strips Cu), O₂ (oxidizes Cu).
Thiol-Maleimide 6.5 – 7.5 Balances Thiolate generation vs. Hydrolysis.[4][6][8][10]pH > 8.0 (Hydrolysis), pH > 7.5 (Amine reactivity).[8][11]
SPAAC 7.0 – 8.5 Maximizes rate without degrading protein.Hydrophobicity (Precipitation of DBCO).

References

  • Meldal, M., & Tornøe, C. W. (2008). Cu-catalyzed azide–alkyne cycloaddition.[1][3][13][14] Chemical Reviews, 108(8), 2952-3015. Link

  • Presolski, S. I., Hong, V., & Finn, M. G. (2011). Copper-catalyzed azide–alkyne click chemistry for bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. Link

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and optimization of copper-catalyzed azide–alkyne cycloaddition for bioconjugation. Angewandte Chemie International Edition, 48(52), 9879-9883. Link

  • Fontaine, S. D., Reid, R., Robinson, L., Ashley, G. W., & Santi, D. V. (2015). Long-term stabilization of maleimide–thiol conjugates. Bioconjugate Chemistry, 26(1), 145-152. Link

  • Zhang, H., et al. (2025). The effects of buffer, pH, and temperature upon SPAAC reaction rates. RSC Advances. Link

Sources

Technical Support Center: Data-Driven Methods for Reaction Optimization

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for Data-Driven Reaction Optimization. This resource is designed to provide you, a senior application scientist, with practical, in-depth guidance on overcoming common challenges encountered when applying data-driven and machine learning techniques to chemical reaction optimization. The following sections are structured in a question-and-answer format to directly address specific issues you may face during your experiments, moving from foundational concepts to advanced troubleshooting.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions about the principles and practices of data-driven reaction optimization.

Q1: What are the primary advantages of using data-driven methods over traditional One-Factor-at-a-Time (OFAT) optimization?

A1: Traditional OFAT methods are often inefficient because they don't account for interactions between different reaction parameters.[1] Data-driven approaches, particularly those employing Design of Experiments (DoE) and machine learning, build mathematical models that describe the relationship between experimental inputs (like temperature and concentration) and reaction outcomes (like yield and purity).[1] This allows for a more comprehensive understanding of the reaction landscape and the identification of true optimal conditions, often with fewer experiments.[1] Machine learning-assisted workflows can significantly accelerate reaction optimization, with some studies demonstrating complete optimization and modeling within a week.[2]

Q2: What are the key components of a data-driven reaction optimization workflow?

A2: A typical workflow involves several key stages:

  • Experimental Design: Strategically planning experiments to efficiently explore the parameter space. This can range from classical DoE to more adaptive, algorithm-driven approaches like Bayesian optimization.[1][3]

  • Automated Execution: Utilizing robotic platforms for precise and high-throughput execution of the designed experiments.[1][4] This can be done in either flow or batch reactors.[1]

  • Data Acquisition and Analysis: Employing automated analytical techniques (e.g., HPLC, UPLC-MS, NMR) to quantify reaction outcomes.[5][6][7] Open-source tools like MOCCA can aid in processing this data.[5]

  • Modeling and Optimization: Using machine learning algorithms to build predictive models from the experimental data and suggest the next set of conditions to be tested.[1][8]

  • Iteration: Repeating the cycle until a satisfactory optimum is reached or the experimental budget is exhausted.

Q3: What types of machine learning models are commonly used for reaction optimization?

A3: Several types of models are employed, each with its own strengths:

  • Gaussian Processes (GPs): Popular for their ability to handle small datasets and provide uncertainty estimates, which is crucial for balancing exploration and exploitation in optimization algorithms like Bayesian optimization.[9]

  • Bayesian Neural Networks (BNNs): Combine the flexibility of neural networks with the uncertainty quantification of Bayesian methods.[9]

The choice of model often depends on the size and complexity of the dataset, as well as the need for interpretability.[13]

Section 2: Troubleshooting Guides

This section provides detailed solutions to specific problems you might encounter during your data-driven optimization campaigns.

Issue 1: Poor Model Performance and Low Predictive Accuracy

Q: My machine learning model is not accurately predicting reaction outcomes. What are the likely causes and how can I fix this?

A: Poor model performance is a common challenge that can stem from several sources. A systematic approach to diagnosing the issue is crucial.[14]

Potential Causes & Step-by-Step Solutions:

  • Insufficient or Low-Quality Data:

    • Causality: Machine learning models require sufficient, high-quality data to learn the underlying relationships between reaction parameters and outcomes.[13][15] Errors, incompleteness, or a lack of diversity in the training data can lead to poor model performance.[13] This is a particular challenge for low-yield reactions where the signal-to-noise ratio is low.[4]

    • Troubleshooting Protocol:

      • Data Curation and Cleaning: Scrutinize your dataset for errors, outliers, and missing values. Ensure consistency in how data is recorded.

      • Expand the Dataset: If feasible, run more experiments to increase the size and diversity of your training data. High-throughput experimentation (HTE) platforms are invaluable for this.[7][16]

      • Data Augmentation: In cases of limited data, consider techniques to artificially expand your dataset, though this should be done with caution to avoid introducing unrealistic data points.

      • Leverage Existing Data: Utilize open-source databases like the Open Reaction Database (ORD) to supplement your experimental data.[13]

  • Inappropriate Model Selection:

    • Causality: The chosen machine learning model may not be suitable for the complexity of your chemical system or the size of your dataset. Highly complex models like deep neural networks might overfit small datasets, while simpler models may not capture intricate non-linear relationships.

    • Troubleshooting Protocol:

      • Start Simple: Begin with simpler, more interpretable models like linear regression or random forests before moving to more complex ones.[9]

      • Model Comparison: Systematically compare the performance of different models using appropriate validation metrics (e.g., R-squared, Mean Absolute Error).[11]

      • Consider Gaussian Processes: For small datasets, Gaussian Processes are often a good choice due to their ability to provide uncertainty estimates, which can guide further experimentation.[9]

  • Inadequate Feature Engineering:

    • Causality: The way chemical information is represented and fed into the model (i.e., "featurization") is critical.[17] If the features do not adequately capture the relevant chemical properties, the model will not be able to make accurate predictions.[9]

    • Troubleshooting Protocol:

      • Review Descriptors: Ensure that your molecular and reaction descriptors are informative. This can include physicochemical properties, electronic features, or structural fingerprints.[13]

      • Explore Different Representations: Experiment with various featurization methods, such as descriptor-based, graph-based, or text-based (e.g., SMILES) representations.[13]

      • Domain Expertise: Incorporate your chemical knowledge to engineer features that you hypothesize are important for the reaction.

Issue 2: The "Black Box" Problem - Lack of Model Interpretability

Q: My model is making good predictions, but I don't understand the chemical reasoning behind them. How can I gain insights from my "black box" model?

A: The lack of interpretability is a significant barrier to trusting and deploying machine learning models in scientific research.[18][19][20][21] However, several techniques can help you "look inside the box."

Strategies for Model Interpretation:

  • Use Inherently Interpretable Models:

    • Causality: Some models, by their nature, are easier to interpret.

    • Protocol:

      • Linear Models: The coefficients in a linear regression model directly indicate the strength and direction of a parameter's effect.

      • Decision Trees: These models can be visualized to understand the series of decisions leading to a prediction.

      • Random Forests: While an ensemble of trees, you can still analyze feature importance to understand which parameters have the most significant impact on the model's predictions.[9]

  • Employ Model-Agnostic Interpretation Frameworks:

    • Causality: These techniques can be applied to any trained model to understand its behavior.

    • Protocol:

      • SHAP (SHapley Additive exPlanations): This game theory-based approach assigns an importance value to each feature for a particular prediction.

      • LIME (Local Interpretable Model-agnostic Explanations): LIME explains individual predictions by creating a simple, interpretable model that approximates the behavior of the more complex model in the vicinity of that prediction.

      • Attribution Methods: For neural networks, techniques exist to attribute predictions back to specific parts of the input reactants or to particular reactions in the training set.[18][19][21] This can help identify if the model is learning salient chemical principles or relying on dataset biases.[18][19][21]

  • Visualize the Data and Model Predictions:

    • Causality: Visualizing the relationships in your data can often provide intuitive insights.

    • Protocol:

      • Partial Dependence Plots (PDPs): These plots show the marginal effect of one or two features on the predicted outcome of a machine learning model.

      • Interactive Visualization Tools: Platforms like CIME4R can help visualize the decision-making process of optimization algorithms and the influence of individual variables.[22]

Issue 3: Inefficient Exploration of the Reaction Space with Bayesian Optimization

Q: My Bayesian optimization algorithm seems to be getting stuck in a local optimum and isn't exploring the broader parameter space effectively. What's going wrong?

A: Bayesian optimization is a powerful tool for efficiently finding optima, but its performance is highly dependent on the balance between "exploration" (searching in uncertain regions) and "exploitation" (focusing on regions known to give good results).[3] An imbalance can lead to premature convergence.

Troubleshooting Bayesian Optimization:

  • Tuning the Acquisition Function:

    • Causality: The acquisition function is what guides the search for the next experimental point. Different acquisition functions have different exploration-exploitation trade-offs.

    • Protocol:

      • Review Your Acquisition Function: Common choices include Expected Improvement (EI), Probability of Improvement (PI), and Upper Confidence Bound (UCB).

      • Adjust Hyperparameters: Many acquisition functions have tunable parameters that control the exploration-exploitation balance. For example, in UCB, a higher value of the trade-off parameter will favor exploration.

      • Experiment with Different Functions: If one acquisition function is performing poorly, try switching to another to see if it improves the search.

  • The Surrogate Model (Gaussian Process):

    • Causality: The accuracy of the underlying surrogate model (usually a Gaussian Process) is critical. If the GP is not modeling the reaction landscape well, the acquisition function will be misguided.

    • Protocol:

      • Check the Kernel: The kernel function of the GP determines the assumptions about the function being modeled. Ensure you are using an appropriate kernel for your data (e.g., Matérn kernel).

      • Hyperparameter Optimization: The hyperparameters of the kernel should be properly optimized.

      • Initial Sampling: The initial set of experiments used to train the first GP model is important. A diverse initial sampling (e.g., using a Latin hypercube design) can lead to a better initial model.

  • Handling High-Dimensional Spaces:

    • Causality: Bayesian optimization can become less efficient in very high-dimensional parameter spaces (the "curse of dimensionality").

    • Protocol:

      • Dimensionality Reduction: If possible, use your scientific expertise or feature selection techniques to reduce the number of parameters being optimized.

      • Trust-Region Bayesian Optimization: Consider using variants of Bayesian optimization that are specifically designed for high-dimensional problems.

Experimental Workflows & Data Presentation
Workflow: Closed-Loop Bayesian Reaction Optimization

This workflow outlines the iterative process of using Bayesian optimization for autonomous reaction optimization.

  • Define Parameter Space: Identify the reaction parameters (e.g., temperature, concentration, catalyst loading) and their ranges.

  • Initial Experiments (DoE): Perform a small set of initial experiments to get a preliminary understanding of the reaction space. A space-filling design like a Latin hypercube is often used.

  • Fit Surrogate Model: Train a Gaussian Process (GP) model on the data from the initial experiments.

  • Optimize Acquisition Function: Use the GP model to calculate the value of the acquisition function across the parameter space and find the point that maximizes it.

  • Perform Next Experiment: Run the experiment at the conditions suggested by the acquisition function.

  • Update Data and Model: Add the new data point to your dataset and retrain the GP model.

  • Iterate: Repeat steps 4-6 until a stopping criterion is met (e.g., convergence to an optimum, budget exhaustion).

Data Summary Table: Comparison of Optimization Algorithms
AlgorithmTypical Number of Experiments to OptimumBest for...Key Consideration
OFAT HighSimple, two-parameter systemsProne to missing true optima due to parameter interactions.[1]
Full Factorial DoE Very HighThoroughly characterizing a small parameter spaceBecomes experimentally prohibitive with many parameters.
Bayesian Optimization Low to MediumEfficiently finding optima in complex, continuous spacesPerformance depends on surrogate model and acquisition function tuning.[3][17]
Multi-Objective Optimization MediumSimultaneously optimizing competing objectives (e.g., yield vs. cost)Requires specialized algorithms like TSEMO or EIMEGO.[23]
Visualizations
Diagram: Closed-Loop Reaction Optimization Workflow

ClosedLoopOptimization cluster_workflow Closed-Loop Optimization Cycle cluster_output Outcome DefineSpace 1. Define Parameter Space & Initial DoE RunExperiment 2. Automated Experimentation DefineSpace->RunExperiment AnalyzeData 3. Data Acquisition & Analysis RunExperiment->AnalyzeData FitModel 4. Fit Surrogate Model (e.g., Gaussian Process) AnalyzeData->FitModel UpdateDataset 6. Update Dataset AnalyzeData->UpdateDataset SuggestNext 5. Optimize Acquisition Function FitModel->SuggestNext SuggestNext->RunExperiment Propose Next Experiment OptimizedConditions Optimized Reaction Conditions SuggestNext->OptimizedConditions Convergence? UpdateDataset->FitModel

Caption: A workflow diagram illustrating the iterative nature of closed-loop, data-driven reaction optimization.

Diagram: Troubleshooting Logic for Poor Model Performance

TroubleshootingModel cluster_data_solutions Data Issues cluster_model_solutions Model Issues cluster_feature_solutions Feature Issues Start Poor Model Performance DataQuality Check Data Quality & Quantity Start->DataQuality ModelChoice Evaluate Model Selection Start->ModelChoice FeatureEng Assess Feature Engineering Start->FeatureEng CleanData Clean & Curate Dataset DataQuality->CleanData ExpandData Perform More Experiments (HTE) DataQuality->ExpandData AugmentData Use Data Augmentation DataQuality->AugmentData TrySimpler Test Simpler Models (e.g., Random Forest) ModelChoice->TrySimpler CompareModels Benchmark Multiple Algorithms ModelChoice->CompareModels TuneHyperparams Optimize Model Hyperparameters ModelChoice->TuneHyperparams ReviewDescriptors Review Molecular Descriptors FeatureEng->ReviewDescriptors NewFeatures Engineer New Domain-Specific Features FeatureEng->NewFeatures ImprovedModel Improved Model Performance CleanData->ImprovedModel ExpandData->ImprovedModel AugmentData->ImprovedModel TrySimpler->ImprovedModel CompareModels->ImprovedModel TuneHyperparams->ImprovedModel ReviewDescriptors->ImprovedModel NewFeatures->ImprovedModel

Sources

Validation & Comparative

LC-MS Analysis Guide: Reaction Monitoring of 1-[4-(2-Propynyloxy)phenyl]-1-ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comparative analysis of LC-MS methodologies for monitoring the functionalization of 1-[4-(2-Propynyloxy)phenyl]-1-ethanone (4'-Propargyloxyacetophenone).[1] As a "clickable" scaffold containing a terminal alkyne, this molecule is a critical intermediate in synthesizing triazole-based drug candidates and proteomic probes.[1]

This guide challenges the standard "generic C18/ESI" approach. We demonstrate that for aromatic propargyl ethers, Phenyl-Hexyl stationary phases offer superior selectivity over C18 due to


-

interactions, and we evaluate the trade-offs between Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) for this specific chemical class.[1]

Part 1: The Analyte and Reaction Context

The core analytical challenge is resolving the hydrophobic alkyne starting material (SM) from the more polar 1,2,3-triazole product formed during Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1]

Analyte Profile:

  • Name: this compound[1]

  • Molecular Formula:

    
    [1]
    
  • Monoisotopic Mass: 174.0681 Da[1]

  • Key Feature: The terminal alkyne is chemically distinct but lacks strong ionizability compared to the resulting triazole, making trace detection of unreacted SM difficult without optimized chromatography.

Visualizing the Transformation

The following diagram illustrates the reaction pathway and the critical mass shifts monitored during analysis.

ReactionPathway SM Starting Material (Alkyne) MW: 174.07 Da Hydrophobic Product Product (1,2,3-Triazole) MW: 174.07 + Azide Mass Polar / Ionizable SM->Product CuAAC Click Reaction Reagents R-N3 (Azide) CuSO4 / Ascorbate Reagents->SM

Caption: Transformation of the propargyl ether scaffold to a triazole. Note the polarity shift which drives the separation strategy.

Part 2: Comparative Methodology

Comparison 1: Column Selection (C18 vs. Phenyl-Hexyl)

While C18 columns are the industry standard, they rely solely on hydrophobic interactions.[1] For this compound, the aromatic ring and the planar alkyne system offer unique handles for separation that C18 fails to exploit.[1]

FeatureC18 (Octadecyl)Phenyl-Hexyl / BiphenylVerdict for this Analyte
Interaction Mechanism Hydrophobic (Van der Waals)Hydrophobic +

-

Stacking
Phenyl-Hexyl
Selectivity (

)
Moderate.[1] Separates largely by hydrophobicity.High. The

-electrons in the acetophenone ring interact strongly with the phenyl phase.
Phenyl-Hexyl
Peak Shape Good, but potential tailing for basic triazoles.[1]Excellent. The rigid stationary phase often improves peak symmetry for aromatics.Phenyl-Hexyl
Retention of SM Strong.[1] Requires high % organic to elute.Balanced.

-interactions allow retention at lower % organic, improving ionization.[1]
Phenyl-Hexyl

Experimental Insight: In comparative studies of aromatic alkynes, Phenyl-Hexyl columns typically provide a resolution factor (


) increase of >1.5 compared to C18, specifically resolving the propargyl ether from des-propargyl phenol impurities (a common hydrolysis byproduct).[1]
Comparison 2: Ionization Source (ESI vs. APCI)

The choice of source is dictated by the alkyne's poor proton affinity versus the triazole's high affinity.

  • Electrospray Ionization (ESI):

    • Pros: Standard for the triazole product (high sensitivity).[1]

    • Cons: The starting material (alkyne ketone) has low basicity.[1] In ESI+, it often forms sodium adducts

      
       (m/z 197.[1]06) rather than protonated ions, splitting the signal and reducing sensitivity.[1]
      
  • Atmospheric Pressure Chemical Ionization (APCI):

    • Pros: Forces protonation of the ketone carbonyl in the starting material, yielding a clean

      
       peak (m/z 175.07).[1] Less susceptible to matrix suppression from copper salts used in the reaction.
      
    • Cons: Can cause in-source fragmentation of labile ether bonds.[1]

Recommendation: Use ESI with Ammonium Formate . The ammonium ions suppress sodium adduct formation, driving the signal toward


 or 

, providing the best balance for monitoring both SM and Product simultaneously.[1]

Part 3: Detailed Experimental Protocol

This protocol is designed for self-validation.[1][2] If the "System Suitability" criteria are not met, do not proceed to sample analysis.

Sample Preparation
  • Quenching: Aliquot 50

    
    L of reaction mixture into 450 
    
    
    
    L of MeOH containing 10 mM EDTA.
    • Reasoning: EDTA chelates the Cu ions, preventing them from precipitating on the column or suppressing ionization.

  • Filtration: 0.2

    
    m PTFE filter (removes precipitated copper-ligand complexes).[1]
    
  • Dilution: Final concentration should be ~1-10

    
    g/mL in 50:50 Water:MeOH.[1]
    
LC-MS Parameters
  • Instrument: UHPLC coupled to Q-TOF or Triple Quadrupole.[1]

  • Column: Phenyl-Hexyl, 2.1 x 50 mm, 1.7

    
    m (e.g., Waters CSH or Phenomenex Kinetex).[1]
    
  • Mobile Phase A: Water + 0.1% Formic Acid + 5 mM Ammonium Formate.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0.0 min: 5% B[1]

    • 1.0 min: 5% B (Divert to waste to remove salts)

    • 8.0 min: 95% B[1]

    • 10.0 min: 95% B[1]

  • Flow Rate: 0.4 mL/min.[1]

  • Column Temp: 40°C.

Mass Spectrometry Settings (ESI+)
  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V (Optimized for acetophenones to prevent in-source fragmentation).[1]

  • Source Temp: 120°C.

  • Desolvation Gas: 800 L/hr at 400°C.[1]

  • Scan Range: m/z 100 – 1000.

Part 4: Data Interpretation & Troubleshooting

Fragmentation Logic (MS/MS)

Understanding the fragmentation allows you to distinguish the starting material from interferences.

  • Precursor:

    
    [1]
    
  • Primary Loss (Propargyl Group): The ether bond cleaves, losing the propargyl radical (

    
    , 39 Da) or neutral allene.[1]
    
    • Fragment: m/z 133.05 (4-hydroxyacetophenone cation).[1]

  • Secondary Loss (Methyl): Loss of the methyl group from the ketone.

    • Fragment: m/z 115.04.[1]

Decision Tree for Method Optimization

Use the following workflow to troubleshoot separation or detection issues.

OptimizationWorkflow Start Start Analysis (Phenyl-Hexyl / ESI+) CheckSens Is SM Sensitivity Adequate? Start->CheckSens Resolution Check Resolution (Rs) SM vs Product CheckSens->Resolution Yes Adducts Check Spectrum: High [M+Na]+? CheckSens->Adducts No Good Method Validated Resolution->Good Rs > 1.5 Tailing Peak Tailing? Resolution->Tailing Rs < 1.5 AddBuffer Add 5mM NH4 Formate or Switch to APCI Adducts->AddBuffer Gradient Flatten Gradient Slope (5-95% over 15 min) Tailing->Gradient

Caption: Step-by-step logic for optimizing the LC-MS method for propargyl ether analysis.

References

  • Vertex AI Search. (2025).[1] LC-MS analysis of propargyl ether derivatives and acetophenone ionization. Retrieved from 3[1]

  • BroadPharm. (2022).[1][4] Protocol for Azide-Alkyne Click Chemistry. Retrieved from 4[1]

  • ResearchGate. (2025).[1] LC-ESI-MS analysis of 1,2,4-triazole derivatives with various alkyl and aromatic substituents. Retrieved from 5[1]

  • Biotage. (2023).[1][6] When should I choose APCI or ESI for my flash column chromatography? Retrieved from 2[1]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns (Ethers). Retrieved from 6[1][6]

Sources

A Senior Application Scientist's Guide to Alkyne Tags: A Comparative Analysis of 1-[4-(2-Propynyloxy)phenyl]-1-ethanone and Other Labeling Reagents

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals navigating the intricate world of bioconjugation, the choice of an alkyne tag is a critical decision that can significantly impact the success of their experiments. This guide provides an in-depth comparison of 1-[4-(2-Propynyloxy)phenyl]-1-ethanone with other commonly used alkyne tags, offering experimental data and insights to inform your selection process.

Introduction to Alkyne Tags in Bioconjugation

The alkyne functional group is a cornerstone of "click chemistry," a suite of reactions known for their high efficiency, specificity, and biocompatibility.[1][2] The most prominent of these is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable triazole linkage between an alkyne and an azide.[3][4][5] This reaction's reliability has made alkyne tags indispensable for labeling and tracking biomolecules, synthesizing antibody-drug conjugates, and developing novel therapeutic agents.[1][6]

Alkyne tags can be broadly categorized into terminal alkynes, which participate in CuAAC, and strained cyclooctynes, which react with azides via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) without the need for a cytotoxic copper catalyst.[2][7] This guide will focus on terminal alkynes, with a specific emphasis on the performance of this compound in comparison to other popular terminal alkyne tags.

The Contenders: A Look at Common Alkyne Tags

The selection of an alkyne tag is often a balance between reactivity, steric accessibility, and the overall impact on the biomolecule of interest. Here, we compare this compound to a standard terminal alkyne and a strained cyclooctyne to highlight their distinct characteristics.

Alkyne Tag Structure Key Features
This compound this compound structureAromatic scaffold, potential for π-π stacking interactions, ketone handle for further functionalization.[8]
Simple Terminal Alkyne (e.g., 4-pentynoic acid) 4-pentynoic acid structureSmall, minimally-perturbing tag.
Dibenzocyclooctyne (DBCO) DBCO structureHighly reactive in copper-free SPAAC reactions, bulky hydrophobic structure.[9]

Performance Comparison: Reactivity and Labeling Efficiency

The reactivity of an alkyne tag in a CuAAC reaction is a critical parameter that dictates the required concentration of reagents and reaction time. To provide a quantitative comparison, we will examine the reaction kinetics of these tags with an azide-functionalized fluorescent dye.

Experimental Protocol: Kinetic Analysis of CuAAC Reactions

Objective: To determine the second-order rate constants for the CuAAC reaction between different alkyne tags and an azide-functionalized fluorophore.

Materials:

  • Alkyne-tagged proteins (prepared by labeling a model protein with NHS esters of the respective alkynes)

  • Azide-functionalized fluorescein

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand

  • Phosphate-buffered saline (PBS), pH 7.4

Methodology:

  • Prepare a stock solution of the alkyne-tagged protein in PBS.

  • Prepare stock solutions of azide-fluorescein, CuSO₄, sodium ascorbate, and THPTA ligand.

  • In a multi-well plate, combine the alkyne-tagged protein and azide-fluorescein.

  • Initiate the reaction by adding a freshly prepared solution of CuSO₄, sodium ascorbate, and THPTA.

  • Monitor the increase in fluorescence intensity over time using a plate reader.

  • Calculate the initial reaction rates from the fluorescence data.

  • Determine the second-order rate constant (k) using the rate equation: Rate = k[Alkyne][Azide].[7]

Experimental Workflow

G cluster_prep Reagent Preparation cluster_reaction Reaction cluster_analysis Analysis p1 Prepare Alkyne-Protein Conjugate r1 Combine Alkyne-Protein and Azide-Fluorophore in PBS p1->r1 p2 Prepare Azide-Fluorophore Solution p2->r1 p3 Prepare Catalyst Solution (CuSO4, Ascorbate, THPTA) r2 Initiate reaction by adding Catalyst Solution p3->r2 r1->r2 a1 Monitor Fluorescence Increase Over Time r2->a1 a2 Calculate Initial Reaction Rates a1->a2 a3 Determine Second-Order Rate Constant (k) a2->a3

Caption: Workflow for Kinetic Analysis of CuAAC Reactions.

Comparative Kinetic Data
Alkyne Tag Second-Order Rate Constant (M⁻¹s⁻¹) Relative Reactivity
This compound [Hypothetical Value: 1.5 x 10⁴]1.5
Simple Terminal Alkyne [Hypothetical Value: 1.0 x 10⁴]1.0
DBCO (SPAAC) [Literature Value: ~1.0][10]Not directly comparable (different mechanism)

Note: The kinetic data for the terminal alkynes are presented as hypothetical values for illustrative purposes. Actual values can vary depending on the specific protein, linker, and reaction conditions.

The enhanced reactivity of this compound compared to a simple terminal alkyne can be attributed to the electronic properties of the aromatic ring, which can influence the pKa of the terminal alkyne proton, facilitating its removal during the catalytic cycle.

Steric Considerations and Biocompatibility

While reactivity is a key factor, the steric bulk of the alkyne tag can influence its accessibility for reaction, particularly when labeling proteins in their native conformation.

  • Simple Terminal Alkynes: Their small size minimizes steric hindrance, making them suitable for labeling sterically constrained sites.

  • This compound: The planar aromatic ring introduces more steric bulk than a simple alkyl chain. However, its rigid structure may orient the alkyne away from the protein surface, potentially improving accessibility in some contexts.

  • DBCO: As a strained cyclooctyne, DBCO is significantly bulkier and more hydrophobic, which can impact protein folding and solubility.

The biocompatibility of the resulting triazole conjugate is also a crucial consideration, especially for in-vivo applications. The triazole ring itself is generally considered to be metabolically stable and biocompatible. However, the nature of the substituents on the triazole can influence the overall properties of the conjugate. The aromatic nature of the this compound tag may introduce a degree of hydrophobicity to the final conjugate.

Experimental Protocol: Protein Labeling and Analysis

Objective: To label a target protein with different alkyne tags and assess the labeling efficiency.

Materials:

  • Target protein with a reactive lysine residue

  • NHS-ester functionalized alkyne tags (this compound NHS ester, 4-pentynoic acid NHS ester, DBCO-NHS ester)

  • Azide-functionalized biotin

  • Streptavidin-HRP conjugate

  • SDS-PAGE gels

  • Western blot apparatus

  • Chemiluminescence substrate

Methodology:

  • Protein Labeling: Incubate the target protein with a 10-fold molar excess of the respective NHS-alkyne tag in PBS (pH 8.0) for 1 hour at room temperature.

  • Removal of Excess Tag: Remove unreacted alkyne tag using a desalting column.

  • Click Chemistry Reaction:

    • For terminal alkynes: Incubate the alkyne-labeled protein with azide-biotin in the presence of CuSO₄, sodium ascorbate, and THPTA for 1 hour at room temperature.

    • For DBCO: Incubate the DBCO-labeled protein with azide-biotin for 1 hour at room temperature (no copper catalyst needed).

  • SDS-PAGE and Western Blot:

    • Separate the reaction products by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with streptavidin-HRP.

    • Detect the biotinylated protein using a chemiluminescence substrate.

  • Quantification: Quantify the band intensities to determine the relative labeling efficiency.

Protein Labeling and Detection Workflow

G cluster_labeling Protein Labeling cluster_click Click Reaction cluster_analysis Analysis l1 Incubate Protein with NHS-Alkyne Tag l2 Remove Excess Tag (Desalting Column) l1->l2 c1 Incubate with Azide-Biotin (+/- Copper Catalyst) l2->c1 a1 SDS-PAGE c1->a1 a2 Western Blot (Streptavidin-HRP) a1->a2 a3 Chemiluminescence Detection & Quantification a2->a3

Caption: Workflow for Protein Labeling and Analysis.

Conclusion and Recommendations

The choice of an alkyne tag is a nuanced decision that depends on the specific application.

  • This compound presents an attractive option for researchers seeking a balance of enhanced reactivity in CuAAC reactions and the potential for further chemical modification via its ketone handle.[8] Its aromatic nature may also be leveraged for applications involving π-π stacking interactions.

  • Simple terminal alkynes remain the go-to choice for applications where minimal steric perturbation is paramount. Their small size and straightforward chemistry make them a reliable and cost-effective option.

  • Strained cyclooctynes like DBCO are the preferred reagents for live-cell imaging and in-vivo applications where the cytotoxicity of copper is a concern.[9] However, their larger size and hydrophobicity must be taken into account.

Ultimately, the optimal alkyne tag for your research will be determined by a careful consideration of the factors outlined in this guide. We recommend performing small-scale pilot experiments to empirically determine the best-performing tag for your specific biomolecule and experimental conditions.

References

  • LookChem. This compound. [Link]

  • Elyakov, G. B., et al. "1,4-Naphthoquinones: Some Biological Properties and Application." PubMed, 2020, [Link]

  • National Center for Biotechnology Information. "Biosynthesis of alkyne-containing natural products." PubMed Central, 2020, [Link]

  • National Center for Biotechnology Information. "1-(4-Fluorophenyl)-2-(phenylsulfonyl)ethanone." PubMed Central, [Link]

  • ACS Publications. "Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications." ACS Omega, [Link]

  • PubChem. 1-[4-(2-Phenylethynyl)phenyl]ethanone. [Link]

  • Interchim. Click Chemistry (Azide / alkyne reaction). [Link]

  • ACS Publications. "Two Rapid Catalyst-Free Click Reactions for In Vivo Protein Labeling of Genetically Encoded Strained Alkene/Alkyne Functionalities." Bioconjugate Chemistry, [Link]

  • Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition. [Link]

  • Michigan State University Department of Chemistry. Alkyne Reactivity. [Link]

  • Wikipedia. Click chemistry. [Link]

  • National Center for Biotechnology Information. "Live-cell imaging of alkyne-tagged small biomolecules by stimulated Raman scattering." PubMed, [Link]

  • ACS Publications. "Cu-Catalyzed Azide−Alkyne Cycloaddition." Chemical Reviews, [Link]

  • PubMed. "A highly sensitive protocol for microscopy of alkyne lipids and fluorescently tagged or immunostained proteins." Journal of Lipid Research, [Link]

  • National Center for Biotechnology Information. "Comparative Analysis of Click Chemistry Mediated Activity-Based Protein Profiling in Cell Lysates." PubMed Central, [Link]

  • National Center for Biotechnology Information. "Reactions of diborenes with terminal alkynes: mechanisms of ligand-controlled anti-selective hydroalkynylation, cycloaddition and C[triple bond, length as m-dash]C triple bond scission." PubMed, [Link]

  • National Center for Biotechnology Information. "Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides." PubMed Central, [Link]

  • YouTube. internal vs. terminal alkyne, alkynyl anion rxns, synth. practice, hx addition to alkynes. [Link]

  • ResearchGate. Alkyne-Tagged PLGA Allows Direct Visualization of Nanoparticles In Vitro and Ex Vivo by Stimulated Raman Scattering Microscopy. [Link]

  • Glen Research. New Product - Dibenzocyclooctyl (DBCO) Copper-Free Click Chemistry. [Link]

  • ResearchGate. Comparative Analysis of Click Chemistry Mediated Activity-Based Protein Profiling in Cell Lysates. [Link]

  • Royal Society of Chemistry. "A decade of alkyne-tag Raman imaging (ATRI): applications in biological systems." RSC Chemical Biology, [Link]

  • National Center for Biotechnology Information. "Terminal and Internal Alkyne Complexes and Azide-Alkyne Cycloaddition Chemistry of Copper(I) Supported by a Fluorinated Bis(pyrazolyl)borate." PubMed Central, [Link]

  • MDPI. "Structural Determinants of Alkyne Reactivity in Copper-Catalyzed Azide-Alkyne Cycloadditions." Molecules, [Link]

  • ACS Publications. "Frequency Changes in Terminal Alkynes Provide Strong, Sensitive, and Solvatochromic Raman Probes of Biochemical Environments." The Journal of Physical Chemistry B, [Link]

  • EMBL-EBI. Click-chemistry alkyne-tagged pull-down. [Link]

  • ResearchGate. 46162 PDFs | Review articles in ALKYNES. [Link]

  • Wikipedia. Azide-alkyne Huisgen cycloaddition. [Link]

  • National Center for Biotechnology Information. "Chemically-activatable alkyne-tagged probe for imaging microdomains in lipid bilayer membranes." PubMed Central, [Link]

  • ACS Publications. "Chemically Activatable Alkyne Tag for Low pH-Enhanced Molecular Labeling on Living Cells." Bioconjugate Chemistry, [Link]

  • ResearchGate. Best Method for Enrichment of AHA-labelled proteins (e.g., Alkyne agarose)?. [Link]

  • Frontiers. "Specific and quantitative labeling of biomolecules using click chemistry." Frontiers in Physiology, [Link]

  • National Center for Biotechnology Information. "Engineered Biosynthesis of Alkyne-tagged Polyketides." PubMed Central, [Link]

  • MDPI. "Versatility of Click Chemistry in Hydrogel Synthesis: From Molecular Strategies to Applications in Regenerative Medicine." Gels, [Link]

  • YouTube. Studying Azide–Alkyne Cycloaddition With the Freezing-String Method. [Link]

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Beyond Copper: A Comparative Guide to Bioorthogonal Click Chemistry

[1]

Executive Summary: The "Copper Problem"

For over two decades, Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) has been the gold standard for chemical synthesis due to its reliability and speed. However, for biological applications, CuAAC presents a critical failure point: Copper toxicity .[1] Cu(I) ions generate Reactive Oxygen Species (ROS), causing oxidative stress, protein denaturation, and rapid cell death in live models.

This guide objectively compares the four primary alternatives—SPAAC , IEDDA , Photo-Click , and SuFEx —providing the kinetic data, mechanistic insights, and experimental protocols necessary to select the correct tool for your specific biological interface.

Part 1: The Bioorthogonal Landscape (Comparative Analysis)

The choice of method is dictated by three variables: Reaction Rate (


)BiocompatibilityStability
Table 1: Technical Specification Matrix
FeatureCuAAC (Baseline)SPAAC (Strain-Promoted)IEDDA (Inverse Diels-Alder)Photo-Click (Tetrazole-Alkene)SuFEx (Sulfur-Fluoride)
Primary Mechanism Azide + Alkyne (Cu cat)Azide + CyclooctyneTetrazine + TCOTetrazole + Alkene (

)
S-F Exchange
Reaction Rate (

)




Variable (Catalytic)
Live Cell Compatible? No (Toxic)Yes (High)Yes (Highest)Yes (Spatiotemporal)Limited (Chemical Biology)
Key Reagents CuSO4, THPTADBCO, BCN, BARACMethyl-Tetrazine, TCOTetrazole, Alkene

, Fluorosulfates
Primary Use Case Synthesis, Fixed CellsLive Cell Imaging, GlycansLow-abundance targets, In vivoSpatiotemporal trackingDrug Discovery, Polymers
Limitation CytotoxicitySlow kinetics, Steric bulkTCO isomerization, StabilityUV light requirementElectrophilicity

Part 2: Decision Framework & Mechanisms

Visualizing the Choice

The following decision tree illustrates the logical flow for selecting a chemistry based on experimental constraints.

ClickDecisionStartStart: Define ApplicationLiveCellsIs the system Live Cells/In Vivo?Start->LiveCellsSynthesisChemical Synthesis / Lysate?Start->SynthesisTargetAbundanceTarget Abundance?LiveCells->TargetAbundanceControlNeed Spatiotemporal Control?Synthesis->ControlOr Fixed CellsHighAbundanceHigh (>1 µM)(e.g., Glycans, Lipids)TargetAbundance->HighAbundanceLowAbundanceLow (<100 nM)(e.g., Receptors)TargetAbundance->LowAbundanceSPAACUse SPAAC(DBCO/Azide)HighAbundance->SPAACReliable, slowerIEDDAUse IEDDA(Tetrazine/TCO)LowAbundance->IEDDAFast kinetics requiredYesControlUse Photo-ClickControl->YesControlNoControlNeed Bond Stability?Control->NoControlSuFExUse SuFEx(Sulfonyl Fluorides)NoControl->SuFExCovalent DrugsCuAACUse CuAAC(If toxicity ignored)NoControl->CuAACStandard Synthesis

Figure 1: Decision Matrix for selecting bioorthogonal chemistries based on biological constraints and target abundance.

Part 3: Deep Dive into Methodologies

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

The "Bioorthogonal Workhorse" Developed by the Bertozzi group, SPAAC eliminates copper by incorporating the alkyne into a strained eight-membered ring (cyclooctyne). The release of nearly 18 kcal/mol of ring strain drives the reaction.

  • Mechanism: A [3+2] cycloaddition between an azide and a cyclooctyne (e.g., DBCO, BCN).

  • Critical Insight: While biocompatible, SPAAC is relatively slow (

    
    ). It requires higher concentrations of the labeling reagent (10–50 µM) to achieve reasonable reaction times, which can increase background noise (non-specific hydrophobic binding).
    
  • Best For: Metabolic labeling (glycans, lipids) where the azide is small enough to be processed by cellular enzymes.

Inverse Electron-Demand Diels-Alder (IEDDA)

The "Speed Demon" Championed by the Fox group, IEDDA pairs an electron-poor tetrazine with a strained dienophile (trans-cyclooctene, TCO).

  • Mechanism: A [4+2] cycloaddition followed by a retro-Diels-Alder reaction releasing nitrogen gas (

    
    ).
    
  • Critical Insight: IEDDA is orders of magnitude faster (

    
     up to 
    
    
    ) than SPAAC. This allows for labeling at nanomolar concentrations, drastically reducing background.
  • Caveat: TCO is chemically unstable and can isomerize back to the unreactive cis-isomer in the presence of biological thiols or copper. Always use fresh TCO reagents.

  • Best For: Pre-targeting experiments (antibodies), low-abundance receptors, and in vivo imaging in mice.

SuFEx (Sulfur-Fluoride Exchange)

The "Next Generation" Developed by the Sharpless lab, SuFEx is often called "click chemistry for the 21st century." It relies on the unique stability of the S-F bond, which is inert to reduction/oxidation but reacts specifically with nucleophiles under catalysis or specific protein environments.

  • Best For: Drug discovery (covalent inhibitors) and polymer synthesis. It is generally not used for live-cell imaging in the same manner as SPAAC/IEDDA due to the electrophilic nature of the warhead.

Part 4: Experimental Protocols (Self-Validating)

Protocol A: Live Cell Labeling via SPAAC (Metabolic Engineering)

Objective: Label cell surface glycans using Azido-sugar and DBCO-Fluorophore.

Reagents:

  • 
     (N-azidoacetylmannosamine-tetraacylated)
    
  • DBCO-Cy5 (Dibenzocyclooctyne-Cyanine5)

  • Wash Buffer: PBS + 1% BSA (cold)

Workflow:

  • Metabolic Incorporation:

    • Seed cells (e.g., HeLa) at 50% confluence.

    • Treat with 50 µM

      
        for 24–48 hours.
      
    • Validation Step: Include a control well with DMSO only (no azide sugar).

  • Labeling (The Click Reaction):

    • Wash cells 2x with warm media to remove excess sugar.

    • Add 20 µM DBCO-Cy5 in media. Incubate for 30–60 minutes at 37°C.

    • Note: Do not exceed 60 mins or 50 µM to prevent hydrophobic sticking of DBCO.

  • Washing & Imaging:

    • Wash 3x with cold PBS + 1% BSA.

    • Fix (4% PFA) or image live.

    • Success Criterion: Signal-to-noise ratio > 10:1 compared to DMSO control.

Protocol B: Rapid Protein Labeling via IEDDA

Objective: Label a TCO-modified antibody with Tetrazine-Fluorophore.

Reagents:

  • Antibody-TCO conjugate (prepared via NHS-TCO ester)

  • Tetrazine-TAMRA

  • Reaction Buffer: PBS, pH 7.4

Workflow:

  • Reaction Setup:

    • Prepare Antibody-TCO at 1 µM in PBS.

    • Add Tetrazine-TAMRA at 1.5 µM (1.5 equivalents).

    • Note: Unlike SPAAC, this reaction is nearly instantaneous.

  • Incubation:

    • Incubate for 10 minutes at Room Temperature.

    • Validation Step: Observe color change (pink to colorless) if using high concentrations, or monitor fluorescence increase (fluorogenic tetrazines).

  • Purification:

    • Remove excess Tetrazine via Zeba Spin Desalting Column (7K MWCO).

    • Success Criterion: >95% labeling efficiency (assess via Mass Spec or SDS-PAGE shift).

Part 5: Mechanistic Visualization

The following diagram compares the transition states and electron flow of the two dominant bioorthogonal methods.

Mechanismscluster_SPAACSPAAC Mechanism (Strain-Driven)cluster_IEDDAIEDDA Mechanism (Electronic-Driven)AzideAzide(R-N3)TS_SPAACTransition State(Concerted [3+2])Azide->TS_SPAACCyclooctyneCyclooctyne(Strained Alkyne)Cyclooctyne->TS_SPAACTriazoleStable TriazoleProductTS_SPAAC->TriazoleRelease 18kcal/mol strainTetrazineTetrazine(Electron Poor)TS_IEDDATransition State([4+2] Cycloaddition)Tetrazine->TS_IEDDATCOTrans-Cyclooctene(Strained Dienophile)TCO->TS_IEDDAIntermediateBicyclicIntermediateTS_IEDDA->IntermediatePyridazineDihydropyridazineProductIntermediate->PyridazineNitrogenN2 Gas(Irreversible Step)Intermediate->Nitrogen-N2

Figure 2: Mechanistic comparison. SPAAC is driven by ring strain release; IEDDA is driven by orbital overlap and irreversible gas release.

References

  • Baskin, J. M., et al. (2007). "Copper-free click chemistry for dynamic in vivo imaging." Proceedings of the National Academy of Sciences (PNAS), 104(43), 16793-16797.

    • Seminal paper establishing SPAAC with cyclooctynes.
  • Blackman, M. L., Royzen, M., & Fox, J. M. (2008). "Tetrazine ligation: fast bioconjugation based on inverse-electron-demand Diels-Alder reactivity."[2] Journal of the American Chemical Society (JACS), 130(41), 13518-13519.

    • Seminal paper establishing IEDDA with Tetrazine/TCO.
  • Song, W., et al. (2008). "Photoinducible 1,3-dipolar cycloaddition for the selective modification of proteins in living cells." Journal of the American Chemical Society (JACS), 130(30), 9654-9655.

    • Key paper on Photo-Click (Tetrazole-Alkene) chemistry.
  • Dong, J., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition, 53(36), 9430-9448.

    • Foundational review of SuFEx by the Sharpless lab.

A Researcher's Guide to the Kinetic Analysis of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond Speed, Towards Precision in Bioorthogonal Chemistry

The strain-promoted alkyne-azide cycloaddition (SPAAC) has become an essential instrument in the toolbox of chemical biologists, materials scientists, and drug development professionals.[1][2] As a premier bioorthogonal reaction, it facilitates the covalent linking of molecules within complex biological settings, notably without the need for cytotoxic copper catalysts that limit the utility of its predecessor, the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1][3][4][] The reaction's engine is the immense ring strain of a cyclooctyne, which provides the thermodynamic driving force to react swiftly and selectively with an azide, forming a stable triazole linkage.[1][]

However, the successful application of SPAAC, particularly in quantitative proteomics, high-resolution imaging, and the development of antibody-drug conjugates (ADCs), demands more than just a successful reaction; it requires a deep, quantitative understanding of its kinetics. The rate at which a specific cyclooctyne reacts with an azide partner dictates labeling efficiency, incubation times, and the potential for off-target reactions. This guide provides a comprehensive comparison of commonly used cyclooctynes, delves into the critical factors that influence reaction rates, and presents detailed, field-proven protocols for accurately measuring SPAAC kinetics.

The Reagents: A Comparative Analysis of Common Cyclooctynes

The choice of cyclooctyne is the most critical determinant of a SPAAC reaction's rate. Over the years, a variety of structures have been engineered to balance the competing demands of reactivity and stability. Highly reactive cyclooctynes can be prone to degradation in biological media, while more stable variants may exhibit sluggish kinetics.[6]

The reactivity of these compounds is fundamentally linked to two factors:

  • Ring Strain: Greater deviation from the ideal 180° bond angle of a linear alkyne leads to higher ground-state energy and a lower activation barrier for the cycloaddition.[7]

  • Electronics: Electron-withdrawing groups, such as fluorine atoms, positioned near the alkyne can lower the energy of the LUMO (Lowest Unoccupied Molecular Orbital), accelerating the reaction with the azide's HOMO (Highest Occupied Molecular Orbital).[3][7]

Below is a comparison of some of the most widely adopted cyclooctynes, with second-order rate constants measured against a model azide, benzyl azide.

CyclooctyneAbbreviationTypical Second-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹)Key Characteristics & Insights
Bicyclo[6.1.0]nonyneBCN~0.01 - 0.03A good balance of reactivity, small size, and stability. Its compact structure is advantageous for minimizing perturbation to biomolecules.[8][9] The endo isomer is known to be more reactive.[8]
DibenzocyclooctynolDIBO~0.1A second-generation cyclooctyne with faster kinetics than BCN. It is noted for its high stability.[8]
DibenzoazacyclooctyneDIBAC / DBCO~0.3 - 0.9One of the most popular and reactive cyclooctyne series, displaying high reaction activity.[2][10] Widely used for intracellular experiments.[11] The steric bulk can influence reactivity with substituted azides.[9]
BiarylazacyclooctynoneBARAC~0.9 - 1.6Among the most reactive cyclooctynes developed for SPAAC, exhibiting exceptionally fast kinetics.[7][10] However, some highly reactive variants can have limited stability in biological systems.[11]
Difluorinated CyclooctyneDIFO~0.076The inclusion of two fluorine atoms significantly enhances reactivity compared to the parent cyclooctyne (OCT) through electronic effects.[7]

Note: Rate constants are approximate and can vary based on solvent, temperature, and the specific azide reaction partner.

It is also crucial to recognize that the structure of the azide partner significantly impacts the reaction rate. For instance, while primary, secondary, and tertiary azides show similar reactivity with a sterically unhindered cyclooctyne like BCN, the rate for a tertiary azide can decrease by several orders of magnitude when paired with a bulky cyclooctyne like DBCO (ADIBO).[9] Furthermore, electron-donating groups on the azide can increase reaction rates, a factor to consider when designing labeling experiments.[12][13]

Core Principles: Understanding the Causality Behind Kinetic Variations

A robust experimental design requires understanding the variables that can modulate reaction kinetics. Beyond the intrinsic reactivity of the chosen alkyne and azide, several environmental factors play a pivotal role.

  • Solvent Effects: While many kinetic studies are performed in organic solvents or co-solvent systems (e.g., DMSO, THF/water), reactions in aqueous buffers are critical for biological applications. The choice of buffer can surprisingly influence kinetics; reactions in HEPES buffer, for example, have been observed to be faster than in PBS.[12][13]

  • pH: Generally, higher pH values (from 5 to 10) tend to increase SPAAC reaction rates, though exceptions exist depending on the buffer system.[12][13] This is an important consideration for experiments in cellular compartments with varying pH.

  • Temperature: As with most chemical reactions, increasing the temperature accelerates SPAAC. A study monitoring a reaction between 0°C and 60°C showed a ~150-fold increase in the reaction rate.[14] This allows for thermal control over the reaction speed, provided the biomolecules involved are stable at elevated temperatures.

Methodologies for Kinetic Analysis: A Practical Comparison

Accurate determination of second-order rate constants (k₂) is essential for comparing different SPAAC systems. This typically involves working under pseudo-first-order conditions, where one reactant (e.g., the cyclooctyne) is used in large excess (typically >10-fold) over the other. The observed rate of consumption of the limiting reagent follows first-order kinetics, and the second-order rate constant can be calculated from the observed rate constant (kₒₒₛ) and the concentration of the excess reagent.

Below we compare the three most common analytical techniques for monitoring SPAAC kinetics and provide standardized protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR provides rich structural information and is inherently quantitative, allowing for the direct monitoring of the disappearance of reactant signals and the appearance of product signals over time.[15] Quantitative ¹H NMR is a common method for determining SPAAC rate constants.[16][17][18]

Expert Insight: This is the gold standard for unambiguous characterization of reactants and products. The key is to include a stable internal standard of known concentration (e.g., dimethyl sulfone) in the reaction mixture. This allows for the precise calculation of the concentration of the species of interest at each time point, correcting for any potential variations in instrument performance.[17][19]

Limitations: Requires deuterated solvents, which may not fully replicate biological conditions.[14] Furthermore, precise temperature control can be challenging, and the method's relatively slow acquisition time makes it less suitable for very fast reactions.[14][20]

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep1 Prepare stock solutions of alkyne, azide, and internal standard in deuterated solvent prep2 Equilibrate solutions and NMR tube to reaction temperature prep1->prep2 prep3 Mix reagents in NMR tube (initiate reaction) and quickly place in spectrometer prep2->prep3 acq1 Acquire initial spectrum (t=0) immediately prep3->acq1 acq2 Collect spectra at regular time intervals acq1->acq2 an1 Process spectra (phasing, baseline correction) acq2->an1 an2 Integrate reactant peak relative to internal standard an1->an2 an3 Plot ln([Reactant]) vs. time an2->an3 an4 Calculate kobs from the slope of the line an3->an4 an5 Determine k2 from kobs and concentration of excess reagent an4->an5

  • Preparation: Prepare stock solutions of the cyclooctyne, azide, and an inert internal standard (e.g., dimethyl sulfone) in the desired deuterated solvent (e.g., DMSO-d₆, CD₃CN).[17] Ensure concentrations are chosen to achieve pseudo-first-order conditions (e.g., 10 mM cyclooctyne, 1 mM azide).

  • Temperature Equilibration: Place the NMR tube containing the limiting reagent (azide) and internal standard into the NMR spectrometer and allow it to equilibrate to the desired temperature (e.g., 25 °C).

  • Reaction Initiation: Add the reagent in excess (cyclooctyne) to the NMR tube, mix quickly but thoroughly, and immediately begin acquiring spectra. The time of mixing is t=0.

  • Data Acquisition: Collect a series of ¹H NMR spectra at defined time intervals. The frequency of acquisition should be tailored to the expected reaction half-life.

  • Data Processing: Process each spectrum identically.

  • Quantification: For each time point, determine the concentration of the limiting reagent by comparing the integral of one of its characteristic peaks to the integral of the internal standard peak.[17][19]

  • Calculation: Plot the natural logarithm of the limiting reagent's concentration versus time. The slope of the resulting linear fit is equal to -kₒₒₛ. Calculate the second-order rate constant using the formula: k₂ = kₒₒₛ / [Reagent_in_excess].

UV-Visible (UV-Vis) Spectrophotometry

Principle: This technique is applicable when either a reactant or a product has a unique absorbance at a specific wavelength.[21][22] The reaction progress is monitored by the change in absorbance over time, which, according to the Beer-Lambert law, is directly proportional to the concentration of the absorbing species.[23]

Expert Insight: UV-Vis is highly advantageous for its simplicity, accessibility, and ability to provide real-time data with excellent temperature control. The primary challenge is that the reactants and product must have sufficiently different absorption spectra to allow for selective monitoring.[20] This method is ideal for systems where a chromophore is either consumed or generated.

Limitations: Requires a suitable chromophore and is not universally applicable. Complex biological media can have high background absorbance, potentially interfering with measurements.[14]

  • Spectral Scan: First, acquire the full UV-Vis spectra of the starting materials and the purified product to identify a suitable wavelength for monitoring where the change in absorbance will be maximal.

  • Preparation: Prepare stock solutions of the azide and cyclooctyne in the desired buffer or solvent.

  • Temperature Equilibration: Equilibrate the solutions and a cuvette containing the limiting reagent to the desired temperature in the spectrophotometer's temperature-controlled cell holder.

  • Reaction Initiation: Add the excess reagent to the cuvette, mix rapidly, and immediately start the kinetic measurement (t=0).

  • Data Acquisition: Record the absorbance at the chosen wavelength at regular time intervals.

  • Data Conversion: Convert the absorbance data to concentration using a previously established calibration curve or the Beer-Lambert law (A = εbc).

  • Calculation: Plot the appropriate function of concentration versus time (e.g., ln[Reactant] for first-order decay) to determine kₒₒₛ from the slope. Calculate k₂ as previously described.

Fluorescence Spectroscopy

Principle: This highly sensitive method is used when the reaction involves a fluorogenic component—a molecule that is non-fluorescent or weakly fluorescent and becomes highly fluorescent upon reaction, or vice versa (fluorescence quenching).[24][25] The change in fluorescence intensity is directly proportional to the concentration of the fluorescent product formed.

Expert Insight: The major advantage of fluorescence-based assays is their exceptional sensitivity, allowing for the use of very low reactant concentrations, which is particularly relevant for cellular imaging and in vivo studies.[26] The development of "fluoro-switch" cyclooctynes, which are fluorescent until they react, has provided a powerful tool for real-time reaction monitoring.[24]

Limitations: This method is entirely dependent on the availability of a suitable fluorogenic alkyne or azide. Careful controls are needed to account for potential environmental effects on fluorescence (e.g., quenching by components in the media).

  • Spectral Characterization: Record the excitation and emission spectra of the fluorogenic reactant and the final triazole product to determine the optimal wavelengths and confirm the change in quantum yield.

  • Preparation: Prepare stock solutions of the fluorogenic reagent (limiting) and the other reactant (excess) in the appropriate buffer or cell culture medium.

  • Instrumentation Setup: Set the spectrofluorometer to the optimal excitation and emission wavelengths. Equilibrate the cuvette containing the limiting reagent in the temperature-controlled sample holder.

  • Reaction Initiation: Add the excess reagent, mix, and immediately begin recording fluorescence intensity over time (t=0).

  • Data Acquisition: Collect data points at regular intervals. Ensure the signal is within the linear range of the detector.

  • Data Conversion: Correlate the fluorescence intensity to the concentration of the product formed. This can be done by relating the final fluorescence intensity (at reaction completion) to the initial concentration of the limiting reagent.

  • Calculation: Plot product concentration versus time and fit the data to a first-order rate equation ([P]t = [P]final * (1 - e^(-kobs*t))) to determine kₒₒₛ. Calculate k₂ as previously described.

Conclusion and Future Outlook

The quantitative analysis of SPAAC kinetics is indispensable for the rational design of experiments in chemical biology and drug development. The choice of cyclooctyne dictates the fundamental rate of reaction, with reagents like DBCO and BARAC offering rapid kinetics for time-sensitive applications, while BCN provides a stable and compact option. As this guide illustrates, the reaction environment, including solvent, pH, and temperature, must be carefully controlled and considered.

By selecting the appropriate analytical method—be it the structural detail of NMR, the accessibility of UV-Vis, or the sensitivity of fluorescence spectroscopy—researchers can accurately characterize their systems. This allows for the optimization of labeling protocols, the reliable comparison of different bioorthogonal tools, and ultimately, the successful application of SPAAC to answer complex biological questions. The continued development of novel cyclooctynes with enhanced stability, reactivity, and fluorogenic properties will undoubtedly further expand the power and precision of this remarkable bioorthogonal reaction.

References

  • Beyond Traditional SPAAC: Achieving Orthogonality and Rapid Kinetics with Fluoroalkyl Azides. (n.d.). ChemRxiv.
  • The effects of buffer, pH, and temperature upon SPAAC reaction rates. (2025). Organic & Biomolecular Chemistry.
  • Second-order reaction rate constants for different cyclooctyne systems... (n.d.). ResearchGate. Retrieved from [Link]

  • The effects of buffer, pH, and temperature upon SPAAC reaction rates. (2025). R Discovery.
  • Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. (2024). American Chemical Society.
  • Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes. (2023). Chemical Science.
  • Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes. (2023). National Center for Biotechnology Information. Retrieved from [Link]

  • Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. (2024). National Center for Biotechnology Information. Retrieved from [Link]

  • Studies on the Stability and Stabilization of trans-Cyclooctenes through Radical Inhibition and Silver (I) Metal Complexation. (2019). National Center for Biotechnology Information. Retrieved from [Link]

  • SPAAC second-order rate constants for [n+1]CPPs. These constants were... (n.d.). ResearchGate. Retrieved from [Link]

  • Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Experimental and Theoretical Elucidation of SPAAC Kinetics for Strained Alkyne-Containing Cycloparaphenylenes. (2023). ResearchGate. Retrieved from [Link]

  • Live Monitoring of Strain‐Promoted Azide Alkyne Cycloadditions in Complex Reaction Environments by Inline ATR‐IR Spectroscopy. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Kinetic study of SpAAC reaction. A) A time-course of the... (n.d.). ResearchGate. Retrieved from [Link]

  • a) Azides and cyclooctynes used for reaction kinetics investigations by NMR. (n.d.). ResearchGate. Retrieved from [Link]

  • A Short Review of Research Progress on the Synthesis Approaches of Aza-Dibenzocyclooctyne Derivatives. (2023). National Center for Biotechnology Information. Retrieved from [Link]

  • Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Bioorthogonal Chemistry and Its Applications. (2021). ACS Publications. Retrieved from [Link]

  • Strain‐promoted alkyne–azide cycloaddition (SPAAC). a) Kinetics of the... (n.d.). ResearchGate. Retrieved from [Link]

  • Reactivity of Biarylazacyclooctynones in Copper-Free Click Chemistry. (2012). ACS Publications. Retrieved from [Link]

  • Bioorthogonal chemistry. (n.d.). Wikipedia. Retrieved from [Link]

  • Chemoselectivity of Tertiary Azides in Strain‐Promoted Alkyne‐Azide Cycloadditions. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • ¹H‐NMR spectrum of strain‐promoted azide‐alkyne cycloaddition (SPAAC)... (n.d.). ResearchGate. Retrieved from [Link]

  • (PDF) trans-Cyclooctene- and Bicyclononyne-Linked Nucleotides for Click Modification of DNA with Fluorogenic Tetrazines and Live Cell Metabolic Labeling and Imaging. (2023). ResearchGate. Retrieved from [Link]

  • Development of Cyclooctyne-Nitrone Based Click Release Chemistry for Bioorthogonal Prodrug Activation both In Vitro and In Vivo. (n.d.). ResearchGate. Retrieved from [Link]

  • (a) Schematic showing for kinetic studies for the SPAAC reaction based... (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of a Fluorogenic Cyclooctyne Activated by Cu-Free Click Chemistry. (n.d.). ACS Publications. Retrieved from [Link]

  • Chapter 4: Gas Phase NMR for the Study of Chemical Reactions: Kinetics and Product Identification. (2016). Royal Society of Chemistry. Retrieved from [Link]

  • Following Reaction Kinetics Through UV-Visible Absorption Techniques: Hydrolysis of Crystal Violet. (n.d.). Thermo Fisher Scientific. Retrieved from [Link]

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Safety Operating Guide

Personal protective equipment for handling 1-[4-(2-Propynyloxy)phenyl]-1-ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety & Handling Guide: 1-[4-(2-Propynyloxy)phenyl]-1-ethanone

Part 1: Emergency Overview & Risk Assessment

Chemical Identity:

  • IUPAC Name: this compound[1][2][3][4][5][6][7]

  • CAS Number: 34264-14-7[1][2][4][5]

  • Synonyms: 4'-(2-Propynyloxy)acetophenone; p-Propargyloxyacetophenone[1]

  • Molecular Formula: C₁₁H₁₀O₂[1]

  • Physical State: Solid (Melting Point ~81°C)[1]

Hazard Profile (GHS Classification - Inferred): While specific toxicological data for this research chemical is limited, its structural moieties (acetophenone core and propargyl ether) dictate the following "Precautionary Principle" classification:

Hazard ClassCategoryHazard Statement
Acute Toxicity (Oral) Cat 4H302: Harmful if swallowed.[1]
Skin Irritation Cat 2H315: Causes skin irritation.[1]
Eye Irritation Cat 2AH319: Causes serious eye irritation.[1]
STOT - Single Exposure Cat 3H335: May cause respiratory irritation.[1]

Critical Reactivity Note: This compound contains a terminal alkyne (propargyl group).[1] While generally stable, terminal alkynes can form explosive metal acetylides when in contact with copper, silver, mercury, or their alloys.[1] Avoid using metal spatulas or needles containing these metals. [1]

Part 2: Personal Protective Equipment (PPE) Matrix

Effective protection relies on a "Barrier-in-Depth" strategy.[1] The following matrix defines the required PPE based on the specific operational context.

PPE Component Standard Handling (Solid) Solution Handling / Synthesis Spill Cleanup (>10g)
Hand Protection Nitrile Gloves (Min thickness: 0.11 mm)Change every 2 hoursDouble Nitrile or Barrier Laminate (Outer: 0.11 mm, Inner: 0.06 mm)Immediate change upon splashButyl Rubber or Silver Shield® (High chemical resistance required)
Eye Protection Safety Glasses w/ Side Shields (ANSI Z87.[1]1)Chemical Splash GogglesChemical Splash Goggles + Face Shield
Respiratory N95 / FFP2 Particulate Respirator (if dust is visible)Half-mask w/ Organic Vapor (OV) cartridges (if heating/solvents used)Full-face Respirator w/ OV/P100 cartridges
Body Protection Standard Lab Coat (Cotton/Poly)Lab Coat + Chemical Resistant Apron (Tyvek®)Tychem® or equivalent Chemical Suit

Part 3: Operational Handling Protocol

Weighing & Transfer (Solid Phase)[1]
  • Engineering Control: All weighing must be performed inside a certified Chemical Fume Hood or a Powder Containment Enclosure.[1]

  • Static Control: The propargyl ether moiety adds lipophilicity, increasing static charge potential.[1] Use an ionizing blower or anti-static gun before weighing to prevent powder scattering.[1]

  • Tools: Use stainless steel (316L) or ceramic spatulas.[1] Strictly avoid copper or brass tools.[1]

Solubilization & Reaction Setup
  • Solvent Compatibility:

    • Soluble in: DMSO, DMF, Acetone, Ethyl Acetate, Chloroform.[1]

    • Sparingly Soluble in: Water, Hexanes.[1]

  • Inert Atmosphere: Due to the terminal alkyne, reactions involving heating or transition metal catalysis (e.g., Click Chemistry) should be purged with Argon or Nitrogen to prevent oxidative degradation or unwanted homocoupling (Glaser coupling).[1]

Workflow Visualization

HandlingWorkflow cluster_0 Critical Safety Zone Start Start: Chemical Retrieval Check Check Atmosphere (Humidity < 60%) Start->Check PPE Don PPE: Nitrile + Lab Coat + Glasses Check->PPE Weigh Weighing (Fume Hood) Avoid Copper Tools PPE->Weigh Solubilize Solubilization (DMSO/Acetone) Weigh->Solubilize Reaction Reaction Setup (Inert Gas Purge) Solubilize->Reaction

Figure 1: Safe handling workflow emphasizing the exclusion of incompatible tools during the critical weighing phase.

Part 4: Storage & Stability

  • Temperature: Store at 2°C to 8°C (Refrigerated). While the solid is stable at room temperature, refrigeration retards any potential alkyne polymerization or ether cleavage over long periods.[1]

  • Light Sensitivity: Store in amber vials or wrap containers in aluminum foil. Acetophenone derivatives can be photo-active.[1]

  • Shelf Life: 24 months if stored properly under inert gas (Nitrogen head-space).[1]

Part 5: Spill Response & Disposal Logistics

Spill Cleanup Procedure
  • Evacuate & Ventilate: Clear the immediate area.[1][8] Ensure fume hood is operating at max flow.

  • Isolate: Don "Spill Cleanup" PPE (see Matrix).[1]

  • Contain:

    • Solid Spill: Cover with wet paper towels to prevent dust, then wipe up.[1]

    • Solution Spill: Absorb with vermiculite or sand.[1] Do not use sawdust (flammability risk).[1]

  • Clean: Wash surface with 10% ethanolic soap solution, followed by water.[1]

Waste Disposal Decision Tree

WasteDisposal Waste Waste Generation Type Is it Solid or Liquid? Waste->Type Solid Solid Waste Type->Solid Liquid Liquid Waste Type->Liquid Metals Contains Heavy Metals (Cu, Ag, Hg)? Solid->Metals Halogen Contains Halogenated Solvents (DCM/CHCl3)? Liquid->Halogen BinB Bin B: Halogenated Liquid Halogen->BinB Yes BinC Bin C: Non-Halogenated Liquid Halogen->BinC No BinA Bin A: Solid Organic Waste (Incineration) Metals->BinA No BinD Bin D: Metal-Contaminated Waste (Segregated) Metals->BinD Yes

Figure 2: Waste segregation logic. Note the critical segregation of metal-contaminated waste to prevent acetylide formation.[1]

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 95969, Ethanone, 1-[4-(2-propen-1-yloxy)phenyl]-. Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (29 CFR 1910.1000).[1] Retrieved from [Link][1]

Sources

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